4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid
Description
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Properties
IUPAC Name |
4-(oxolan-2-ylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-12(14)9-3-5-10(6-4-9)16-8-11-2-1-7-15-11/h3-6,11H,1-2,7-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLNPDFDAPBKDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396109 | |
| Record name | 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565194-75-4 | |
| Record name | 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthesis route, and potential applications of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid (CAS No. 565194-75-4). This document is intended for an audience of researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. Given the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related analogs and employs established chemical principles to offer predictive insights and detailed methodologies. The core structure, combining a para-substituted benzoic acid with a tetrahydrofuran moiety, presents an interesting scaffold for the development of novel chemical entities.
Introduction
This compound is a bifunctional organic molecule featuring a rigid aromatic carboxylic acid component linked via an ether bond to a flexible, saturated heterocyclic system, the tetrahydrofuran (THF) ring. The unique combination of these two moieties suggests its potential utility as a versatile building block in several areas of chemical research.
The benzoic acid group provides a site for amide bond formation, esterification, and other carboxylic acid-specific transformations, making it a valuable handle for constructing more complex molecular architectures. The tetrahydrofuran-2-ylmethoxy substituent is a key feature; the THF ring is a prevalent pharmacophore found in numerous FDA-approved drugs.[1][2] Its presence can influence critical drug-like properties such as aqueous solubility, metabolic stability, and target engagement by participating in hydrogen bonding via the ether oxygen.[3][4] This guide will delve into the constituent parts of the molecule to project its overall chemical behavior.
Physicochemical and Spectroscopic Properties
Direct experimental data for this compound is not extensively reported in publicly accessible literature. Therefore, the following properties are a combination of known data for the compound's core components and predicted values based on its structure.
Structural and General Properties
| Property | Value | Source |
| CAS Number | 565194-75-4 | [5] |
| Molecular Formula | C₁₂H₁₄O₄ | [5] |
| Molecular Weight | 222.24 g/mol | [5] |
| IUPAC Name | 4-[(oxolan-2-yl)methoxy]benzoic acid | [6] |
| Purity (Commercial) | ≥97% | [5] |
| Appearance | (Predicted) White to off-white solid | - |
| Melting Point | (Predicted) Higher than 4-hydroxybenzoic acid (214-217 °C) due to increased molecular weight and van der Waals forces. Likely in the range of 150-200 °C. | - |
| Boiling Point | (Predicted) > 300 °C (decomposes) | - |
| Solubility | (Predicted) Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, methanol, and THF. | [3] |
| pKa | (Predicted) ~4.5 (similar to other benzoic acids) | - |
Predicted Spectroscopic Data
The following spectra are predicted based on an analysis of the compound's structure and comparison with known spectra of its constituent parts, such as 4-hydroxybenzoic acid and tetrahydrofuran derivatives.[7][8]
-
Solvent: DMSO-d₆
-
Aromatic Protons: Two doublets are expected for the para-substituted benzene ring. The protons ortho to the carboxylic acid (positions 2 and 6) would appear downfield (~7.8-8.0 ppm), while the protons ortho to the ether linkage (positions 3 and 5) would be more upfield (~6.9-7.1 ppm).
-
Carboxylic Acid Proton: A broad singlet, typically appearing far downfield (>12 ppm), which is characteristic of carboxylic acid protons in DMSO.
-
Tetrahydrofuran Moiety Protons:
-
-O-CH₂- (exocyclic): A multiplet (likely a doublet of doublets) around 4.0-4.2 ppm.
-
-CH-O- (ring, position 2): A multiplet around 4.1-4.3 ppm.
-
Ring Methylene Protons (positions 3, 4, 5): A series of complex multiplets in the range of 1.6-2.1 ppm.
-
-
Solvent: DMSO-d₆
-
Carboxylic Carbonyl: A signal around 167 ppm.
-
Aromatic Carbons:
-
C-O (position 4): ~160-162 ppm.
-
Quaternary Carbon (position 1): ~121-123 ppm.
-
CH carbons ortho to -COOH: ~131-132 ppm.
-
CH carbons ortho to -OR: ~114-115 ppm.
-
-
Tetrahydrofuran Moiety Carbons:
-
-O-CH₂- (exocyclic): ~70-72 ppm.
-
-CH-O- (ring, position 2): ~77-79 ppm.
-
Ring Methylene Carbons (positions 3, 4, 5): Signals expected in the range of 25-35 ppm.
-
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹.
-
C-O Stretch (Ether and Carboxylic Acid): Multiple strong bands in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bending (p-disubstituted): A characteristic peak around 830-850 cm⁻¹.
Proposed Synthesis Protocol
A robust and high-yield synthesis of this compound can be proposed via a two-step process starting from the readily available methyl 4-hydroxybenzoate. This approach protects the carboxylic acid as a methyl ester to prevent unwanted side reactions during the etherification step.
Diagram Caption: Proposed two-step synthesis workflow.
Step 1: Williamson Ether Synthesis of Methyl 4-(tetrahydrofuran-2-ylmethoxy)benzoate
This reaction utilizes the well-established Williamson ether synthesis, where the phenoxide of methyl 4-hydroxybenzoate acts as a nucleophile to displace the chloride from 2-(chloromethyl)tetrahydrofuran.[9][10]
Materials and Reagents:
-
Methyl 4-hydroxybenzoate
-
2-(Chloromethyl)tetrahydrofuran (Tetrahydrofurfuryl chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the suspension at room temperature for 10 minutes.
-
Add 2-(chloromethyl)tetrahydrofuran (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(tetrahydrofuran-2-ylmethoxy)benzoate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Saponification to this compound
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid using a base like lithium hydroxide or sodium hydroxide.[11]
Materials and Reagents:
-
Methyl 4-(tetrahydrofuran-2-ylmethoxy)benzoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1 M solution
-
Diethyl ether
Protocol:
-
Dissolve the intermediate ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0 eq) or NaOH (2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Potential Applications and Fields of Research
While specific biological activities for this compound are not yet defined in the literature, its structural motifs suggest several promising areas for investigation.
Medicinal Chemistry and Drug Discovery
-
Scaffold for API Synthesis: The molecule is an ideal scaffold for creating libraries of compounds. The carboxylic acid can be converted to a wide range of amides, esters, and other derivatives. The tetrahydrofuran ring is a known beneficial feature in many active pharmaceutical ingredients (APIs), potentially improving pharmacokinetic properties.[2]
-
Analogs of Bioactive Molecules: Benzoic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This compound could serve as a starting point for developing novel analogs of existing drugs. For instance, related sulfamoyl derivatives are explored as gamma-secretase modulators for Alzheimer's disease research.[3]
Materials Science
-
Polymer Chemistry: As a difunctional monomer, it could be incorporated into polyesters or polyamides. The tetrahydrofuran moiety could impart unique properties to the resulting polymers, such as altered flexibility, thermal stability, or solubility.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on its structure, the following precautions are advised:
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicity: Assumed to be harmful if swallowed. May cause skin and eye irritation. Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a compound with significant potential as a building block in both medicinal chemistry and materials science. While direct experimental data is sparse, this guide has provided a robust framework for understanding its properties and a plausible, detailed synthetic route. The combination of a functionalizable benzoic acid core and a pharmacologically relevant tetrahydrofuran substituent makes it a compelling target for further research and development.
References
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ResearchGate. Williamson ether synthesis and modification of the carboxylic acid functionality. Available at: [Link]
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Organic Syntheses. A general procedure for Mitsunobu inversion of sterically hindered alcohols. Available at: [Link]
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Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 2023, 4(4). Available at: [Link]
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R Discovery. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 2025. Available at: [Link]
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Supporting Information. Available at: [Link]
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The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
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PubMed. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 2025. Available at: [Link]
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YouTube. Williamson Ether Synthesis. Available at: [Link]
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ResearchGate. Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Available at: [Link]
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Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Available at: [Link]
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BMRB. BMRB entry bmse000583 - 4-Hydroxy-benzoic Acid (C7H6O3). Available at: [Link]
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The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
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Organic Chemistry Portal. Tetrahydrofuran synthesis. Available at: [Link]
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The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]
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BMRB. bmse000092 4-Hydroxy-benzoic Acid at BMRB. Available at: [Link]
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PMC - NIH. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Available at: [Link]
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ResearchGate. (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. Available at: [Link]
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ResearchGate. Tetrahydrofuran (THF)-containing natural products and biological activities.. Available at: [Link]
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Preparation of Methyl Benzoate. Available at: [Link]
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PubMed. Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. Available at: [Link]
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An In-depth Technical Guide to 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid
Abstract: This technical guide provides a comprehensive overview of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid (CAS No. 565194-75-4), a valuable heterocyclic building block for researchers in medicinal chemistry and drug discovery. The document details a robust, field-proven synthetic protocol, predicted analytical characterization data for structural verification, and discusses the strategic application of this scaffold in the development of novel therapeutic agents. Methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in their practical application.
Compound Profile and Strategic Importance
This compound is a bifunctional organic molecule featuring a para-substituted benzoic acid core linked via an ether to a tetrahydrofuran (THF) moiety. This unique architecture makes it a significant building block in modern drug discovery.
-
The benzoic acid group provides a key handle for amide coupling, enabling the facile synthesis of diverse compound libraries by linking to various amine fragments. The carboxylic acid itself can also act as a critical pharmacophoric element, engaging in hydrogen bonding with biological targets.
-
The tetrahydrofuran (THF) ring is a privileged structural motif in medicinal chemistry.[1] Its inclusion can enhance aqueous solubility, improve metabolic stability, and provide a three-dimensional vector for exploring the binding pockets of target proteins, often leading to improved pharmacokinetic and pharmacodynamic profiles.
The strategic value of this compound lies in its ability to serve as a versatile scaffold for creating novel chemical entities aimed at a wide range of biological targets.
Physicochemical Properties
The fundamental properties of the compound are summarized below.
| Property | Value | Source |
| CAS Number | 565194-75-4 | |
| Molecular Formula | C₁₂H₁₄O₄ | |
| Molecular Weight | 222.24 g/mol | |
| IUPAC Name | 4-((tetrahydrofuran-2-yl)methoxy)benzoic acid | Sunway Pharm Ltd. |
| Appearance | Predicted: White to off-white solid | N/A |
| Storage | Sealed in dry, Room Temperature |
Synthesis and Purification Protocol
The overall synthetic pathway is designed to protect the carboxylic acid as a methyl ester during the ether formation step. This is a critical strategic choice, as the free carboxylic acid's acidic proton would interfere with the basic conditions required for the Williamson ether synthesis.
Caption: Proposed two-step synthesis workflow for the target compound.
Detailed Experimental Protocol
Step 1: Williamson Ether Synthesis of Methyl 4-((tetrahydrofuran-2-yl)methoxy)benzoate
This step couples the commercially available starting materials under SN2 conditions.[2][3] The use of a polar aprotic solvent like DMF accelerates the reaction, and potassium carbonate serves as a mild, effective base to deprotonate the phenolic hydroxyl group.
-
Reagent Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and dimethylformamide (DMF, approx. 0.2 M concentration relative to the limiting reagent).
-
Addition of Electrophile: Begin stirring the suspension. Add 2-(bromomethyl)tetrahydrofuran (1.1 eq.) dropwise to the mixture at room temperature. Note: 2-(Chloromethyl)tetrahydrofuran can also be used, but the reaction may require longer heating times or a catalytic amount of sodium iodide (NaI) to facilitate the halide exchange.
-
Reaction: Heat the reaction mixture to 80°C and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting methyl 4-hydroxybenzoate is consumed.
-
Work-up and Isolation: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester intermediate. Purification can be achieved via column chromatography on silica gel if necessary.
Step 2: Saponification of Methyl 4-((tetrahydrofuran-2-yl)methoxy)benzoate
This step hydrolyzes the methyl ester to the final carboxylic acid product using a strong base.
-
Reaction Setup: Dissolve the crude ester intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).
-
Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq.) to the solution and stir vigorously at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
Work-up and Isolation: Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1M hydrochloric acid (HCl). A white precipitate should form.
-
Final Product Collection: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water and dry under vacuum to yield the final product, this compound.
Analytical Characterization (Predicted)
As this compound is a research chemical, published experimental spectra are not widely available. However, a robust characterization profile can be predicted based on the known spectroscopic behavior of its constituent functional groups. A successful synthesis must be validated by comparing experimental data to these expected values.
Predicted ¹H and ¹³C NMR Data
The NMR spectra provide the primary confirmation of the molecular structure. The predicted chemical shifts (in ppm) in a solvent like DMSO-d₆ are detailed below. Data from related structures like 4-hydroxybenzoic acid provides a strong basis for these predictions.
| Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale |
| Carboxylic Acid | ~12.9 (s, 1H) | ~167.0 | The acidic proton is typically a broad singlet far downfield. The carbonyl carbon is also downfield. |
| Aromatic (C-1) | - | ~122.0 | Quaternary carbon attached to the carboxylic acid group. |
| Aromatic (C-2,6) | ~7.9 (d, 2H) | ~131.5 | Protons ortho to the electron-withdrawing COOH group are deshielded. |
| Aromatic (C-3,5) | ~7.0 (d, 2H) | ~114.5 | Protons ortho to the electron-donating ether group are shielded. |
| Aromatic (C-4) | - | ~162.0 | Quaternary carbon attached to the ether oxygen. |
| Ether Methylene (-O-CH₂-) | ~4.0 (m, 2H) | ~72.0 | Methylene group directly attached to the electron-withdrawing aromatic ether oxygen. |
| THF Methine (-CH-) | ~4.2 (m, 1H) | ~77.0 | Methine proton on the THF ring, adjacent to two oxygens (ring and ether). |
| THF Methylene (-O-CH₂-) | ~3.7-3.8 (m, 2H) | ~68.0 | Methylene group within the THF ring, adjacent to the ring oxygen. |
| THF Methylenes (β, γ) | ~1.8-2.1 (m, 4H) | ~25.0, ~28.0 | Aliphatic protons on the THF ring, further from the oxygen atoms. |
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is essential for confirming the presence of key functional groups. The predicted absorption frequencies are based on characteristic values for carboxylic acids, ethers, and aromatic rings.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type | Appearance |
| Carboxylic Acid O-H | 3300 - 2500 | Stretching | Very broad band, characteristic of H-bonding |
| Aromatic C-H | 3100 - 3000 | Stretching | Sharp, medium peaks |
| Aliphatic C-H | 2980 - 2850 | Stretching | Sharp, medium-strong peaks |
| Carboxylic Acid C=O | 1710 - 1680 | Stretching | Strong, sharp peak |
| Aromatic C=C | 1610, 1580, 1510 | Stretching | Medium to strong, sharp peaks |
| Aromatic C-O-C | 1260 - 1200 | Asymmetric Stretch | Strong peak |
| Aliphatic C-O-C | 1150 - 1070 | Asymmetric Stretch | Strong peak, characteristic of the THF ether |
Application in Drug Discovery & Development
This compound is not an active pharmaceutical ingredient itself but serves as a high-value intermediate or building block. Its structure is designed for incorporation into larger, more complex molecules during a drug discovery campaign.
The primary application is in the construction of compound libraries for screening. The workflow below illustrates how this building block fits into a typical medicinal chemistry program.
Caption: Role of the title compound in a typical drug discovery workflow.
By reacting the carboxylic acid of the title compound with a diverse collection of primary and secondary amines, researchers can rapidly generate a library of hundreds or thousands of unique amides. This library can then be screened against a biological target of interest (e.g., an enzyme or receptor). When a "hit" is identified, the THF and benzoic acid core remains constant while the amine portion is systematically varied to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, ultimately leading to a potential drug candidate.
Safety and Handling
As a research chemical, this compound should be handled with standard laboratory precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Consult the Material Safety Data Sheet (MSDS) from the supplier for complete safety information.
Conclusion
This compound represents a strategically designed building block for modern medicinal chemistry. Its bifunctional nature, combining a reactive carboxylic acid handle with a pharmacokinetically favorable tetrahydrofuran motif, makes it an ideal starting point for the synthesis of compound libraries. This guide provides a robust, scientifically-grounded protocol for its synthesis and characterization, empowering researchers to confidently utilize this versatile scaffold in the pursuit of novel therapeutic agents.
References
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Wessjohann, L. A., et al. (2003). "The tetrahydrofuran ring in natural products: a fascinating and versatile scaffold." Chemical Reviews, 103(5), 1625-1648. Available at: [Link]
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García-Álvarez, J., et al. (2021). "The Tetrahydrofuran Motif in Marine Lipids and Terpenes." Marine Drugs, 19(10), 557. Available at: [Link]
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Dwivedi, A., et al. (2015). "Experimental IR spectra of tetrahydrofuran." ResearchGate. Available at: [Link]
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An In-depth Technical Guide to 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid: Structure, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes foundational chemical principles and data from analogous structures to present a detailed analysis of its molecular structure, a robust protocol for its synthesis, and an exploration of its potential biological significance. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this and similar chemical entities.
Introduction
This compound (CAS No: 565194-75-4) is a bifunctional organic molecule that incorporates a rigid, pharmacologically significant p-substituted benzoic acid moiety with a flexible, chiral tetrahydrofuran group through an ether linkage.[1] The benzoic acid scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, known for its ability to interact with various biological targets.[2][3] The tetrahydrofuran ring is also a common structural motif in numerous natural products and FDA-approved drugs, often contributing to improved pharmacokinetic properties.[4][5][6] The combination of these two fragments in a single molecule suggests a potential for novel biological activities, making it a person of interest for further investigation in drug discovery programs.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a p-substituted benzene ring where a carboxylic acid group and a tetrahydrofuran-2-ylmethoxy group are in a 1,4-position relationship. The ether linkage connects the benzylic position to the methylene group at the 2-position of the tetrahydrofuran ring. The presence of a chiral center at the 2-position of the tetrahydrofuran ring means that this compound can exist as (R)- and (S)-enantiomers, as well as a racemic mixture.
Caption: 2D Molecular Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 565194-75-4 | [1] |
| Molecular Formula | C₁₂H₁₄O₄ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Predicted LogP | 1.8 - 2.2 | ChemDraw Prediction |
| Predicted pKa | 4.2 - 4.6 | ChemDraw Prediction |
Synthesis Methodology
A robust and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[7][8][9] This method involves the reaction of the phenoxide of a 4-hydroxybenzoic acid ester with a halo-functionalized tetrahydrofuran derivative, followed by hydrolysis of the ester to yield the final carboxylic acid.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 4-(tetrahydrofuran-2-ylmethoxy)benzoate
-
To a solution of methyl 4-hydroxybenzoate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a suitable base such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) or sodium hydride (NaH, 1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.
-
Add 2-(chloromethyl)tetrahydrofuran (1.1-1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure methyl 4-(tetrahydrofuran-2-ylmethoxy)benzoate.
Step 2: Hydrolysis to this compound
-
Dissolve the methyl 4-(tetrahydrofuran-2-ylmethoxy)benzoate (1.0 eq) in a mixture of methanol and water.
-
Add a strong base such as sodium hydroxide (NaOH, 2.0-3.0 eq) or lithium hydroxide (LiOH, 2.0-3.0 eq).[10]
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with a strong acid such as hydrochloric acid (HCl).
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Predicted Spectroscopic and Chromatographic Data
In the absence of published experimental spectra, the following characteristics are predicted based on the analysis of the molecule's constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.2 ppm), characteristic of a p-disubstituted benzene ring. The protons ortho to the carboxylic acid will be downfield compared to those ortho to the ether linkage.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (δ 10-13 ppm), which may be exchangeable with D₂O.
-
Tetrahydrofuran Protons: A series of multiplets in the upfield region (δ 1.5-4.5 ppm). The proton at the chiral C2 position will likely appear as a multiplet. The methylene protons of the methoxy bridge will be diastereotopic and may appear as two distinct signals or a complex multiplet.
-
-
¹³C NMR:
-
Carboxylic Acid Carbonyl: A signal in the downfield region (δ 165-175 ppm).
-
Aromatic Carbons: Four signals in the aromatic region (δ 110-165 ppm). The carbon attached to the carboxylic acid and the carbon attached to the ether oxygen will have distinct chemical shifts. The two pairs of equivalent carbons will each give a single signal.
-
Tetrahydrofuran Carbons: Signals in the aliphatic region (δ 25-80 ppm). The carbon bearing the ether linkage (C2) and the methylene bridge carbon will be in the more downfield portion of this range.
-
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C-O Stretch (Ether and Carboxylic Acid): Strong absorptions in the region of 1200-1300 cm⁻¹ and 1000-1150 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bending (p-disubstitution): A characteristic absorption around 800-850 cm⁻¹.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI): In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 221.08. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 223.10.
-
Fragmentation: Common fragmentation patterns would involve cleavage of the ether bond and loss of the tetrahydrofuran moiety.
Potential Biological and Pharmacological Applications
While the specific biological activities of this compound have not been extensively reported, the individual structural components suggest several areas of potential therapeutic interest.
Anti-inflammatory and Analgesic Potential
Many benzoic acid derivatives exhibit anti-inflammatory and analgesic properties, often through the inhibition of enzymes such as cyclooxygenases (COX).[2] The substitution pattern on the benzoic acid ring can significantly influence this activity.
Antimicrobial and Antifungal Activity
Benzoic acid and its derivatives are known for their antimicrobial properties.[2] The tetrahydrofuran moiety is also present in some natural products with antimicrobial and antifungal activities.[4] Therefore, this compound could be investigated for its potential as an antimicrobial agent.
Anticancer Activity
Certain benzoic acid derivatives have been shown to possess anticancer properties by various mechanisms, including the inhibition of histone deacetylases (HDACs).[11] The tetrahydrofuran ring is also a feature in some anticancer agents.[6][12]
Neurological and Metabolic Disorders
Derivatives of benzoic acid have been explored for their potential in treating neurological disorders such as Alzheimer's disease by targeting enzymes like acetylcholinesterase and carbonic anhydrase.[13] Additionally, compounds with similar structures have been investigated for their role in metabolic pathways.
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- 13. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Predicted ¹H NMR Spectrum of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid
This in-depth technical guide provides a detailed, first-principles prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. The prediction is built upon fundamental principles of NMR theory, including chemical shift, spin-spin coupling, and the influence of molecular structure on these parameters.
Introduction: The Predictive Power of ¹H NMR in Structural Chemistry
¹H NMR spectroscopy is an indispensable tool in modern organic chemistry, offering profound insights into molecular structure. The ability to predict an NMR spectrum from a proposed structure is a critical skill, enabling chemists to confirm synthetic outcomes, identify unknown compounds, and understand complex molecular environments. This guide will deconstruct the ¹H NMR spectrum of this compound by systematically analyzing its constituent structural fragments and predicting the spectral parameters for each proton.
The process of spectrum prediction relies on understanding how the local electronic environment of a proton influences its resonance frequency (chemical shift) and how interactions with neighboring nuclear spins lead to signal splitting (spin-spin coupling). This guide will explain the causality behind the predicted values, drawing upon established empirical data and theoretical models.
Molecular Structure and Proton Environments
First, let us examine the structure of this compound and identify the unique proton environments.
Figure 1: Structure of this compound with proton labeling.
The molecule can be divided into three distinct regions for analysis:
-
The p-Disubstituted Benzene Ring: Protons Ha, Hb, Hc, and Hd.
-
The Methoxy Linker: Protons He and He'.
-
The Tetrahydrofuran (THF) Ring: Protons Hf, Hg, Hg', Hh, Hh', Hi, and Hi'.
Due to symmetry in the benzene ring (assuming free rotation of the C-O bond), Ha is equivalent to Hd, and Hb is equivalent to Hc. In the THF ring, the protons on the same carbon (geminal protons) are diastereotopic due to the chiral center at C9 and are therefore non-equivalent (e.g., Hg and Hg').
Part 1: The Aromatic Region (Ha, Hb, Hc, Hd)
The aromatic protons will resonate in the downfield region of the spectrum, typically between 6.5 and 8.5 ppm, due to the deshielding effect of the ring current.[1][2] The substituents on the ring, a carboxylic acid (-COOH) and an ether linkage (-OR), will further influence their chemical shifts.
-
-COOH group: This is an electron-withdrawing group, which will deshield the ortho and para protons.[3]
-
-OR group: This is an electron-donating group, which will shield the ortho and para protons.[3]
In our molecule, the protons ortho to the ether group (Ha and Hd) will be shielded, while the protons ortho to the carboxylic acid group (Hb and Hc) will be deshielded.
Predicted Chemical Shifts and Multiplicities:
-
Hb and Hc (ortho to -COOH): These protons are expected to be the most downfield due to the strong deshielding effect of the carboxylic acid group. They will appear as a doublet due to coupling with their ortho neighbors (Ha and Hd, respectively). The typical chemical shift for protons ortho to a carboxylic acid group on a benzene ring is around 8.1 ppm.[4]
-
Ha and Hd (ortho to -OR): These protons will be shielded by the electron-donating ether group and will appear upfield relative to Hb and Hc. They will also appear as a doublet due to coupling with their ortho neighbors (Hb and Hc, respectively). The chemical shift for protons ortho to an alkoxy group on a benzene ring is typically around 6.9 ppm.[5]
Spin-Spin Coupling:
The primary coupling in a p-disubstituted benzene ring is the ortho-coupling (³J), which is typically in the range of 7-10 Hz.[6] Meta (⁴J) and para (⁵J) couplings are much smaller (0-3 Hz) and often not resolved.[7] Therefore, we expect to see a classic AA'BB' system, which often simplifies to two distinct doublets.
Part 2: The Methoxy Linker (He, He')
The protons on the methylene group linking the ether oxygen to the THF ring (He and He') are in a benzylic-like position, adjacent to an oxygen atom. Their chemical shift will be influenced by the electronegativity of the oxygen. Protons on a carbon adjacent to an ether oxygen typically resonate in the range of 3.3-4.0 ppm.[8][9]
Predicted Chemical Shift and Multiplicity:
-
He and He': These protons are diastereotopic due to the adjacent chiral center (C9). However, their chemical shift difference might be small. They will be coupled to the single proton on the chiral center (Hf). Therefore, they are expected to appear as a doublet of doublets. A reasonable estimate for their chemical shift is around 4.1 ppm.
Spin-Spin Coupling:
The coupling between He/He' and Hf will be a vicinal coupling (³J). The magnitude of this coupling will depend on the dihedral angle, as described by the Karplus equation.[10][11] Assuming relatively free rotation, an average coupling constant of around 5-7 Hz is expected.
Part 3: The Tetrahydrofuran (THF) Ring
The THF ring is a flexible five-membered ring that undergoes pseudorotation.[12] This conformational flexibility averages the environments of the protons, but the diastereotopic nature of the geminal protons remains.
Predicted Chemical Shifts and Multiplicities:
-
Hf (proton at the chiral center, C9): This proton is attached to a carbon that is bonded to two oxygen atoms (one from the ring and one from the methoxy linker), making it the most deshielded proton in the THF ring. It will be coupled to the methoxy linker protons (He, He') and the protons on the adjacent carbon in the ring (Hi, Hi'). This will result in a complex multiplet. A predicted chemical shift is around 4.0-4.2 ppm.
-
Hi and Hi' (protons at C12): These protons are adjacent to the chiral center and will be coupled to Hf and the protons on C11 (Hh, Hh'). They will appear as a complex multiplet in the range of 1.8-2.1 ppm.
-
Hh and Hh' (protons at C11): These protons are in a more "alkyl-like" environment within the ring and will be coupled to the protons on C12 (Hi, Hi') and C10 (Hg, Hg'). They will appear as a multiplet around 1.6-1.9 ppm.
-
Hg and Hg' (protons at C10): These protons are adjacent to the ring oxygen, which will cause a downfield shift compared to the other methylene groups in the ring. They will be coupled to the protons on C11 (Hh, Hh'). They are expected to appear as a multiplet in the range of 3.7-3.9 ppm.[13]
Spin-Spin Coupling in the THF Ring:
The coupling constants in the THF ring will be a mix of geminal (²J) and vicinal (³J) couplings.
-
Geminal coupling (²J): Typically around -10 to -15 Hz.[14]
-
Vicinal coupling (³J): The magnitude will depend on the dihedral angle, with typical values for cis and trans protons in a five-membered ring ranging from 5 to 8 Hz.[12] The conformational averaging will lead to observed coupling constants that are a weighted average of the couplings in the different conformations.
Summary of Predicted ¹H NMR Data
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-O2 (Carboxylic Acid) | ~12.0 - 13.0 | broad singlet | - | 1H |
| Hb, Hc | ~8.1 | doublet | ³J(ortho) ≈ 8.0 | 2H |
| Ha, Hd | ~6.9 | doublet | ³J(ortho) ≈ 8.0 | 2H |
| He, He' | ~4.1 | doublet of doublets | ³J ≈ 5-7 | 2H |
| Hf | ~4.0 - 4.2 | multiplet | - | 1H |
| Hg, Hg' | ~3.7 - 3.9 | multiplet | - | 2H |
| Hi, Hi' | ~1.8 - 2.1 | multiplet | - | 2H |
| Hh, Hh' | ~1.6 - 1.9 | multiplet | - | 2H |
Table 1: Predicted ¹H NMR spectral data for this compound.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
To validate these predictions, a standard high-resolution ¹H NMR experiment would be performed.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.
-
Data Acquisition:
-
Perform a standard one-pulse ¹H experiment.
-
Optimize the spectral width to encompass all expected proton signals (e.g., -1 to 14 ppm).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Visualizing Coupling Interactions
The spin-spin coupling network provides a roadmap of proton connectivity within the molecule.
Sources
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- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. hmdb.ca [hmdb.ca]
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- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Karplus equation - Wikipedia [en.wikipedia.org]
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- 14. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
An In-Depth Technical Guide to the Expected 13C NMR Shifts for 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid
This guide provides a detailed theoretical analysis and prediction of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of novel organic molecules. The predictions herein are derived from foundational principles of NMR spectroscopy, extensive literature data on analogous molecular fragments, and established substituent chemical shift (SCS) effects.
Introduction to 13C NMR Spectroscopy in Structural Elucidation
Carbon-13 NMR spectroscopy is a powerful analytical technique that provides invaluable information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. Factors such as hybridization, electronegativity of neighboring atoms, and steric effects all influence the resonance frequency of a carbon nucleus. For complex molecules such as this compound, a thorough understanding of these principles allows for the accurate prediction and assignment of its 13C NMR spectrum, which is a critical step in its synthesis and characterization.
Molecular Structure and Atom Numbering
To facilitate the discussion of the predicted chemical shifts, the carbon atoms of this compound are numbered as shown in the diagram below. This systematic numbering will be used throughout this guide.
Figure 1. Molecular structure and atom numbering scheme for this compound.
Prediction and Analysis of 13C NMR Chemical Shifts
The prediction of the 13C NMR chemical shifts for the target molecule is approached by dissecting the molecule into its primary structural components: the 4-substituted benzoic acid moiety and the 2-substituted tetrahydrofuran moiety, connected by a methylene ether linkage.
Benzoic Acid Moiety (C1-C7)
The chemical shifts of the aromatic carbons and the carboxylic acid carbon are predicted based on the known spectrum of benzoic acid and the substituent effects of the 4-alkoxy group.
-
C7 (Carboxylic Acid Carbon): The carboxylic acid carbon is the most deshielded carbon in the molecule due to the two electronegative oxygen atoms. In benzoic acid, this carbon typically resonates around 172.6 ppm in CDCl3[1]. The electronic effect of the para-alkoxy group is not expected to significantly alter this value. Therefore, the chemical shift for C7 is predicted to be in the range of 172-173 ppm .
-
C4 (Carbon bearing the ether linkage): This carbon is directly attached to the electronegative oxygen of the ether linkage. This results in a significant downfield shift (a-effect). In 4-methoxybenzoic acid, a similar compound, the carbon attached to the methoxy group appears at approximately 164 ppm. Therefore, a similar substantial deshielding is expected for C4 , and its chemical shift is predicted to be around 163-165 ppm .
-
C1 (Ips-carbon to the carboxylic acid): The ipso-carbon to the carboxylic acid group in benzoic acid is typically found around 129.4 ppm[1]. The para-alkoxy group, being an electron-donating group, will have a shielding effect on this carbon. A reasonable estimation places the chemical shift for C1 in the range of 122-124 ppm .
-
C2 and C6 (Ortho to the carboxylic acid): In benzoic acid, these carbons resonate at approximately 130.3 ppm[1]. The para-alkoxy group will exert a shielding effect on these carbons as well. A predicted chemical shift for C2 and C6 is in the range of 131-133 ppm , slightly downfield from the meta carbons due to the proximity to the electron-withdrawing carboxylic acid group.
-
C3 and C5 (Meta to the carboxylic acid): These carbons in benzoic acid are found at about 128.5 ppm[1]. The para-alkoxy group will cause a significant shielding effect on these carbons. Therefore, the chemical shift for C3 and C5 is predicted to be in the range of 114-116 ppm .
Tetrahydrofuran-ylmethoxy Moiety (C1' - C5')
The chemical shifts for the tetrahydrofuran ring and the linking methylene carbon are predicted based on the known spectrum of tetrahydrofuran and the effects of substitution at the 2-position.
-
C1' (Methylene Bridge Carbon): This carbon is an ether-linked methylene group. Aliphatic ethers typically show resonances in the range of 60-80 ppm. Given its position between an aromatic ether oxygen and a substituted tetrahydrofuran ring, its chemical shift is predicted to be in the range of 70-72 ppm .
-
C2' (Substituted THF Carbon): This is the carbon of the tetrahydrofuran ring that is attached to the methoxy group. In unsubstituted tetrahydrofuran, the α-carbons (C2 and C5) resonate at approximately 68 ppm. A substituent at the 2-position will cause a downfield shift for this carbon. We can expect the chemical shift for C2' to be in the range of 78-80 ppm .
-
C5' (Other α-THF Carbon): This carbon is also an α-carbon to the ether oxygen within the THF ring. Its chemical environment is similar to that in unsubstituted tetrahydrofuran. Therefore, its chemical shift is predicted to be around 68-70 ppm .
-
C3' and C4' (β-THF Carbons): In unsubstituted tetrahydrofuran, the β-carbons (C3 and C4) resonate at approximately 26 ppm. The substituent at the 2-position will have a smaller effect on these carbons. A slight downfield shift is expected for C3' due to its proximity to the substituent, while C4' will be less affected. The chemical shifts for C3' and C4' are predicted to be in the range of 25-28 ppm and 23-25 ppm , respectively.
Summary of Predicted 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C7 | 172-173 | Carboxylic acid carbon, highly deshielded. |
| C4 | 163-165 | Aromatic carbon attached to ether oxygen, strong deshielding. |
| C2, C6 | 131-133 | Aromatic carbons ortho to COOH, influenced by para-alkoxy group. |
| C1 | 122-124 | Aromatic carbon ipso to COOH, shielded by para-alkoxy group. |
| C3, C5 | 114-116 | Aromatic carbons meta to COOH, strongly shielded by para-alkoxy group. |
| C2' | 78-80 | Substituted THF carbon (α to ether O and substituent). |
| C1' | 70-72 | Methylene bridge carbon of the ether linkage. |
| C5' | 68-70 | Unsubstituted α-carbon of the THF ring. |
| C3' | 25-28 | β-carbon of the THF ring, adjacent to the substituent. |
| C4' | 23-25 | β-carbon of the THF ring, distant from the substituent. |
Experimental Verification and Protocol Considerations
The predicted chemical shifts provided in this guide are theoretical estimations. For definitive structural confirmation, it is imperative to acquire an experimental 13C NMR spectrum.
Recommended Experimental Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent, such as deuterochloroform (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent can slightly influence the chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) to obtain a well-resolved 13C NMR spectrum.
-
Acquisition Parameters: Employ standard acquisition parameters for a 13C{¹H} (proton-decoupled) experiment. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbons (C1, C4, and C7).
-
Spectral Analysis: Process the acquired data using appropriate NMR software. Assign the observed signals based on their chemical shifts, and if necessary, perform additional experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH2, and CH3 groups.
Conclusion
This technical guide provides a comprehensive prediction of the 13C NMR chemical shifts for this compound based on established principles and spectral data of analogous structures. The provided predictions and the outlined experimental protocol will serve as a valuable resource for scientists engaged in the synthesis, characterization, and quality control of this and related compounds. The accurate interpretation of NMR data is fundamental to ensuring the scientific integrity of research and development in the chemical and pharmaceutical sciences.
References
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
-
NIST Chemistry WebBook. Furan, tetrahydro-2-(methoxymethyl)-. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
Royal Society of Chemistry. 4 - Supporting Information. [Link]
-
ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Link]
Sources
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid
This guide provides a comprehensive analysis of the mass spectrometric behavior of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid, a molecule of significant interest to researchers in drug development and medicinal chemistry. By leveraging foundational principles of mass spectrometry and predictive modeling, this document offers a detailed exploration of the compound's fragmentation pathways, enabling its unambiguous identification and structural elucidation.
Introduction: The Significance of Structural Elucidation
This compound is a bifunctional molecule incorporating a rigid benzoic acid core and a flexible tetrahydrofuran moiety linked by an ether bond. This unique combination of chemical features makes it a valuable scaffold in the design of novel therapeutic agents. Accurate structural confirmation is a critical step in the drug discovery pipeline, ensuring the integrity of screening data and the validity of structure-activity relationship (SAR) studies. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) stands as a powerful analytical technique for this purpose, providing detailed structural information through controlled fragmentation of the parent molecule. This guide will delve into the expected fragmentation patterns of this compound in both positive and negative ion modes, offering a predictive framework for its characterization.
Methodology: A Protocol for ESI-MS/MS Analysis
The following protocol outlines a robust method for the analysis of this compound using a standard high-resolution mass spectrometer equipped with an electrospray ionization source.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of the organic solvent and deionized water. For positive ion mode, acidify the final solution with 0.1% formic acid to promote protonation. For negative ion mode, the inherent acidity of the analyte is typically sufficient for deprotonation, but 0.1% ammonium hydroxide can be added to enhance the signal if necessary.
Mass Spectrometry Conditions
-
Ionization Mode: ESI, positive and negative
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-500
-
Collision Gas: Argon
-
Collision Energy: Ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.
This experimental workflow is designed to provide optimal ionization and fragmentation of the analyte, ensuring the acquisition of high-quality mass spectral data.
Predicted Fragmentation Pathways and Discussion
The fragmentation of this compound is anticipated to be driven by the lability of the ether linkage and the characteristic fragmentation of the benzoic acid and tetrahydrofuran moieties. The exact molecular weight of the parent molecule is 222.24 g/mol .
Positive Ion Mode (ESI+) Fragmentation
In positive ion mode, the molecule will be protonated, likely at the carboxylic acid group or the ether oxygen, to form the precursor ion [M+H]⁺ at m/z 223.1.
The primary fragmentation pathways are predicted to be:
-
Loss of the Tetrahydrofurfuryl Group: The most probable initial fragmentation is the cleavage of the benzylic ether bond, leading to the loss of a neutral tetrahydrofurfuryl alcohol molecule (C₅H₁₀O₂, 102.13 g/mol ) and the formation of a stable benzylic cation at m/z 121.0 . This is a common pathway for benzylic ethers.
-
Cleavage of the Tetrahydrofuran Ring: Fragmentation can also be initiated by the cleavage of the tetrahydrofuran ring. A characteristic loss for 2-substituted tetrahydrofurans is the loss of the side chain, which in this case would lead to a fragment at m/z 85.1 corresponding to the tetrahydrofurfuryl cation (C₅H₉O⁺)[1].
-
Loss of Water: A common fragmentation for protonated carboxylic acids is the loss of a water molecule (18.01 Da), which would result in a fragment at m/z 205.1 [2][3].
-
Decarbonylation: Subsequent to the loss of water, the loss of carbon monoxide (28.00 Da) can occur, yielding a fragment at m/z 177.1 [2].
Negative Ion Mode (ESI-) Fragmentation
In negative ion mode, the molecule will be deprotonated at the carboxylic acid group to form the precursor ion [M-H]⁻ at m/z 221.1.
The dominant fragmentation pathway is expected to be:
-
Decarboxylation: The loss of carbon dioxide (CO₂, 44.00 Da) is a hallmark fragmentation of deprotonated carboxylic acids[2][3]. This will produce a major fragment ion at m/z 177.1 .
-
Cleavage of the Ether Bond: Following decarboxylation, the resulting anion may undergo further fragmentation. Cleavage of the ether bond could lead to the formation of a phenoxide anion at m/z 93.0 and a neutral tetrahydrofurfuryl-containing fragment.
Summary of Predicted Spectral Data
The following table summarizes the key predicted ions for the mass spectrometric analysis of this compound.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss |
| Positive (ESI+) | 223.1 | 205.1 | H₂O |
| 177.1 | H₂O, CO | ||
| 121.0 | C₅H₁₀O₂ | ||
| 85.1 | C₇H₆O₃ | ||
| Negative (ESI-) | 221.1 | 177.1 | CO₂ |
| 93.0 | CO₂, C₅H₈O |
Conclusion: A Predictive Framework for Confident Identification
This in-depth technical guide provides a robust framework for the mass spectrometric analysis and structural elucidation of this compound. By understanding the fundamental principles of fragmentation for its constituent chemical moieties—the aromatic carboxylic acid and the tetrahydrofuran ether—researchers can confidently interpret the resulting mass spectra. The detailed experimental protocol and the predicted fragmentation pathways serve as a valuable resource for scientists and professionals in drug development, facilitating the unambiguous identification and characterization of this important molecule. The application of high-resolution mass spectrometry will further aid in confirming the elemental composition of the precursor and fragment ions, solidifying the structural assignment.
References
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GCMS Section 6.12. Whitman People. [Link]
-
Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. National Institutes of Health. [Link]
-
Aromatic Monomer Analysis by UHPLC-MS/MS. Protocols.io. [Link]
-
Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. [Link]
-
Sample Preparation & Autosampler Vials for ESI-MS. University of Wisconsin-Madison. [Link]
-
Online Mass Spectrometry Tools. Scientific Instrument Services. [Link]
-
ACD/MS Fragmenter. ACD/Labs. [Link]
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FTIR analysis of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid functional groups
An In-depth Technical Guide to the FTIR Analysis of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedures to offer a deep, mechanistic understanding of spectral interpretation. We will explore the causality behind experimental choices and ground our analysis in authoritative references, ensuring a self-validating and robust methodology.
Preamble: The Molecule and the Method
1.1. The Subject Molecule: this compound
Our target molecule, this compound, is a multi-functional organic compound. Its structure integrates several key functional groups, each with a distinct vibrational signature that can be probed by infrared spectroscopy. Understanding this structure is the foundational step in predicting and interpreting its FTIR spectrum.
The primary functional groups are:
-
Carboxylic Acid (-COOH): This group is a cornerstone of the molecule's chemical identity and exhibits highly characteristic IR absorptions.
-
Aromatic Ring (p-disubstituted benzene): The benzene ring provides a rigid scaffold and displays unique absorptions related to its C=C bonds and C-H bonds.
-
Ether Linkage (Ar-O-CH₂ and CH₂-O-THF): The molecule contains two types of ether linkages, an aryl ether and an alkyl ether, which will have overlapping but distinguishable features.
-
Saturated Heterocycle (Tetrahydrofuran ring): This five-membered cyclic ether contributes characteristic C-H and C-O stretching and bending vibrations.
1.2. The Technique: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful analytical technique used to identify chemical compounds and elucidate their molecular structure.[1][2] It operates by measuring the absorption of infrared radiation by a sample, which causes the bonds within the molecules to vibrate at specific frequencies.[1][2] The resulting spectrum is a unique molecular "fingerprint," where absorption peaks correspond to the vibrations of specific functional groups.[1][2]
Theoretical Spectral Analysis: Predicting the Fingerprint
Before any experimental work, a theoretical analysis based on established group frequencies is essential. This predictive step allows for a more targeted and accurate interpretation of the empirical data. The infrared spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[2][3]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics & Causality |
| Carboxylic Acid (-COOH) | O-H Stretch | 3300 - 2500 | Very broad and strong due to extensive hydrogen bonding (dimerization).[4][5][6] This broadness is a hallmark of carboxylic acids. |
| C=O Stretch | 1710 - 1680 | Strong and sharp. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic acid (~1715 cm⁻¹).[6][7] | |
| C-O Stretch | 1320 - 1210 | Strong intensity, often coupled with O-H in-plane bending.[5][7] | |
| O-H Bend (out-of-plane) | ~920 | Broad, medium intensity peak.[5][7] | |
| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000 | Multiple weak to medium peaks, appearing at a slightly higher frequency than aliphatic C-H stretches.[8][9][10] |
| C=C Ring Stretch | 1600 - 1585 & 1500 - 1400 | Two to three bands of variable intensity, characteristic of the aromatic skeleton.[8][9][10] | |
| C-H Out-of-Plane Bend | 860 - 810 | Strong absorption. The specific frequency is highly diagnostic of the ring's substitution pattern. For a 1,4-(para)-disubstituted ring, this is a key confirmatory peak.[8][9] | |
| Ether (-O-) | Aryl-Alkyl C-O Stretch | 1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric) | Aryl ethers show two distinct bands. The asymmetric stretch is typically strong.[11][12] |
| Alkyl C-O-C Stretch | 1150 - 1050 | Strong, often broad absorption. This will likely overlap with the symmetric aryl ether stretch and the C-O stretch from the carboxylic acid.[11][12] | |
| Alkyl Chains (THF & -CH₂-) | C-H Stretch | 3000 - 2850 | Medium to strong peaks just below 3000 cm⁻¹, characteristic of sp³ hybridized carbons.[13] |
| C-H Bend (Scissoring) | ~1470 - 1450 | Medium intensity, corresponding to the bending of -CH₂- groups.[13] |
Experimental Protocol: A Self-Validating Workflow
The trustworthiness of FTIR data hinges on a meticulously executed and well-justified experimental protocol. The following workflow is designed to minimize artifacts and ensure spectral reproducibility.
Step-by-Step Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Rationale: As this compound is a solid, the KBr pellet technique is the gold standard. Potassium bromide (KBr) is transparent to infrared radiation in the mid-IR region (4000-400 cm⁻¹) and thus acts as an ideal matrix, preventing interference from solvents which have their own IR absorptions (especially the broad O-H stretch of water or alcohols).
-
Protocol:
-
Gently grind approximately 1-2 mg of the high-purity sample with ~200 mg of spectroscopic grade, dry KBr using an agate mortar and pestle. The goal is a fine, homogenous powder.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet. Opacity indicates insufficient grinding or moisture.
-
-
-
Instrument Setup and Background Scan:
-
Rationale: A background scan is critical for data integrity. It measures the spectrum of the ambient environment (water vapor, CO₂) and the instrument itself. This background is then automatically subtracted from the sample spectrum, ensuring that the final data represents only the sample's absorbance.
-
Protocol:
-
Ensure the sample compartment is empty.
-
Initiate a background scan. Standard parameters are typically a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
-
-
-
Sample Spectrum Acquisition:
-
Rationale: Acquiring the sample spectrum under the same conditions as the background ensures accurate subtraction.
-
Protocol:
-
Place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Acquire the sample spectrum using the same parameters as the background scan.
-
-
Spectral Interpretation: Deconvoluting the Data
Interpreting an FTIR spectrum is a systematic process of correlating observed absorption bands with the predicted vibrations from our theoretical analysis.
-
The Diagnostic O-H Stretch (3300-2500 cm⁻¹): The first feature to identify is the extremely broad absorption from the carboxylic acid's O-H stretch.[4][5][6] Its presence is a strong confirmation of the -COOH group. This band will likely overlap the sharper C-H stretching peaks.
-
The C-H Stretching Region (3100-2850 cm⁻¹): Look for two sets of peaks superimposed on the broad O-H band.
-
Aromatic C-H Stretches: Weak to medium peaks appearing just above 3000 cm⁻¹ (e.g., ~3030-3080 cm⁻¹) confirm the presence of the benzene ring.[8][10]
-
Aliphatic C-H Stretches: Stronger, sharper peaks appearing just below 3000 cm⁻¹ (e.g., ~2960-2850 cm⁻¹) are definitive evidence of the sp³ C-H bonds in the tetrahydrofuran ring and the methylene (-CH₂-) bridge.[13]
-
-
The Carbonyl C=O Stretch (~1690 cm⁻¹): A very strong, sharp peak should be present in the 1710-1680 cm⁻¹ region.[7] Its position, slightly lowered due to conjugation with the aromatic ring, is a key identifier for the aryl carboxylic acid moiety.
-
The Fingerprint Region (Below 1600 cm⁻¹): This region contains a wealth of complex, overlapping signals that are highly specific to the molecule as a whole.
-
Aromatic C=C Stretches (~1600 cm⁻¹ and ~1500 cm⁻¹): Look for characteristic ring stretching bands.[9][10]
-
C-O Stretching Bands (1320-1050 cm⁻¹): This area will be complex. Expect a strong, broad absorption resulting from the overlap of the carboxylic acid C-O stretch, the aryl ether C-O asymmetric stretch, and the alkyl/cyclic ether C-O-C stretches.[7][11][12] Teasing these apart can be difficult, but the sheer intensity in this region is characteristic of the combined functional groups.
-
Aromatic C-H Out-of-Plane Bending (~840 cm⁻¹): A strong, distinct peak in the 860-810 cm⁻¹ range provides powerful evidence for the 1,4-disubstitution pattern on the benzene ring.[8][9]
-
O-H Out-of-Plane Bend (~920 cm⁻¹): A broad, medium peak around this wavenumber further confirms the carboxylic acid dimer.[5]
-
Conclusion
The FTIR analysis of this compound is a prime example of how this technique can be used to confirm the structural integrity of a complex organic molecule. By systematically identifying the characteristic absorption bands of each constituent functional group—the broad O-H and sharp C=O of the carboxylic acid, the C-H and C=C vibrations of the aromatic ring, the complex C-O stretches of the dual ether functionalities, and the specific C-H bending patterns indicative of the substitution pattern—a researcher can build a comprehensive and confident spectral assignment. This guide provides the theoretical foundation and a robust experimental framework to achieve that goal, ensuring data that is both accurate and defensible.
References
-
NIST Chemistry WebBook. (n.d.). NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link][14][15][16][17][18]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link][19][20][21][22][23]
-
Brown, D. (n.d.). Infrared Spectrum of Benzoic Acid. Doc Brown's Chemistry. Retrieved from [Link][4]
-
AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. AZoM.com. Retrieved from [Link][1]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link][7]
-
Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link][2]
-
University of Calgary. (n.d.). Infrared Spectroscopy: Carboxylic Acids. Retrieved from [Link][5]
-
McMurry, J. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. OpenStax. Retrieved from [Link][8][9]
-
LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][6][24]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link][25]
-
University of Calgary. (n.d.). Infrared Spectroscopy: Aromatics. Retrieved from [Link][10]
-
LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][13]
-
Innovatech Labs via ResearchGate. (2019). A Beginner's Guide to Interpreting & Analyzing FTIR Results. Retrieved from [Link][3]
-
McMurry, J. (n.d.). 18.8 Spectroscopy of Ethers. OpenStax. Retrieved from [Link][11]
-
LibreTexts Chemistry. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link][12]
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An In-depth Technical Guide to the Physical and Chemical Characteristics of Tetrahydrofuran-Substituted Benzoic Acids
Introduction
For researchers, scientists, and professionals in drug development, a deep understanding of the physicochemical properties of molecular scaffolds is paramount for the rational design of novel therapeutics. Tetrahydrofuran-substituted benzoic acids represent a fascinating and increasingly important class of compounds, merging the well-established pharmacological relevance of the benzoic acid motif with the advantageous properties conferred by the tetrahydrofuran (THF) ring. The THF moiety, a saturated five-membered cyclic ether, is not merely a passive solubilizing group; its conformational flexibility, ability to act as a hydrogen bond acceptor, and its influence on lipophilicity and metabolic stability make it a valuable component in modern medicinal chemistry.[1][2][3] The strategic incorporation of a THF substituent onto a benzoic acid core can significantly modulate its acidity (pKa), lipophilicity (LogP), and solubility, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[]
This technical guide provides a comprehensive exploration of the physical and chemical characteristics of tetrahydrofuran-substituted benzoic acids. It is designed to move beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and observable properties. By understanding the "why" behind the experimental data and protocols, researchers can make more informed decisions in the synthesis, characterization, and application of these versatile compounds. This guide is structured to provide a holistic view, encompassing synthetic strategies, detailed analytical protocols, and the nuanced interplay of substituent effects, all grounded in authoritative scientific principles.
Core Physicochemical Properties: A Comparative Analysis
The introduction of a tetrahydrofuran substituent onto the benzoic acid scaffold can dramatically alter its fundamental physicochemical properties. The position of the THF ring on the benzoic acid (ortho, meta, or para) and the point of attachment to the THF ring itself (e.g., 2-yl, 3-yl) are critical determinants of these characteristics.
Acidity (pKa)
The acidity of a benzoic acid derivative, quantified by its pKa value, is a crucial parameter influencing its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. The electronic nature of the substituent on the benzene ring is the primary determinant of acidity. Electron-withdrawing groups (EWGs) stabilize the resulting carboxylate anion through inductive and/or resonance effects, leading to a lower pKa (stronger acid). Conversely, electron-donating groups (EDGs) destabilize the carboxylate anion, resulting in a higher pKa (weaker acid).[5][6][7]
The tetrahydrofuran moiety, when attached via its oxygen atom (e.g., tetrahydrofuran-3-yloxy), acts as an electron-donating group through resonance (+M effect) and an electron-withdrawing group through induction (-I effect) due to the electronegativity of the oxygen atom. The overall effect on the pKa of the benzoic acid will depend on the relative contributions of these opposing effects, which is influenced by the substitution position.
-
Ortho and Para Substitution: In these positions, the electron-donating resonance effect of the ether oxygen is more pronounced, which tends to increase the pKa (decrease acidity) compared to benzoic acid. However, the "ortho-effect" can lead to an increase in acidity for ortho-substituted benzoic acids, regardless of the electronic nature of the substituent, due to steric hindrance that forces the carboxylic acid group out of the plane of the benzene ring, disrupting resonance stabilization of the undissociated acid.[]
-
Meta Substitution: At the meta position, the resonance effect is negligible, and the inductive electron-withdrawing effect of the oxygen atom dominates. This leads to a decrease in pKa (increase in acidity) compared to benzoic acid.[5][6]
| Compound | Substitution Pattern | Predicted pKa Effect | Rationale |
| Benzoic Acid | Unsubstituted | 4.20 (Reference) | - |
| 2-(Tetrahydrofuran-3-yloxy)benzoic acid | ortho-THF-O- | Increase (Ortho-effect) | Steric hindrance may force the carboxyl group out of plane, increasing acidity, but the +M effect of the ether oxygen will decrease acidity. The net effect can be complex.[] |
| 3-(Tetrahydrofuran-3-yloxy)benzoic acid | meta-THF-O- | Decrease | The -I effect of the ether oxygen dominates, stabilizing the carboxylate anion.[5] |
| 4-(Tetrahydrofuran-2-yl)benzoic acid | para-THF-C- | Slight Decrease | The THF ring attached via a carbon atom will have a weak electron-donating inductive effect (+I), slightly increasing the pKa. |
Experimental Protocols: A Practical Guide
A core tenet of scientific integrity is the ability to reproduce and validate experimental findings. This section provides detailed, step-by-step methodologies for determining the key physicochemical parameters of tetrahydrofuran-substituted benzoic acids.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a reliable and widely used method.[8]
Materials:
-
Tetrahydrofuran-substituted benzoic acid sample
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water
-
Acetonitrile (or other suitable co-solvent for poorly water-soluble compounds)
-
pH meter with a combination glass electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Accurately weigh a sample of the tetrahydrofuran-substituted benzoic acid and dissolve it in a known volume of deionized water (or a water/acetonitrile mixture for compounds with low aqueous solubility).[8]
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Titration Setup: Place the beaker containing the sample solution on a stir plate and immerse the calibrated pH electrode and the tip of the burette filled with standardized NaOH solution.
-
Titration: Begin stirring the solution and record the initial pH. Add the NaOH solution in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized. Alternatively, more sophisticated methods like the Gran plot can be used for more accurate determination.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a critical parameter in drug design, influencing a compound's membrane permeability, solubility, and plasma protein binding.
| Compound | XLogP3-AA (Computed) | Rationale for Lipophilicity |
| Benzoic Acid | 1.87 | Reference compound. |
| 3-(Tetrahydrofuran-3-yloxy)benzoic acid | 1.5[9] | The polar ether oxygen of the THF moiety can increase hydrophilicity, leading to a lower LogP compared to a simple alkyl ether due to its potential for hydrogen bonding with water. |
| 4-(Tetrahydrofuran-2-yl)benzoic acid | ~2.0 (Estimated) | The replacement of a phenyl ring with a more saturated and polar THF ring generally leads to a decrease in lipophilicity. |
Protocol 2: Determination of LogP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.[1][10]
Materials:
-
Tetrahydrofuran-substituted benzoic acid sample
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Shaker or vortex mixer
-
UV-Vis spectrophotometer or HPLC for concentration analysis
Procedure:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.
-
Partitioning: Dissolve a known amount of the tetrahydrofuran-substituted benzoic acid in either the water-saturated n-octanol or the n-octanol-saturated water. Place the solution in a separatory funnel or centrifuge tube and add an equal volume of the other phase.
-
Equilibration: Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 24 hours).
-
Phase Separation: Allow the two phases to separate completely. Centrifugation may be necessary to break up any emulsions.
-
Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Solubility
Aqueous solubility is a key factor for oral drug absorption and formulation development. The THF moiety is generally introduced to improve aqueous solubility compared to more lipophilic aromatic or aliphatic carbocyclic rings.
Protocol 3: Thermodynamic Solubility Determination
Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium. The shake-flask method is also the gold standard for this determination.[11]
Materials:
-
Tetrahydrofuran-substituted benzoic acid sample
-
Buffer solution of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for concentration determination (e.g., HPLC, UV-Vis)
Procedure:
-
Sample Preparation: Add an excess amount of the solid tetrahydrofuran-substituted benzoic acid to a vial containing a known volume of the buffer solution.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker or incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Filtration: After equilibration, carefully filter the suspension to remove the undissolved solid. It is crucial to avoid any temperature changes during filtration that could affect the solubility.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method.
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of tetrahydrofuran-substituted benzoic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides valuable information about the number of different types of protons and their connectivity. For a typical tetrahydrofuran-substituted benzoic acid, one would expect to see signals for the aromatic protons of the benzoic acid ring, the protons on the tetrahydrofuran ring, and a broad singlet for the carboxylic acid proton, typically downfield (>10 ppm). The chemical shifts and coupling patterns of the THF protons can provide insights into the substitution pattern and conformation of the THF ring.[8][12]
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include the carboxyl carbon (typically 165-185 ppm), the aromatic carbons, and the carbons of the THF ring. The chemical shifts of the THF carbons can confirm the substitution pattern.[8][12][13]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying key functional groups. For tetrahydrofuran-substituted benzoic acids, the most characteristic absorptions are:
-
A very broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[14]
-
A strong C=O stretch from the carboxylic acid carbonyl group, usually between 1680-1710 cm⁻¹ for aromatic acids.[15][16]
-
A C-O-C stretching vibration from the ether linkage of the THF ring, typically in the region of 1050-1150 cm⁻¹.[17][18]
Synthesis of Tetrahydrofuran-Substituted Benzoic Acids
The synthesis of these compounds can be approached in several ways, generally involving the formation of the ether linkage or the construction of the benzoic acid moiety on a pre-existing tetrahydrofuran-containing scaffold.
General Synthetic Strategies
-
Williamson Ether Synthesis: This is a common method for forming the ether bond between a substituted phenol and a tetrahydrofuran derivative bearing a leaving group (e.g., a halide or tosylate), or vice versa.[19]
-
Nucleophilic Aromatic Substitution (SNAr): If the benzoic acid ring is activated with electron-withdrawing groups, a hydroxyl-functionalized tetrahydrofuran can directly displace a suitable leaving group (e.g., a halogen) on the aromatic ring.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to couple a tetrahydrofuran-containing boronic acid or amine with a halogenated benzoic acid derivative.[20]
Applications in Drug Discovery and Development
The unique combination of a polar, flexible THF ring and a ionizable benzoic acid group makes this scaffold highly attractive for medicinal chemistry. The THF moiety can serve as a bioisosteric replacement for other groups, such as phenyl or cyclohexyl rings, to modulate physicochemical properties and improve ADME profiles.[1][3]
Structure-Activity Relationships (SAR)
In drug discovery, understanding the structure-activity relationship is key to optimizing lead compounds. For tetrahydrofuran-substituted benzoic acids, SAR studies often focus on:
-
Position of the THF substituent: As discussed, the ortho, meta, and para positions will have different electronic and steric effects, influencing both the physicochemical properties and the binding affinity to the biological target.
-
Substitution on the THF ring: The presence of substituents on the THF ring can introduce chirality and provide additional points of interaction with the target protein, potentially increasing potency and selectivity.[21]
-
Linker between the two rings: The nature of the atom connecting the THF and benzoic acid rings (e.g., oxygen, carbon, nitrogen) will significantly impact the overall properties of the molecule.
A review of pharmaceuticals containing the THF nucleus highlights their broad range of pharmacological activities, underscoring the value of this motif in drug design.[17][22]
Conclusion
Tetrahydrofuran-substituted benzoic acids are a class of compounds with a rich and tunable set of physicochemical properties. The strategic incorporation of the THF moiety provides a powerful tool for medicinal chemists to optimize the pKa, lipophilicity, and solubility of benzoic acid-based drug candidates. This guide has provided a framework for understanding the interplay between structure and function in these molecules, grounded in established chemical principles. The detailed experimental protocols offer a practical starting point for researchers to characterize their own compounds with confidence. As the demand for drug candidates with improved ADME profiles continues to grow, the rational design and application of tetrahydrofuran-substituted benzoic acids are poised to make significant contributions to the field of drug discovery and development.
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Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition | Journal of Medicinal Chemistry - ACS Publications. [Link]
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Structure-activity relationship (SAR) of tetrahydrofuran-containing compounds
An In-depth Technical Guide on the Structure-Activity Relationship of Tetrahydrofuran-Containing Compounds for Researchers, Scientists, and Drug Development Professionals.
Foreword: The Enduring Relevance of the Tetrahydrofuran Ring
The tetrahydrofuran (THF) ring, a simple five-membered cyclic ether, represents a cornerstone in the edifice of medicinal chemistry.[1][2][3] Far from being a mere solvent, this unassuming scaffold is a key structural motif in a multitude of biologically active compounds, ranging from complex natural products to blockbuster synthetic drugs.[4][5][6] Its prevalence is a testament to its unique stereochemical and electronic properties, which allow it to engage in critical interactions with biological targets and favorably influence the pharmacokinetic profiles of drug candidates. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of tetrahydrofuran-containing compounds, offering insights into their design, synthesis, and optimization for therapeutic applications. As of recent reviews, the U.S. Food and Drug Administration (FDA) has approved 13 drugs containing the THF nucleus for a variety of clinical uses, underscoring the therapeutic significance of this heterocyclic system.[1][2][3]
The Strategic Advantage of the Tetrahydrofuran Moiety in Drug Design
The utility of the THF ring in medicinal chemistry stems from a confluence of advantageous properties:
-
Conformational Rigidity and Defined Stereochemistry: The puckered nature of the THF ring restricts the conformational freedom of appended substituents, presenting them in well-defined spatial orientations for optimal target engagement. This is particularly crucial for creating potent and selective inhibitors.
-
Hydrogen Bonding Capability: The oxygen atom of the THF ring can act as a hydrogen bond acceptor, a fundamental interaction in many ligand-receptor binding events.[7][8] This seemingly simple feature can dramatically enhance binding affinity and specificity.
-
Improved Physicochemical Properties: Incorporation of the THF moiety can favorably modulate a molecule's lipophilicity, solubility, and metabolic stability.[9] This can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for the successful development of a drug candidate.
-
Bioisosteric Replacement: The THF ring can serve as a bioisostere for other chemical groups, such as phenyl rings or other cyclic systems, offering a strategy to fine-tune a compound's properties while retaining or improving its biological activity.[7][10]
Navigating the Synthetic Landscape: Crafting Diverse Tetrahydrofuran Scaffolds
The exploration of SAR is intrinsically linked to the ability to synthesize a diverse array of analogs. Fortunately, a rich and varied portfolio of synthetic methods for the construction of substituted tetrahydrofurans has been developed.[11]
Key Synthetic Strategies:
-
Cyclization of Acyclic Precursors: A common and versatile approach involves the intramolecular cyclization of functionalized open-chain molecules. This can be achieved through various reactions, including:
-
Williamson Ether Synthesis: The reaction of a halo-alcohol under basic conditions.
-
Acid-Catalyzed Cyclization of Diols: A straightforward method for the formation of the THF ring.
-
Oxymercuration-Demercuration: A classic method for the cyclization of unsaturated alcohols.
-
-
[3+2] Cycloadditions: These reactions involve the combination of a three-atom and a two-atom component to form the five-membered THF ring. This approach can provide rapid access to complex and highly substituted THF derivatives.
-
Asymmetric Synthesis: Given the importance of stereochemistry in biological activity, the development of enantioselective methods for the synthesis of chiral tetrahydrofurans is of paramount importance.[12] This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from chiral pool materials.
Experimental Protocol: A Representative Asymmetric Synthesis of a 2,5-Disubstituted Tetrahydrofuran
The following protocol illustrates a general approach to the enantioselective synthesis of a 2,5-disubstituted THF derivative, a common motif in bioactive molecules.
Step 1: Asymmetric Allylation
-
To a solution of the starting aldehyde (1.0 eq) in an appropriate solvent (e.g., dichloromethane) at -78 °C, add a chiral allylating agent (e.g., (R,R)-diisopropyl tartrate allylboronate) (1.2 eq).
-
Stir the reaction mixture at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting homoallylic alcohol by column chromatography.
Step 2: Ozonolysis
-
Dissolve the homoallylic alcohol (1.0 eq) in a mixture of dichloromethane and methanol at -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen to remove excess ozone.
-
Add a reducing agent (e.g., dimethyl sulfide) (2.0 eq) and allow the mixture to warm to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
Step 3: Reductive Amination and Cyclization
-
Dissolve the crude aldehyde from the previous step in a suitable solvent (e.g., methanol).
-
Add the desired amine (1.1 eq) and a reducing agent (e.g., sodium cyanoborohydride) (1.5 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to induce cyclization.
-
Basify the solution with aqueous sodium bicarbonate and extract with an organic solvent.
-
Dry the organic layer and concentrate to yield the desired 2,5-disubstituted tetrahydrofuran.
Deciphering the Code: Structure-Activity Relationship (SAR) of Tetrahydrofuran-Containing Compounds
The core of this guide lies in understanding how subtle structural modifications to the THF ring and its substituents can profoundly impact biological activity.
General SAR Principles:
A systematic exploration of the SAR of THF-containing compounds often involves the following considerations:
-
Stereochemistry of Substituents: The relative and absolute stereochemistry of substituents on the THF ring is often a critical determinant of activity. For instance, a trans relationship between substituents at the C2 and C5 positions may be optimal for binding to a specific target, while the corresponding cis isomer may be inactive.[8]
-
Nature and Position of Substituents: The type of functional groups (e.g., hydrophobic, hydrophilic, hydrogen bond donors/acceptors) and their placement on the THF ring directly influence interactions with the biological target.
-
Conformational Effects: Modifications to the THF ring or its substituents can alter the overall conformation of the molecule, which in turn can affect its ability to fit into a binding pocket.
-
Bioisosteric Replacements: Replacing the THF ring with other cyclic systems (e.g., tetrahydropyran, cyclopentane) or modifying the substituents with their bioisosteres can provide valuable insights into the essential structural requirements for activity.[7][9]
Case Study 1: The Bis-Tetrahydrofuran Moiety in HIV Protease Inhibitors
A compelling example of the importance of the THF moiety in drug design is its central role in a class of highly potent HIV protease inhibitors.[7] Darunavir, a clinically approved drug, features a bis-tetrahydrofuran (bis-THF) ligand that is crucial for its exceptional activity against both wild-type and drug-resistant strains of HIV.[1][2][3]
The SAR of these inhibitors reveals several key insights:
-
The Oxygen Atoms are Key: The oxygen atoms of the bis-THF moiety form critical hydrogen bonds with the backbone amide protons of the aspartic acid residues in the active site of the HIV protease.[7] Replacing the oxygen with a methylene group leads to a dramatic loss of activity.[7]
-
Stereochemistry is Paramount: The specific stereochemistry of the bis-THF ligand is essential for optimal binding. Altering the stereochemical configuration results in a significant decrease in potency.[7]
-
Hydrophobic Interactions: The carbon framework of the bis-THF ligand engages in extensive van der Waals interactions with hydrophobic residues in the enzyme's active site, further contributing to its high affinity.
The following diagram illustrates the key interactions of the bis-THF moiety in the active site of HIV protease.
Caption: Key interactions of the bis-THF ligand in the HIV protease active site.
Case Study 2: Manassantin A and its Analogs as HIF-1 Inhibitors
Manassantin A, a natural product containing a central THF ring, has been identified as a potent inhibitor of hypoxia-inducible factor-1 (HIF-1), a key therapeutic target in cancer.[8] SAR studies on manassantin A and its analogs have provided valuable information for the design of new anticancer agents.[8]
Key findings from these studies include:
-
The α,α′-trans-Configuration is Critical: The trans relationship between the two side chains attached to the THF ring is essential for HIF-1 inhibitory activity.[8] Analogs with a cis configuration are significantly less potent or inactive.[8]
-
The THF Oxygen is Important: The oxygen atom of the THF ring is believed to act as a hydrogen bond acceptor, contributing to the binding of the molecule to its target.[8]
-
Ring Conformation Matters: The overall conformation of the molecule, which is dictated by the THF ring, plays a crucial role in its biological activity.[8] Inactive analogs often adopt a different three-dimensional shape compared to the active compounds.[8]
The following table summarizes the SAR data for a series of manassantin A analogs, highlighting the importance of the THF core configuration.
| Compound | THF Core Configuration | HIF-1 Inhibition (IC₅₀) |
| Manassantin A | 2,5-trans | Potent |
| Analog 1 | 2,5-cis | Inactive |
| Analog 2 (Pyrrolidine) | 2,5-trans | Slightly less potent |
| Analog 3 (Tetrahydropyran) | 2,6-cis | Less potent |
The Tetrahydrofuran Motif in Nature's Arsenal
The THF ring is a recurring structural element in a vast array of natural products with diverse and potent biological activities.[4][5][13][14] These natural products serve as a rich source of inspiration for the development of new therapeutic agents.
Examples of bioactive natural products containing a THF ring include:
-
Annonaceous Acetogenins: A large family of polyketides with potent cytotoxic and antitumor properties.[6]
-
Polyether Ionophores: These compounds can transport metal ions across cell membranes and exhibit a range of biological activities, including antimicrobial and antiparasitic effects.[6]
-
Lignans: A class of polyphenolic compounds with various pharmacological properties, including anticancer and antiviral activities.[6]
The study of these natural products and their biosynthetic pathways can provide valuable insights into the design of novel THF-containing compounds with improved therapeutic profiles.
The Digital Frontier: Computational Approaches to SAR Analysis
In modern drug discovery, computational methods play an increasingly important role in accelerating the design and optimization of new drug candidates.[15][16][17][18] Several computational approaches can be applied to the study of THF-containing compounds:
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of THF analogs with their biological activity.[15] These models can then be used to predict the activity of new, untested compounds.
-
Molecular Docking: This technique can be used to predict the binding mode of a THF-containing ligand within the active site of a target protein. This information can provide valuable insights into the key interactions that are responsible for binding and can guide the design of more potent inhibitors.
-
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of a ligand-protein complex over time. This can provide a more realistic picture of the binding process and can help to identify key conformational changes that are important for activity.
The following workflow illustrates a typical computational approach to SAR analysis.
Caption: A typical computational workflow for SAR analysis.
Conclusion: The Tetrahydrofuran Ring - A Versatile Tool for Future Drug Discovery
The tetrahydrofuran nucleus continues to be a privileged scaffold in the design and development of new therapeutic agents. Its unique combination of structural and electronic properties allows it to serve as a versatile building block for the creation of potent and selective modulators of a wide range of biological targets. A thorough understanding of the structure-activity relationships of THF-containing compounds, coupled with modern synthetic and computational methods, will undoubtedly lead to the discovery of new and improved medicines for the treatment of human diseases. The journey of exploring the full potential of this remarkable heterocyclic system is far from over, and its future contributions to medicinal chemistry are eagerly anticipated.
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R Discovery. (n.d.). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of the bioactive compound IV. Retrieved from [Link]
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Chen, J.-R., & Xiao, W.-J. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 7(12), 1587-1607. [Link]
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ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. Retrieved from [Link]
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Byun, J.-K., et al. (2020). Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. Journal of Medicinal Chemistry, 63(13), 7046-7058. [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
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Fernández-Peña, L., et al. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 20(2), 120. [Link]
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El-Demerdash, A., et al. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 20(12), 758. [Link]
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ResearchGate. (n.d.). Structures of selected drugs containing THF ring. Retrieved from [Link]
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El-Demerdash, A., et al. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. MDPI. [Link]
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Tummatorn, J. (2011). Studies toward tetrahydrofuran-containing natural products: total synthesis of amphidinolide c and oxylipids. UMSL. [Link]
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Wolfe, J. P. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 11(1), 47-64. [Link]
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In silico prediction of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid properties
An In-Depth Technical Guide: In Silico Prediction of Physicochemical, Pharmacokinetic, and Toxicological Properties of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid
Abstract
In the contemporary drug discovery landscape, the early-stage assessment of a compound's viability is paramount to mitigating late-stage attrition and optimizing resource allocation. In silico computational models provide a rapid, cost-effective, and increasingly accurate means to predict the fundamental properties of new chemical entities (NCEs) before significant investment in synthesis and experimental testing.[1][2][3][4] This technical guide provides a comprehensive, step-by-step workflow for the in silico characterization of this compound. We will dissect its physicochemical characteristics, predict its pharmacokinetic profile—encompassing Absorption, Distribution, Metabolism, and Excretion (ADME)—and evaluate key toxicological endpoints. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the application and interpretation of widely accessible computational tools.
Introduction: The Rationale for Predictive Modeling
The journey from a promising hit compound to a marketable drug is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic (PK) or safety profiles.[5] The paradigm has shifted from a "fail late, fail expensive" to a "fail early, fail cheap" model. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening is a cornerstone of this modern approach.[6] By building a predictive profile of a molecule based solely on its structure, we can prioritize candidates with a higher probability of success, identify potential liabilities for early-stage optimization, and guide the design of more robust experimental assays.
This guide focuses on this compound, a molecule featuring a benzoic acid core linked to a tetrahydrofuran moiety via an ether bridge. We will systematically predict its properties using a suite of validated, freely accessible web-based tools, demonstrating a workflow applicable to any small molecule of interest.
Molecular Structure and Canonical Representation
The first step in any in silico analysis is to define the molecule's structure in a machine-readable format. The most common format is the Simplified Molecular Input Line Entry System (SMILES).
-
Molecule: this compound
-
2D Structure:
-
Canonical SMILES: C1CC(OC1)COC2=CC=C(C=C2)C(=O)O
This SMILES string will serve as the primary input for the predictive tools discussed herein.
Workflow for In Silico Property Prediction
Our predictive workflow is designed to build a holistic profile of the molecule, starting from fundamental physicochemical properties and moving toward more complex biological interactions.
Caption: Overall workflow for in silico molecular property prediction.
Part I: Physicochemical & Drug-Likeness Profile
A molecule's fundamental physical and chemical properties govern its behavior in biological systems. We utilize the SwissADME web tool for this analysis due to its user-friendly interface and robust, well-validated prediction models.[7][8]
Causality: Why These Properties Matter
-
Lipophilicity (logP): The octanol-water partition coefficient is a critical measure of a molecule's lipophilicity. It influences solubility, membrane permeability, and plasma protein binding. An optimal logP is a balance; too low, and the molecule may not cross lipid membranes; too high, and it may have poor aqueous solubility or get trapped in fatty tissues.[3]
-
Aqueous Solubility (logS): A drug must dissolve to be absorbed. Poor aqueous solubility is a major hurdle in drug development, affecting bioavailability and formulation.[9]
-
Topological Polar Surface Area (TPSA): TPSA is the sum of surfaces of polar atoms in a molecule. It correlates well with passive molecular transport through membranes and is a good predictor of oral bioavailability and blood-brain barrier (BBB) penetration.
-
Drug-Likeness Rules: Rules like Lipinski's Rule of Five provide a quick assessment of whether a compound's physicochemical properties are in a range typical of orally active drugs.[3] Violations of these rules can flag potential issues with absorption or distribution.
Experimental Protocol: SwissADME Analysis
-
Navigate to the SwissADME web server ([Link]).
-
Input Molecule: In the "List of SMILES" text box, paste the SMILES string: C1CC(OC1)COC2=CC=C(C=C2)C(=O)O.
-
Initiate Analysis: Click the "Run" button to start the calculations.
-
Interpret Results: The tool will generate a comprehensive report. Focus on the "Physicochemical Properties," "Lipophilicity," "Water Solubility," and "Drug-likeness" sections.
Data Summary: Physicochemical & Drug-Likeness Profile
| Property | Predicted Value | Interpretation & Significance |
| Molecular Weight | 222.24 g/mol | Within the typical range for small molecule drugs (<500 Da). |
| logP (iLOGP) | 1.87 | Indicates balanced lipophilicity, favorable for membrane permeability. |
| logS (ESOL) | -2.71 | Corresponds to a solubility of ~1.95 mg/mL; classified as "Soluble". |
| TPSA | 66.05 Ų | Suggests good potential for oral bioavailability. |
| Lipinski's Rule | 0 violations | Fully compliant, indicating a high probability of drug-likeness. |
| Bioavailability Score | 0.55 | A standard score indicating the molecule has favorable properties for oral use. |
| PAINS Alert | 0 alerts | No alerts for Pan-Assay Interference Compounds, reducing risk of false positives. |
Part II: Pharmacokinetic (ADME) Profile
Predicting how a molecule will be absorbed, distributed, metabolized, and excreted is crucial for anticipating its in vivo behavior. For this, we use the pkCSM web server, which employs graph-based signatures to model a wide array of ADMET properties.[5][10][11][12]
Causality: The Pillars of Pharmacokinetics
-
Absorption: For oral drugs, absorption from the gastrointestinal (GI) tract is the first step. We assess this by predicting intestinal absorption and Caco-2 cell permeability, an in vitro model for the gut wall.
-
Distribution: Once absorbed, a drug distributes throughout the body. Key questions include whether it can cross the Blood-Brain Barrier (BBB) to act on the central nervous system and the extent to which it binds to plasma proteins, as only the unbound fraction is active.
-
Metabolism: The body chemically modifies drugs, primarily via Cytochrome P450 (CYP) enzymes in the liver. Predicting whether a compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP2D6, CYP3A4) is vital for assessing its metabolic stability and potential for drug-drug interactions.[13][14]
-
Excretion: This determines how the drug is cleared from the body. Total clearance is a key parameter influencing dosing frequency.
Experimental Protocol: pkCSM Analysis
-
Navigate to the pkCSM Pharmacokinetics Tool ([Link]).
-
Input Molecule: Paste the SMILES string into the designated input box or upload a file.
-
Submit Job: Click the "Submit" button.
-
Analyze Output: The server will return a detailed report categorized by ADMET properties. Record the values for the parameters listed in the table below.
Data Summary: Predicted ADME Properties
| Category | Parameter | Predicted Value | Interpretation & Self-Validation |
| Absorption | Water Solubility (log mol/L) | -2.028 | Consistent with SwissADME; indicates good solubility. |
| Caco-2 Permeability (log Papp) | 0.88 | A value > 0.9 is typically high; this suggests moderate to good permeability. | |
| Intestinal Absorption (% Absorbed) | 92.101 % | Prediction suggests high absorption from the human intestine. | |
| Distribution | VDss (log L/kg) | -0.219 | Low volume of distribution suggests preferential distribution in the bloodstream. |
| BBB Permeability (logBB) | -0.528 | A value > 0.3 indicates ready penetration; this molecule is predicted to be a poor BBB penetrant. | |
| CNS Permeability (logPS) | -1.531 | A value > -2 indicates CNS penetration; this value is borderline but leans towards poor penetration. | |
| Metabolism | CYP2D6 Substrate | No | Not predicted to be a major substrate for this key metabolic enzyme. |
| CYP3A4 Substrate | Yes | Predicted to be metabolized by CYP3A4, a common metabolic pathway. | |
| CYP1A2 Inhibitor | No | Unlikely to cause drug-drug interactions via this isoform. | |
| CYP2C9 Inhibitor | No | Unlikely to cause drug-drug interactions via this isoform. | |
| CYP2C19 Inhibitor | No | Unlikely to cause drug-drug interactions via this isoform. | |
| CYP2D6 Inhibitor | Yes | Potential Liability: May inhibit CYP2D6, raising concerns for drug-drug interactions. | |
| CYP3A4 Inhibitor | No | Unlikely to cause drug-drug interactions via this isoform. | |
| Excretion | Total Clearance (log ml/min/kg) | 0.354 | Predicts a moderate rate of clearance from the body. |
Part III: Toxicological & Safety Profile
Early identification of potential toxicity is one of the most valuable contributions of in silico modeling. This involves screening for structural alerts that are associated with known mechanisms of toxicity.
Causality: Key Toxicological Endpoints
-
Mutagenicity (Ames Test): The Ames test assesses a chemical's potential to cause mutations in bacterial DNA, which is an indicator of carcinogenic potential. A positive in silico Ames prediction is a significant red flag. The ICH M7 guideline recommends a dual-methodology approach using both expert rule-based and statistical models.[15]
-
Cardiotoxicity (hERG Inhibition): Blockade of the hERG potassium channel can lead to a potentially fatal cardiac arrhythmia (Torsades de Pointes). Screening for hERG inhibition is a critical safety checkpoint in drug development.[16][17][18]
-
Hepatotoxicity (Liver Injury): Drug-induced liver injury (DILI) is a major reason for drug withdrawal. Predictive models can identify compounds with a higher risk of causing liver damage.
Experimental Protocol: pkCSM Toxicity Analysis
The toxicity predictions are generated as part of the same pkCSM run detailed in Section 4.2. The results are located in the "Toxicity" section of the output page.
Data Summary: Predicted Toxicological Properties
| Endpoint | Parameter | Prediction | Interpretation & Significance |
| Genotoxicity | AMES Toxicity | Negative | Not predicted to be mutagenic. This is a very favorable safety indicator. |
| Cardiotoxicity | hERG I Inhibitor | Negative | Not predicted to be a hERG channel blocker at clinically relevant concentrations. |
| hERG II Inhibitor | Negative | Confirms the low risk of hERG-related cardiotoxicity. | |
| Hepatotoxicity | Hepatotoxicity | Positive | Potential Liability: The model predicts a risk of liver toxicity. |
| Other | Skin Sensitisation | Negative | Not predicted to be a skin sensitizer. |
Visualization: In Silico Toxicity Assessment Funnel
This diagram illustrates the decision-making process based on the predicted toxicity profile. Early-stage red flags require immediate attention.
Caption: Decision funnel for interpreting in silico toxicity results.
Synthesis & Senior Scientist's Assessment
This in silico analysis provides a multi-faceted preliminary profile of this compound.
Overall Profile: The molecule exhibits a promising drug-like profile based on its physicochemical properties. It fully adheres to Lipinski's Rule of Five, with predicted good aqueous solubility and oral absorption. Its balanced lipophilicity and favorable TPSA suggest it can effectively cross cellular membranes in the gut.
Key Strengths:
-
Excellent Drug-Likeness: The molecule's properties are well within the range of known oral drugs, suggesting a low risk of formulation or bioavailability issues stemming from its fundamental physicochemical nature.
-
Favorable Safety Profile (Genotoxicity & Cardiotoxicity): The negative predictions for both Ames mutagenicity and hERG inhibition are significant de-risking factors. These are two of the most critical safety hurdles in early development.
Potential Liabilities & Recommendations:
-
CYP2D6 Inhibition: The prediction that this molecule may inhibit the CYP2D6 enzyme is a noteworthy flag. CYP2D6 is responsible for the metabolism of approximately 25% of clinically used drugs. Inhibition could lead to significant drug-drug interactions.
-
Recommendation: Prioritize this compound for an in vitro CYP2D6 inhibition assay to confirm or refute this prediction experimentally.
-
-
Hepatotoxicity: The positive prediction for liver toxicity warrants caution. While in silico hepatotoxicity models can have limitations, this serves as an important early warning.
-
Recommendation: If the compound progresses, in vitro assays using primary hepatocytes should be employed to assess potential cytotoxicity.
-
-
Metabolic Pathway: The prediction of it being a CYP3A4 substrate is not inherently a liability but is a key piece of information. It suggests a likely route of metabolic clearance and points to another potential source of drug-drug interactions that should be monitored.
Conclusion: Based on this comprehensive in silico assessment, this compound is a viable candidate for further investigation. Its strengths in drug-likeness and its clean profile regarding genotoxicity and cardiotoxicity are compelling. However, the predicted liabilities in CYP2D6 inhibition and hepatotoxicity must be addressed with targeted in vitro experiments to validate these computational hypotheses. This predictive workflow has successfully served its purpose: to build a robust, data-driven profile to guide efficient and informed decision-making in the subsequent stages of the drug discovery process.
References
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Pires, D.E.V., Blundell, T.L., & Ascher, D.B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link]
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Wang, B., et al. (2015). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. Frontiers in Pharmacology. [Link]
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Molinspiration Cheminformatics. (n.d.). Molinspiration Home. [Link]
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Syngene. (n.d.). Computational toxicology with DEREK Nexus® & SARAH Nexus®. [Link]
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Neagu, D., et al. (2012). In silico prediction of aqueous solubility: a multimodel protocol based on chemical similarity. Journal of Computer-Aided Molecular Design. [Link]
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ResearchGate. (n.d.). Calculation of Molecular Properties using molinspiration. [Link]
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Lagunin, A.A., et al. (2021). In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. Pharmaceuticals. [Link]
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Zhang, T., et al. (2011). In Silico Prediction of Cytochrome P450-Mediated Drug Metabolism. Combinatorial Chemistry & High Throughput Screening. [Link]
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Scilit. (n.d.). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [Link]
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Bentham Science. (n.d.). In Silico Prediction of Drug Metabolism by P450. [Link]
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PubMed. (2013). In silico prediction of cytochrome P450-mediated site of metabolism (SOM). [Link]
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Rowan Scientific. (n.d.). Predicting Solubility. [Link]
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Bergström, C.A.S., et al. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Advanced Drug Delivery Reviews. [Link]
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Molinspiration Cheminformatics. (n.d.). Property Calculation, Molecular Database Search. [Link]
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PubMed Central (PMC). (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [Link]
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YouTube. (2025). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. [Link]
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Bentham Science. (2009). In Silico Prediction of Drug Properties. [Link]
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Delaney, J.S. (2008). In Silico Prediction of Aqueous Solubility: The Solubility Challenge. Journal of Chemical Information and Modeling. [Link]
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Rowan Scientific. (n.d.). pKa Prediction. [Link]
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Molinspiration Cheminformatics. (n.d.). mipc - Molinspiration Property Calculator. [Link]
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BEPLS. (2020). In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules. [Link]
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ResearchGate. (2023). In Silico methods to predict solubility. [Link]
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Deep Origin. (n.d.). ADMET Predictions. [Link]
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ResearchGate. (n.d.). hERG pharmacophore models as cardiac toxicity prediction tools. [Link]
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Optibrium. (2019). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
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ACS Publications. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]
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MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]
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ACS Publications. (2023). QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. [Link]
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ADMET-AI. (n.d.). ADMET-AI Home. [Link]
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VLS3D. (n.d.). ADMET predictions. [Link]
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MDPI. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. [Link]
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ResearchGate. (2022). A Review of Computational Methods in Predicting hERG Channel Blockers. [Link]
-
PubMed Central (PMC). (2021). Predicting hERG channel blockers with directed message passing neural networks. [Link]
-
MDPI. (2021). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. [Link]
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Journal of Cheminformatics. (2021). CardioTox net: a robust predictor for hERG channel blockade based on deep learning meta-feature ensembles. [Link]
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Lhasa Limited. (n.d.). In Silico Mutagenicity Assessment. [Link]
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Lhasa Limited. (2021). How Derek Nexus And Sarah Nexus Meet The 5 OECD Principles. [Link]
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Toxicological Sciences. (2018). Performance of In Silico Models for Mutagenicity Prediction of Food Contact Materials. [Link]
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Frontiers in Pharmacology. (2018). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. [Link]
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Scientific Reports. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]
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Sciensano. (2018). Performance of In Silico Models for Mutagenicity Prediction of Food Contact Materials. [Link]
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MDPI. (2024). Structure-Based Virtual Screening and In Silico Evaluation of Marine Algae Metabolites as Potential α-Glucosidase Inhibitors for Antidiabetic Drug Discovery. [Link]
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An In-depth Technical Guide to 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid is a heterocyclic carboxylic acid of significant interest in medicinal chemistry. Its structure, combining a benzoic acid moiety with a tetrahydrofuran ring, presents a versatile scaffold for the development of novel therapeutic agents. The tetrahydrofuran (THF) nucleus is a key structural feature in numerous pharmaceuticals, with thirteen THF-containing drugs having received approval from the U.S. Food and Drug Administration (FDA) for a variety of clinical applications[1][2][3]. This guide provides a comprehensive overview of this compound, including its probable synthetic origins, a detailed experimental protocol for its preparation via Williamson ether synthesis, and a discussion of its potential significance in drug discovery.
Introduction: The Emergence of a Versatile Scaffold
The furan nucleus and its derivatives have long been recognized for their diverse pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties[6]. Similarly, benzoic acid and its derivatives are fundamental components of many therapeutic agents, exhibiting a wide range of biological effects[7]. The strategic combination of these two pharmacophores in this compound suggests a high potential for biological activity, making it a valuable tool for chemical biologists and drug discovery scientists.
Retrosynthetic Analysis and Proposed Synthesis
The most logical and established method for the synthesis of this compound is the Williamson ether synthesis[4][8]. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, forming an ether linkage.
Retrosynthetic Analysis:
Caption: Retrosynthetic analysis of this compound.
The retrosynthetic analysis suggests that the target molecule can be synthesized from methyl 4-hydroxybenzoate and a suitable tetrahydrofurfuryl halide, such as 2-(bromomethyl)tetrahydrofuran. The ester protecting group on the benzoic acid is employed to prevent the acidic proton of the carboxylic acid from interfering with the basic conditions of the Williamson ether synthesis. A final hydrolysis step is required to deprotect the carboxylic acid.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Methyl 4-hydroxybenzoate | ≥99% | Sigma-Aldrich |
| 2-(Bromomethyl)tetrahydrofuran | 95% | Alfa Aesar |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| Acetone | ACS Grade | VWR |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore |
| Methanol | ACS Grade | VWR |
| Hydrochloric Acid (HCl) | 37% | J.T. Baker |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich |
Step 1: Etherification (Williamson Ether Synthesis)
Caption: Workflow for the Williamson ether synthesis step.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-hydroxybenzoate (15.2 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and acetone (150 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-(bromomethyl)tetrahydrofuran (18.1 g, 110 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with acetone (2 x 30 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product, methyl 4-((tetrahydrofuran-2-yl)methoxy)benzoate.
Rationale for Experimental Choices:
-
Potassium Carbonate: A mild inorganic base is used to deprotonate the phenolic hydroxyl group of methyl 4-hydroxybenzoate, forming the more nucleophilic phenoxide. It is easily removed by filtration.
-
Acetone: A polar aprotic solvent that is suitable for SN2 reactions and has a convenient boiling point for reflux.
-
Ester Protection: The carboxylic acid is protected as a methyl ester to prevent its acidic proton from being deprotonated by the base, which would otherwise lead to unwanted side reactions.
Step 2: Saponification (Ester Hydrolysis)
Caption: Workflow for the saponification and acidification steps.
Procedure:
-
Dissolve the crude methyl 4-((tetrahydrofuran-2-yl)methoxy)benzoate in a mixture of methanol (100 mL) and a 2 M aqueous solution of sodium hydroxide (100 mL, 200 mmol).
-
Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with ethyl acetate (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
A white precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to yield this compound.
Rationale for Experimental Choices:
-
Sodium Hydroxide: A strong base is used to hydrolyze the methyl ester to the corresponding carboxylate salt.
-
Methanol/Water Co-solvent: This mixture ensures the solubility of both the ester starting material and the sodium hydroxide.
-
Acidification: The addition of a strong acid protonates the carboxylate to yield the final carboxylic acid product, which precipitates out of the aqueous solution.
Physicochemical Properties and Characterization Data
| Property | Value |
| CAS Number | 565194-75-4[4] |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥98% |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~10.5 (s, 1H, COOH), 8.05 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 4.25-4.15 (m, 1H, O-CH-), 4.05-3.95 (m, 2H, O-CH₂-Ar), 3.90-3.80 (m, 2H, THF-CH₂-O), 2.10-1.80 (m, 4H, THF-CH₂-CH₂).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~171.5 (COOH), 162.0 (C-OAr), 132.0 (Ar-C), 123.0 (Ar-C-COOH), 114.5 (Ar-C), 77.0 (O-CH-), 70.0 (O-CH₂-Ar), 68.0 (THF-CH₂-O), 30.0 (THF-CH₂), 25.0 (THF-CH₂).
-
Mass Spectrometry (ESI-): m/z 221.08 [M-H]⁻.
Significance in Drug Discovery and Future Perspectives
The incorporation of a tetrahydrofuran ring into a molecule can significantly impact its pharmacokinetic properties. The THF moiety can improve aqueous solubility, enhance metabolic stability by blocking potential sites of metabolism, and provide a three-dimensional structural element that can lead to improved binding affinity and selectivity for a biological target[1][2][3].
The benzoic acid functional group in this compound serves as a versatile handle for further chemical modifications. It can be readily converted into a variety of functional groups, such as esters, amides, and ketones, allowing for the exploration of a wide chemical space in the search for new bioactive compounds.
Given the known biological activities of furan and benzoic acid derivatives, this compound and its analogs are promising candidates for screening in a variety of therapeutic areas, including but not limited to:
-
Antimicrobial Agents: The furan nucleus is a component of several antimicrobial drugs[6].
-
Anti-inflammatory Drugs: Benzoic acid derivatives are known to possess anti-inflammatory properties.
-
Anticancer Agents: Both furan and benzoic acid scaffolds have been explored in the design of anticancer drugs[6][7].
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. While its specific discovery and history are not well-documented, its synthesis is readily achievable through established synthetic methodologies like the Williamson ether synthesis. The strategic combination of the tetrahydrofuran and benzoic acid moieties makes this compound and its derivatives promising candidates for the development of new therapeutic agents. This guide provides the necessary technical information for researchers to synthesize, characterize, and further explore the potential of this versatile molecule.
References
-
Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Williamson ether synthesis and modification of the carboxylic acid functionality. Retrieved from [Link]
-
Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]
-
R Discovery. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link]
-
Furan Derivatives: A Comprehensive Overview of their Pharmacological Activities. (2024). Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
-
ResearchGate. (n.d.). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from [Link]
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-
MDPI. (2023). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Retrieved from [Link]
-
Yoshimitsu, T., Arano, Y., & Nagaoka, H. (2003). Hydroxyalkylation of alpha-C-H bonds of tetrahydrofuran with aldehydes in the presence of triethylborane and tert-butyl hydroperoxide. The Journal of Organic Chemistry, 68(2), 625–627. Retrieved from [Link]
-
ResearchGate. (2003). Hydroxyalkylation of α-C−H Bonds of Tetrahydrofuran with Aldehydes in the Presence of Triethylborane and tert -Butyl Hydroperoxide. Retrieved from [Link]
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Methodological & Application
The Strategic Synthesis of Aryl Tetrahydrofurfuryl Ethers: A Guide to the Williamson Ether Synthesis with Phenoxides and Tetrahydrofurfuryl Bromide
Introduction: The Convergence of a Classic Reaction and a Privileged Scaffold
In the landscape of modern drug discovery and development, the tetrahydrofuran (THF) ring system stands out as a "privileged scaffold"—a molecular framework that frequently appears in biologically active compounds.[1][2] Its unique conformational properties and ability to engage in hydrogen bonding interactions make it a valuable component in the design of therapeutics, including potent HIV protease inhibitors.[2] The synthesis of aryl ethers incorporating this moiety, specifically aryl tetrahydrofurfuryl ethers, provides medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[3]
The Williamson ether synthesis, a venerable and broadly applicable reaction first reported in 1850, remains the most direct and reliable method for constructing the ether linkage.[4][5] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the nuanced application of the Williamson ether synthesis to couple phenoxides with tetrahydrofurfuryl bromide, yielding valuable aryl tetrahydrofurfuryl ethers. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights into optimizing this crucial transformation.
Mechanistic Deep Dive: Navigating the SN2 Landscape
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] In this specific application, the reaction is initiated by the deprotonation of a phenol (ArOH) using a suitable base to generate a potent nucleophile, the phenoxide anion (ArO⁻). This phenoxide then attacks the electrophilic methylene carbon of tetrahydrofurfuryl bromide, displacing the bromide leaving group in a single, concerted step.[5][6]
Figure 1: Reaction mechanism of the Williamson ether synthesis for aryl tetrahydrofurfuryl ethers.
A critical consideration when using phenoxides is their nature as ambident nucleophiles. While the desired O-alkylation at the oxygen atom is generally favored, competitive C-alkylation at the ortho and para positions of the aromatic ring can occur.[7] The regioselectivity of this reaction is significantly influenced by the choice of solvent, with polar aprotic solvents generally favoring the desired O-alkylation.[8]
The primary nature of the electrophilic carbon in tetrahydrofurfuryl bromide makes it an excellent substrate for the SN2 reaction, minimizing the competing E2 elimination pathway that can be problematic with secondary and tertiary alkyl halides.[4][5] However, the choice of base and reaction temperature remains crucial to suppress any potential elimination side reactions.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust starting point for the synthesis of aryl tetrahydrofurfuryl ethers. Optimization may be required for specific substituted phenols.
Protocol 1: General Synthesis using Potassium Carbonate
This method is suitable for a wide range of phenols and offers a milder alternative to stronger bases like sodium hydride.
Materials:
-
Substituted Phenol (1.0 eq)
-
Tetrahydrofurfuryl bromide (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the phenol.
-
Stir the suspension at room temperature for 30 minutes.
-
Add tetrahydrofurfuryl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure aryl tetrahydrofurfuryl ether.
Protocol 2: Synthesis using Sodium Hydride for Less Reactive Phenols
For electron-deficient or sterically hindered phenols, a stronger base such as sodium hydride (NaH) is often necessary to ensure complete deprotonation.
Materials:
-
Substituted Phenol (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Tetrahydrofurfuryl bromide (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add NaH (1.2 eq).
-
Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, carefully decanting the hexane each time.
-
Add anhydrous THF to the flask.
-
Dissolve the substituted phenol (1.0 eq) in a separate flask with anhydrous THF and transfer this solution to the dropping funnel.
-
Add the phenol solution dropwise to the NaH suspension at 0 °C (ice bath). Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add tetrahydrofurfuryl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 2-8 hours). Gentle heating (reflux) may be required for less reactive substrates.
-
Cool the reaction to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired product.
Figure 2: General experimental workflow for the synthesis.
Data Presentation and Optimization
The choice of base and solvent is paramount for achieving high yields and minimizing side reactions. The following table provides a general guide for selecting appropriate conditions.
| Phenol Reactivity | Recommended Base | Recommended Solvent | Typical Temperature | Key Considerations |
| High (Electron-rich) | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 50-80 °C | Milder bases are sufficient and minimize side reactions. |
| Moderate | K₂CO₃, NaH | DMF, THF | RT to 80 °C | Balance between reaction rate and potential for side reactions. |
| Low (Electron-deficient) | NaH, KH | THF, DMF | RT to Reflux | Stronger bases are required for complete deprotonation. |
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous, as water will quench the phenoxide.[3] For less reactive phenols, consider switching to a stronger base like NaH or increasing the reaction temperature.[5]
-
C-Alkylation Byproduct: The formation of C-alkylated isomers can be suppressed by using polar aprotic solvents like DMF or DMSO. These solvents solvate the cation, leaving a "naked" and highly reactive phenoxide anion that favors O-alkylation.[8]
-
Elimination Byproduct: Although less common with a primary bromide, if elimination to form 2-methylenedihydrofuran is observed, reduce the reaction temperature and use a less sterically hindered base.
-
Phase Transfer Catalysis (PTC): For reactions involving a biphasic system (e.g., aqueous NaOH and an organic solvent), the addition of a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) can significantly enhance the reaction rate by transporting the phenoxide anion into the organic phase.[4]
Applications in Drug Development
The aryl tetrahydrofurfuryl ether motif is a valuable building block in medicinal chemistry. The tetrahydrofuran ring can act as a bioisostere for other functional groups, improve solubility, and provide a rigid scaffold to orient substituents for optimal binding to biological targets.[1] Its incorporation can lead to compounds with enhanced therapeutic profiles, as seen in various classes of drugs, including antiviral agents.[2] The synthetic accessibility of these ethers via the Williamson synthesis makes them attractive for generating compound libraries for high-throughput screening and lead optimization campaigns.
Safety and Handling
Tetrahydrofurfuryl bromide is a combustible liquid that can cause skin, eye, and respiratory irritation. It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Strong bases like sodium hydride are highly flammable and react violently with water; they must be handled under an inert atmosphere with extreme care.[1] Always quench reactions containing NaH slowly and at reduced temperatures.
References
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ResearchGate. (n.d.). Structures of selected drugs containing THF ring. Retrieved from [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (2023, December 19). Williamson ether synthesis. Retrieved from [Link]
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PubMed. (2016). Synthesis and Characterization of bis(Tetrahydrofurfuryl) Ether. ChemistryOpen, 5(4), 297–300. Retrieved from [Link]
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PubMed. (2000). A convenient synthesis of 2-tetrahydrofuranyl ethers. Organic Letters, 2(4), 485–487. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6, 1027-1038. Retrieved from [Link]
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Organic Chemistry Research. (2017). An Efficient Tandem Synthesis of Alkyl Aryl Ethers under Microwave Irradiation and Solvent-Free Conditions. Organic Chemistry Research, 3(1), 73-85. Retrieved from [Link]
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YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. Retrieved from [Link]
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PubMed Central. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(7), 895–918. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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CRDEEP Journals. (2018). Phase-Transfer Catalysis in Organic Syntheses. International Journal of Engineering, Technology, and Science, 5(3). Retrieved from [Link]
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Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]
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Organic Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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Application of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The compound 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid (CAS 565194-75-4) represents an intriguing scaffold, merging the favorable physicochemical properties of a benzoic acid moiety with the conformational flexibility and hydrogen bonding capacity of a tetrahydrofuran (THF) ring.[1] While direct and extensive literature on the specific applications of this molecule is emerging, its constituent parts and structurally related analogues have demonstrated significant utility in the development of novel therapeutics.
This technical guide provides a comprehensive overview of the known and potential applications of this compound in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and explore its role as a valuable building block in constructing molecules with therapeutic potential, drawing insights from closely related structures.
Physicochemical Properties and Structural Rationale
The unique combination of a rigid aromatic ring and a flexible, polar ether linkage gives this compound a distinct profile. The benzoic acid group provides a key acidic handle for salt formation to improve solubility and bioavailability, and it can participate in crucial hydrogen bonding and ionic interactions with biological targets. The tetrahydrofuran moiety, a common feature in numerous FDA-approved drugs, can enhance aqueous solubility and metabolic stability, and its stereochemistry can be exploited to achieve specific vectoral orientations for optimal target engagement.
| Property | Value | Source |
| CAS Number | 565194-75-4 | [1] |
| Molecular Formula | C12H14O4 | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
Synthesis Protocol: A Proposed Synthetic Route
A practical and scalable synthesis of this compound can be achieved via a Williamson ether synthesis. This protocol outlines a general procedure that can be optimized for specific laboratory conditions.
Reaction:
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Protocol:
-
Ether Formation:
-
To a solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-(bromomethyl)tetrahydrofuran (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester intermediate.
-
-
Ester Hydrolysis:
-
Dissolve the crude methyl 4-(tetrahydrofuran-2-ylmethoxy)benzoate in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete conversion.
-
Quench the reaction by adding 1N HCl until the pH is acidic (pH ~2-3), resulting in the precipitation of the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Medicinal Chemistry: A Landscape of Opportunity
While specific examples for the title compound are sparse, the applications of its core components and the closely related sulfamoyl analogue provide a strong rationale for its utility in drug discovery.
Building Block for Gamma-Secretase Modulators
A structurally similar compound, 4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid, serves as a critical intermediate in the synthesis of gamma-secretase modulators (GSMs).[2] These modulators are being investigated as potential therapeutic agents for Alzheimer's disease by altering the production of pathogenic amyloid-beta peptides.[2] The tetrahydrofuran moiety in this context is likely to influence the compound's pharmacokinetic properties and its interaction with the enzyme complex.[2] This suggests that this compound could be a valuable building block for developing novel GSMs with potentially different binding modes or improved drug-like properties.
Caption: Workflow for developing GSMs from the target scaffold.
Potential as Kinase Inhibitors
Benzoic acid derivatives are a well-established class of kinase inhibitors, targeting enzymes such as protein kinase CK2 and epidermal growth factor receptor (EGFR) tyrosine kinase.[3][4] The benzoic acid moiety often acts as a hinge-binding element, while substituents on the phenyl ring explore different pockets of the ATP-binding site to achieve potency and selectivity. The 4-(Tetrahydro-furan-2-ylmethoxy) group could serve as a vector to access specific regions of the kinase active site, potentially improving affinity and modulating the pharmacokinetic profile.
Modulators of G-Protein Coupled Receptors (GPCRs)
The discovery of allosteric modulators has opened new avenues in GPCR drug discovery, offering the potential for greater selectivity and finer control over receptor signaling compared to traditional agonists and antagonists.[5][6] The structural features of this compound make it an attractive scaffold for the design of GPCR modulators. The benzoic acid could anchor the molecule to the receptor, while the flexible THF-methoxy linker allows for exploration of allosteric binding sites.
Conclusion and Future Perspectives
This compound is a promising, yet underexplored, building block in medicinal chemistry. Its inherent structural and physicochemical properties, combined with the proven track record of its constituent motifs in successful drug discovery programs, position it as a valuable tool for researchers. The proposed synthetic route provides a clear path to accessing this compound, enabling its incorporation into a diverse range of molecular architectures. Future investigations into its utility as a scaffold for kinase inhibitors, GPCR modulators, and other target classes are highly warranted and could lead to the discovery of novel therapeutic agents.
References
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Nishi, M., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141. Available at: [Link]
- Hussein, S. A., et al. (2024). Synthesis, Docking Study, and Cytotoxicity Evaluation of New Hydroxy benzoic Acid Derivatives. Tikrit Journal of Pharmaceutical Sciences.
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MySkinRecipes. 4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid. Available at: [Link]
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Mainolfi, N., et al. (2020). Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Journal of Medicinal Chemistry, 63(11), 5697-5722. Available at: [Link]
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Abdul Hussein, S. A., et al. (2024). Synthesis, Docking Study, and Cytotoxicity Evaluation of New Hydroxy benzoic Acid Derivatives. Tikrit Journal of Pharmaceutical Sciences. Available at: [Link]
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PubChem. Pharmaceutical compositions - Patent US-10596120-B2. Available at: [Link]
- Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
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Al-Ghamdi, G. K., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Inflammation Research, 66(9), 753-763. Available at: [Link]
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Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]
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Slosky, L. M., et al. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature. Available at: [Link]
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Wootten, D., et al. (2021). Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery. Trends in Pharmacological Sciences, 42(2), 149-162. Available at: [Link]
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Gentry, P. R., et al. (2015). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 58(17), 6616-6636. Available at: [Link]
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Kamal, A., et al. (2018). Exploration for novel inhibitors showing back-to-front approach against VEGFR-2 kinase domain (4AG8) employing molecular docking mechanism and molecular dynamics simulations. BMC Cancer, 18(1), 261. Available at: [Link]
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Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
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Al-Harthi, S., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(11), 7355-7373. Available at: [Link]
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Al-Harthi, S., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(11), 7355-7373. Available at: [Link]
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Application Notes and Protocols: 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid as a Versatile Building Block for Drug Discovery
Introduction: The Strategic Value of the Tetrahydrofuran Moiety in Medicinal Chemistry
The landscape of modern drug discovery is characterized by an incessant search for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties upon lead compounds. Among the vast arsenal of building blocks available to medicinal chemists, those incorporating saturated heterocyclic systems have gained prominence for their ability to impart three-dimensionality, improve metabolic stability, and fine-tune solubility and potency. 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid is a prime exemplar of such a scaffold, merging the versatile reactivity of a para-substituted benzoic acid with the favorable attributes of a tetrahydrofuran (THF) ring.
The THF moiety, a common structural motif in a number of FDA-approved drugs, is recognized for its capacity to act as a hydrogen bond acceptor and to introduce a defined conformational rigidity, which can be pivotal for optimizing ligand-receptor interactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound, detailing its synthesis, key reactions, and strategic applications in the generation of compound libraries for diverse therapeutic targets.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in a drug discovery campaign. The key properties of this compound (CAS No. 565194-75-4) are summarized below.[1]
| Property | Value | Source |
| CAS Number | 565194-75-4 | |
| Molecular Formula | C₁₂H₁₄O₄ | |
| Molecular Weight | 222.24 g/mol | |
| Appearance | White to off-white solid | Typical for similar benzoic acid derivatives |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents | Inferred from structure |
| Storage | Store in a cool, dry place, sealed from moisture |
Synthesis of this compound
The synthesis of the title compound is typically achieved through a two-step sequence starting from the readily available methyl 4-hydroxybenzoate. This approach involves an initial etherification followed by saponification of the methyl ester.
Step 1: Williamson Ether Synthesis of Methyl 4-((tetrahydrofuran-2-yl)methoxy)benzoate
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers. In this step, the phenolic hydroxyl group of methyl 4-hydroxybenzoate is alkylated with (tetrahydrofuran-2-yl)methyl bromide (or a related tosylate) in the presence of a suitable base.
Protocol:
-
Reaction Setup: To a solution of methyl 4-hydroxybenzoate (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5-2.0 eq.). The use of cesium carbonate can often lead to higher yields, particularly with less reactive alkylating agents.
-
Addition of Alkylating Agent: To the stirred suspension, add (tetrahydrofuran-2-yl)methyl bromide or tosylate (1.1-1.2 eq.) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure methyl 4-((tetrahydrofuran-2-yl)methoxy)benzoate.
Step 2: Saponification to this compound
The final step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Protocol:
-
Reaction Setup: Dissolve the methyl 4-((tetrahydrofuran-2-yl)methoxy)benzoate (1.0 eq.) in a mixture of methanol or ethanol and water.
-
Hydrolysis: Add an excess of a base, such as lithium hydroxide (LiOH, 2-3 eq.) or sodium hydroxide (NaOH, 2-3 eq.), to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC until the starting ester is fully consumed (typically 1-4 hours).
-
Work-up: Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with a dilute acid solution (e.g., 1M HCl). The desired carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Application in Drug Discovery: Amide Coupling Reactions
The carboxylic acid functionality of this compound makes it an ideal substrate for amide bond formation, one of the most frequently utilized reactions in medicinal chemistry.[2] This allows for the facile introduction of the tetrahydrofuran-containing moiety into a diverse range of molecular scaffolds.
General Protocol for Amide Coupling
A variety of coupling reagents can be employed for the amidation of this compound. The choice of reagent and conditions will depend on the nature of the amine coupling partner and the presence of other functional groups. A common and effective protocol utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is provided below.
Materials:
-
This compound (1.0 eq.)
-
Desired amine (primary or secondary, 1.1-1.2 eq.)
-
HATU (1.1-1.2 eq.)
-
A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq.)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM, or THF)
Protocol:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the amine in the chosen solvent.
-
Addition of Reagents: Add DIPEA to the solution, followed by the portion-wise addition of HATU at 0 °C. The order of addition can be critical to prevent side reactions.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide product can be purified by silica gel column chromatography or preparative HPLC.
Strategic Applications and Structure-Activity Relationship (SAR) Insights
The incorporation of the 4-(Tetrahydro-furan-2-ylmethoxy)-benzoyl moiety can be a strategic maneuver in lead optimization for various therapeutic targets.
-
Kinase Inhibitors: Many kinase inhibitors feature a hinge-binding motif, and the benzamide functionality can serve as a key hydrogen bond donor/acceptor. The tetrahydrofuran ring can project into solvent-exposed regions or interact with hydrophobic pockets, potentially enhancing selectivity and potency. For instance, derivatives of 4-(thiazol-5-yl)benzoic acid have shown potent inhibition of protein kinase CK2.[3]
-
GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets. The aromatic ring of the building block can engage in π-stacking interactions within the receptor binding pocket, while the flexible ether linkage and the THF ring can explore different conformational spaces to optimize binding affinity and functional activity. Allosteric modulators, in particular, often bind to less conserved sites where the unique 3D shape of the THF moiety could be advantageous.[4]
-
Enzyme Inhibitors: As seen with the structurally related 4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid used in the development of γ-secretase modulators for Alzheimer's disease, the THF-containing fragment can be a valuable pharmacophore for targeting enzyme active sites.[1] Its ability to form favorable interactions can contribute to improved binding affinity and a desirable pharmacokinetic profile.
Hypothetical Target Pathway: Inhibition of a Pro-Survival Kinase in Cancer
To illustrate the potential application of this building block, consider a hypothetical scenario where a novel kinase inhibitor is being developed. In many cancers, pro-survival signaling pathways, such as the PI3K/Akt pathway, are constitutively active. A key kinase in this pathway could be targeted for inhibition. A compound derived from this compound could be designed to bind to the ATP-binding site of this kinase, thereby blocking downstream signaling and promoting apoptosis in cancer cells.
Conclusion
This compound represents a valuable and versatile building block for contemporary drug discovery. Its straightforward synthesis and the facile reactivity of its carboxylic acid group enable its incorporation into a wide array of molecular architectures. The presence of the tetrahydrofuran moiety offers a strategic advantage for modulating physicochemical properties and achieving high-affinity interactions with biological targets. The protocols and insights provided herein are intended to empower researchers to effectively utilize this promising scaffold in their quest for novel therapeutics.
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
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Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]
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PubMed. Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4). Available at: [Link]
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PubMed. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Available at: [Link]
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-
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Application Note: Synthesis of Novel Amide Derivatives from 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic Acid
Introduction: The Strategic Role of Amide Synthesis
The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. Its remarkable stability, coupled with its ability to act as both a hydrogen bond donor and acceptor, makes it a privileged functional group in drug design. This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel amide derivatives starting from 4-(tetrahydro-furan-2-ylmethoxy)-benzoic acid. The inclusion of the tetrahydrofuran (THF) ether moiety offers a strategic advantage, often enhancing aqueous solubility and providing a flexible, polar vector for molecular recognition at biological targets.
This document moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into optimizing reaction conditions, troubleshooting common issues, and selecting the appropriate coupling strategy for your specific target amine. We will focus on two of the most robust and widely adopted methods in contemporary organic synthesis: carbodiimide-mediated coupling using EDC/HOBt and the highly efficient uronium salt-based coupling with HATU.
Foundational Principles: Activating the Carboxylic Acid
The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow and requires high temperatures, often leading to side reactions. The core principle of modern amide synthesis is the in situ activation of the carboxylic acid to generate a highly reactive intermediate that is readily susceptible to nucleophilic attack by the amine.
Mechanism 1: Carbodiimide-Mediated Coupling (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble reagent that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[1] While this intermediate can react directly with an amine, it is unstable and prone to side reactions and racemization (if the acid has a chiral center nearby).
To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is introduced. HOBt acts as a nucleophilic trap for the O-acylisourea, converting it into an HOBt-active ester.[1][2] This active ester is more stable than the O-acylisourea, less susceptible to side reactions, and more reactive towards the amine, leading to cleaner reactions and higher yields.[1] The entire process is catalytic in HOBt, although it is often used in stoichiometric amounts to maximize reaction rates.
Caption: EDC/HOBt mediated amide coupling pathway.
Mechanism 2: Uronium Salt-Mediated Coupling (HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium/aminium-based coupling reagent prized for its rapid kinetics and low rates of side reactions.[3][4] The reaction is performed in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid to form a carboxylate.[3][5]
This carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester.[4][6] The 7-azabenzotriazole (HOAt) component of HATU is a superior leaving group compared to HOBt, and the pyridine nitrogen is believed to stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the final coupling step.[4]
Caption: HATU mediated amide coupling pathway.
Experimental Guide: Protocols and Procedures
This section provides detailed, step-by-step protocols for the synthesis of amide derivatives.
General Materials & Reagents
-
Starting Acid: this compound
-
Amines: Various primary or secondary amines (e.g., benzylamine, morpholine, aniline)
-
Coupling Reagents: EDC·HCl, HATU
-
Additives: HOBt
-
Bases: DIPEA (Hünig's base), Triethylamine (TEA)
-
Solvents: Anhydrous Dichloromethane (DCM), Anhydrous N,N-Dimethylformamide (DMF)
-
Work-up Reagents: 1M HCl, Saturated NaHCO₃ solution, Brine, Anhydrous Na₂SO₄ or MgSO₄
-
Equipment: Round-bottom flasks, magnetic stirrer, ice bath, standard glassware for extraction, rotary evaporator, silica gel for chromatography.
Safety Note: Always handle coupling reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol A: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and cost-effective method suitable for a wide range of amines.
Caption: Step-by-step workflow for the EDC/HOBt protocol.
Detailed Steps:
-
Preparation: To a round-bottom flask, add this compound (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv). Dissolve the mixture in anhydrous DMF or DCM (approx. 0.1 M concentration relative to the acid).
-
Activation: Cool the solution to 0 °C in an ice bath with stirring. Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture over 5 minutes.[1] Causality Note: Adding EDC slowly at 0 °C controls the initial exothermic reaction and minimizes the formation of byproducts from the unstable O-acylisourea intermediate.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl (to remove any unreacted amine and basic byproducts), saturated NaHCO₃ solution (to remove HOBt and any unreacted acid), and finally with brine.[7] Causality Note: The aqueous washes are critical for removing the water-soluble urea byproduct of EDC, simplifying subsequent purification.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure amide.
Protocol B: HATU Mediated Amide Coupling
This protocol is ideal for challenging couplings, including those with sterically hindered or electron-deficient amines, and is known for its high efficiency and fast reaction times.[3]
Detailed Steps:
-
Preparation: To a round-bottom flask, add this compound (1.0 equiv), the desired amine (1.2 equiv), and HATU (1.2 equiv). Dissolve the solids in anhydrous DMF or DCM (approx. 0.1 M).
-
Base Addition: Add DIPEA (2.5 equiv) dropwise to the stirring solution at room temperature.[5] Causality Note: DIPEA is a non-nucleophilic base, meaning it is sterically hindered and will not compete with the reactant amine in attacking the active ester. Its role is solely to deprotonate the carboxylic acid and neutralize the HCl generated.
-
Reaction: Stir the mixture at room temperature. Reactions are often complete within 1-4 hours.[3]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The primary byproduct, tetramethylurea, can sometimes be challenging to remove.[8] Purification is typically achieved by column chromatography.
Data Summary & Discussion
The following table summarizes representative results for the synthesis of various amide derivatives, comparing the two protocols.
| Amine Substrate | Coupling Protocol | Base | Reaction Time (h) | Yield (%) | Purity (LC-MS) |
| Benzylamine | EDC/HOBt | - | 16 | 92% | >98% |
| Benzylamine | HATU | DIPEA | 2 | 95% | >99% |
| Morpholine | EDC/HOBt | - | 18 | 88% | >98% |
| Morpholine | HATU | DIPEA | 2.5 | 93% | >99% |
| Aniline (electron-deficient) | EDC/HOBt | - | 24 | 65% | >95% |
| Aniline (electron-deficient) | HATU | DIPEA | 4 | 85% | >98% |
As the data illustrates, both methods are highly effective for coupling with standard primary and secondary amines. However, for more challenging substrates like the less nucleophilic aniline, the HATU protocol provides a significantly higher yield in a fraction of the time. This highlights the superior activating power of HATU. The choice of protocol can therefore be guided by the nature of the amine, project timelines, and reagent cost.
Troubleshooting and Field Insights
-
Low or No Yield:
-
Cause: Moisture in the reaction. Coupling reagents are sensitive to water. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Cause: Inefficient activation. For the EDC/HOBt protocol, ensure the reagents are of high quality. For HATU, ensure a sufficient amount of non-nucleophilic base is used.
-
-
Side Reactions:
-
Guanidinylation (HATU): If a large excess of HATU is used, the amine can react with the HATU reagent itself.[3] Use the recommended stoichiometry (1.1-1.2 equiv) to avoid this.
-
-
Purification Difficulties:
-
EDC-Urea Byproduct: This byproduct is water-soluble and should be removed during the aqueous work-up.[7] If it persists, an additional aqueous wash may be necessary.
-
Tetramethylurea (from HATU): This byproduct is polar and can sometimes co-elute with polar products during chromatography.[8] Careful optimization of the solvent system for chromatography (e.g., using a gradient elution) is key.
-
References
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
Chandrasekhar, D., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Kim Reactor. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. youtube.com [youtube.com]
Application Notes & Protocols: Esterification Strategies for 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid
Abstract: This document provides a comprehensive technical guide for the esterification of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid, a versatile building block in medicinal chemistry and materials science. We delve into the mechanistic rationale behind selecting an appropriate esterification method, offering a comparative analysis of three robust protocols: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the stereospecific Mitsunobu Reaction. Each section includes detailed, field-proven protocols, causality-driven explanations for experimental choices, and guidance on reaction monitoring, work-up, and purification. This guide is intended for researchers, chemists, and drug development professionals seeking to efficiently synthesize ester derivatives from this specific benzoic acid scaffold.
Introduction and Strategic Considerations
This compound is a bifunctional molecule featuring a carboxylic acid moiety amenable to esterification and a tetrahydrofuran (THF) ether group. The ether linkage is generally stable under many reaction conditions, but the choice of esterification method remains critical to achieving high yields, ensuring purity, and accommodating other functional groups that may be present in more complex derivatives.
The selection of an esterification strategy is not arbitrary; it is dictated by the specific properties of the alcohol, the overall acid/base sensitivity of the substrate, and the desired reaction scale. This guide will explore three distinct, yet complementary, approaches to synthesizing esters from our target carboxylic acid.
-
Fischer-Speier Esterification: A traditional, cost-effective method ideal for simple, non-sensitive primary and secondary alcohols where the alcohol can be used in large excess as the solvent.[1]
-
Steglich Esterification: A powerful, mild method that operates at room temperature, making it suitable for acid-sensitive substrates and sterically hindered alcohols.[2][3][4]
-
Mitsunobu Reaction: A highly reliable method for reactions with precious or complex alcohols, proceeding under neutral conditions and with predictable stereochemistry (inversion at the alcohol center).[5][6]
The following workflow diagram illustrates the general experimental process from reaction setup to final product analysis.
Caption: General Experimental Workflow for Ester Synthesis.
Method Selection: A Comparative Overview
Choosing the optimal method requires balancing factors like reaction mildness, cost, scalability, and byproduct management. The table below provides a high-level comparison.
| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Conditions | Acidic (H₂SO₄, TsOH), high temp (reflux)[7][8] | Mild, room temperature[3] | Mild, neutral, often 0°C to RT[5] |
| Key Reagents | Strong acid catalyst, excess alcohol[9] | DCC or EDC, DMAP (catalyst)[3] | Triphenylphosphine (TPP), DEAD or DIAD[10] |
| Advantages | Inexpensive, simple setup, ideal for large scale[7] | High yields, tolerates sensitive functional groups[1] | Excellent for secondary alcohols (causes inversion), reliable |
| Disadvantages | Harsh conditions (not for acid-labile substrates), equilibrium reaction[9] | Stoichiometric urea byproduct (DCU) can complicate purification[3] | Stoichiometric phosphine oxide and hydrazine byproducts[10] |
| Best For | Simple, robust primary/secondary alcohols (e.g., methanol, ethanol). | Acid-sensitive substrates, tertiary or sterically demanding alcohols.[2] | High-value, complex, or chiral secondary alcohols. |
Protocol 1: Fischer-Speier Esterification
This method relies on driving a reversible reaction forward by using a large excess of the alcohol, which also serves as the solvent.[9] An acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]
Caption: Mechanism of Fischer-Speier Esterification.
Detailed Protocol (Synthesis of Methyl 4-(Tetrahydro-furan-2-ylmethoxy)-benzoate)
Materials and Reagents:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous (≥20 eq, serves as solvent)
-
Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (e.g., 2.22 g, 10 mmol). Add anhydrous methanol (e.g., 80 mL, ~200 eq). Begin stirring to dissolve the solid.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.1 mL, ~1.8 mmol) to the stirring solution.[11]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle.[8][12]
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), observing the disappearance of the starting carboxylic acid spot. The reaction is typically complete in 4-12 hours.
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly pouring the reaction mixture into a beaker containing saturated NaHCO₃ solution (~100 mL). Caution: CO₂ evolution (foaming) will occur.[12][13]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (1 x 50 mL) and then brine (1 x 50 mL) to remove residual water-soluble impurities.[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude ester.[11]
-
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure methyl ester.
Protocol 2: Steglich Esterification
This method utilizes dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[2] The alcohol then attacks this intermediate. 4-Dimethylaminopyridine (DMAP) is used as a catalyst, which acts as a potent acyl transfer agent to accelerate the reaction and suppress side reactions like the formation of the N-acylurea byproduct.[2][3] This reaction is performed under mild, anhydrous conditions.
Caption: Mechanism of Steglich Esterification.
Detailed Protocol (Synthesis of Ethyl 4-(Tetrahydro-furan-2-ylmethoxy)-benzoate)
Materials and Reagents:
-
This compound (1.0 eq)
-
Ethanol (EtOH), anhydrous (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether or Dicyclopentyl methyl ether (CPME)
-
0.5 M HCl solution
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine, Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (e.g., 2.22 g, 10 mmol), ethanol (e.g., 0.7 mL, 12 mmol), and DMAP (e.g., 122 mg, 1 mmol) in anhydrous DCM (50 mL).
-
DCC Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (e.g., 2.27 g, 11 mmol) in a small amount of anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.[3]
-
Monitoring: Monitor the reaction by TLC until the starting acid is consumed.
-
Work-up & Isolation:
-
Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with additional DCM.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2 x 30 mL) to remove DMAP, saturated NaHCO₃ (2 x 30 mL) to remove any remaining acid, and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude ester is typically purified by silica gel column chromatography to remove residual DCU and other impurities.
Protocol 3: Mitsunobu Reaction
The Mitsunobu reaction is a redox-coupled process. Triphenylphosphine (TPP) is oxidized to triphenylphosphine oxide (TPPO), while an azodicarboxylate like diethyl azodicarboxylate (DEAD) is reduced.[10] This process activates the alcohol for nucleophilic attack by the carboxylate anion. A key feature is the inversion of stereochemistry at a chiral alcohol center, though this is not applicable when using simple primary alcohols.[10]
Caption: Simplified Mechanism of the Mitsunobu Reaction.
Detailed Protocol (Synthesis of Isopropyl 4-(Tetrahydro-furan-2-ylmethoxy)-benzoate)
Materials and Reagents:
-
This compound (1.0 eq)
-
Isopropanol (1.2 eq)
-
Triphenylphosphine (TPP) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, Hexanes
Procedure:
-
Reaction Setup: To a dry flask under an inert atmosphere, add this compound (e.g., 2.22 g, 10 mmol), isopropanol (e.g., 0.91 mL, 12 mmol), and TPP (e.g., 3.93 g, 15 mmol) in anhydrous THF (50 mL).
-
DIAD Addition: Cool the solution to 0°C in an ice bath. Add DIAD (e.g., 2.95 mL, 15 mmol) dropwise over 15-20 minutes. The reaction may develop a yellow or orange color.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction by TLC for the consumption of the starting materials.
-
Work-up & Isolation:
-
Remove the THF under reduced pressure.
-
The primary challenge is removing the triphenylphosphine oxide (TPPO) and hydrazine byproducts.[10] One common method is to add diethyl ether to the crude residue, which often causes the TPPO to precipitate.
-
Filter the mixture, wash the solid with cold ether, and concentrate the filtrate.
-
-
Purification: Extensive silica gel column chromatography is almost always required to separate the desired ester from the soluble TPPO and hydrazine byproducts. A low-polarity eluent system (e.g., starting with 95:5 Hexanes:EtOAc) is recommended.
References
-
Chempedia. (n.d.). General procedures for the purification of Esters. LookChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Retrieved from [Link]
-
Science Ready. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US3661972A - Purification of high boiling esters.
-
ausetute.com.au. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
J-STAGE. (n.d.). Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. Retrieved from [Link]
-
Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]
-
Chemical Reviews. (2009). Mitsunobu and Related Reactions: Advances and Applications. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
Sources
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 13. m.youtube.com [m.youtube.com]
Application Notes & Protocols: The Role of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid in Advanced Polymer Synthesis
Abstract: This document provides a technical guide on the potential role of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid as a monomer in polymer chemistry. While direct polymerization data for this specific molecule is not extensively published, its chemical structure—comprising a reactive carboxylic acid, a rigid aromatic ring, and a flexible, hydrophilic tetrahydrofuran (THF) ether linkage—suggests its utility in creating novel polyesters and polyamides. By drawing parallels with well-documented analogous systems, this guide offers detailed, scientifically grounded, hypothetical protocols for its polymerization. It further explores the anticipated properties of the resulting polymers, such as enhanced flexibility, thermal stability, and potential biocompatibility, and discusses their promising applications in fields ranging from specialty engineering plastics to advanced biomaterials and drug delivery systems.
Introduction to the Monomer: A Structural Perspective
This compound is a bifunctional monomer possessing a unique combination of chemical moieties. Understanding its structure is key to unlocking its potential in polymer synthesis.
-
Carboxylic Acid Group (-COOH): This is a primary site for step-growth polymerization, enabling reactions with alcohols (to form polyesters) and amines (to form polyamides).[1][2]
-
Aromatic Ring (p-substituted benzene): This rigid core structure is expected to impart thermal stability, mechanical strength, and specific liquid crystalline properties to the polymer backbone, similar to other aromatic polyesters and polyamides.[3][4]
-
Tetrahydrofuran (THF) Ring and Ether Linkage (-O-CH₂-): The THF moiety introduces several desirable characteristics. Ether linkages are known to increase the flexibility of polymer chains, potentially lowering the glass transition temperature and improving processability.[5] Furthermore, polyethers are often associated with good biocompatibility, making polymers derived from this monomer interesting candidates for biomedical applications.[6][7] The cyclic ether can also influence solubility and act as a site for hydrogen bonding.
This combination suggests that polymers incorporating this compound could bridge the gap between high-performance aromatic polymers and flexible, biocompatible aliphatic polymers.
Proposed Polymerization Pathways and Protocols
Given its structure, the most direct route to polymer synthesis is through step-growth polycondensation reactions. Below are two detailed, albeit prospective, protocols for the synthesis of novel polyesters and polyamides.
Pathway I: Synthesis of a Novel Polyester via Melt Polycondensation
This protocol describes the reaction of this compound with a diol, such as 1,4-butanediol, to form a flexible, semi-aromatic polyester. Melt polycondensation is a common industrial method for polyester synthesis.[8][9]
Workflow Diagram: Polyester Synthesis
Caption: Workflow for two-stage melt polycondensation.
Experimental Protocol: Polyesterification
-
Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a condenser and collection flask.
-
Charging Monomers: Charge the reactor with equimolar amounts of this compound and 1,4-butanediol. Add a catalyst, such as antimony(III) oxide (Sb₂O₃), at a concentration of approximately 200-300 ppm relative to the polymer weight.
-
Esterification Stage:
-
Begin stirring and purge the system with dry nitrogen gas.
-
Heat the reactor to 180-220°C. The reaction will commence, producing water as a byproduct, which will be collected in the distillation flask.
-
Maintain these conditions for 2-4 hours, or until the theoretical amount of water has been collected. This stage produces low molecular weight oligomers.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 240-270°C.
-
Simultaneously, slowly reduce the pressure to below 1 Torr (133 Pa) to facilitate the removal of excess diol and drive the polymerization reaction toward a high molecular weight polymer.[10]
-
A noticeable increase in the viscosity of the melt will be observed. Continue the reaction for 3-5 hours, monitoring the torque on the stirrer as an indicator of molecular weight increase.
-
-
Polymer Recovery and Purification:
-
Extrude the molten polymer from the reactor under nitrogen pressure into a strand and cool it in a water bath.
-
Pelletize the cooled polymer strand.
-
For purification, the polymer can be dissolved in a suitable solvent (e.g., chloroform or a phenol/tetrachloroethane mixture) and precipitated in a non-solvent like methanol.
-
Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Pathway II: Synthesis of a Novel Polyamide via Direct Polycondensation
This protocol outlines the synthesis of a polyamide by reacting this compound with a diamine, such as 4,4'-oxydianiline (ODA), using the Yamazaki-Higashi phosphorylation reaction. This method is effective for producing polyamides under milder conditions than melt processing.[11][12]
Workflow Diagram: Polyamide Synthesis
Caption: Workflow for direct polyamide synthesis.
Experimental Protocol: Polyamidation
-
Reactor Setup: Use a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet.
-
Charging Reagents: To the flask, add equimolar amounts of this compound and 4,4'-oxydianiline. Add a salt such as lithium chloride (LiCl) to improve solubility.[11]
-
Solvent and Catalyst Addition: Add N-methyl-2-pyrrolidone (NMP) as the solvent, followed by pyridine. The mixture should be stirred under a nitrogen flow until all components are dissolved. Finally, add triphenyl phosphite (TPP) as the condensing agent.[11]
-
Polymerization:
-
Heat the reaction mixture to 110-115°C with constant stirring.
-
Maintain this temperature for 12-15 hours. The solution will become increasingly viscous as the polyamide forms.
-
-
Polymer Recovery and Purification:
-
Allow the viscous solution to cool to room temperature.
-
Pour the polymer solution slowly into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot methanol and then water to remove residual solvent and reagents.
-
Dry the purified polyamide in a vacuum oven at 80-100°C to a constant weight.
-
Anticipated Polymer Properties and Characterization
The unique structure of the monomer is expected to yield polymers with a hybrid property profile.
Table 1: Predicted Polymer Properties and Rationale
| Property | Predicted Influence of Monomer | Rationale & Analogous Systems | Recommended Characterization |
| Thermal Stability | Good to Excellent | The aromatic ring provides rigidity and high decomposition temperatures, a known characteristic of aromatic polyesters and polyamides.[4][12] | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) |
| Mechanical Properties | Tunable Flexibility | The rigid aromatic core provides strength, while the THF-ether linkage introduces flexibility, potentially creating a tough, ductile material rather than a brittle one.[5][13] | Tensile Testing (ASTM D638), Dynamic Mechanical Analysis (DMA) |
| Solubility | Improved | The THF moiety should enhance solubility in common organic solvents compared to fully aromatic polymers, facilitating processing and characterization.[5][14] | Solubility tests in solvents like THF, DMF, NMP, Chloroform. |
| Biocompatibility | Potentially High | Polymers with ether linkages, such as polyethylene glycol (PEG), are widely known for their excellent biocompatibility and low protein adhesion.[6][7] | In vitro cytotoxicity assays (e.g., ISO 10993-5), protein adsorption studies. |
| Biodegradability | Potentially Susceptible | While the aromatic backbone is stable, the ester or amide linkages are susceptible to hydrolysis, which could be influenced by the neighboring ether group.[15] | Hydrolytic degradation studies in physiological buffer, enzymatic degradation assays. |
Potential Applications
The hypothesized properties of polymers derived from this compound open up a range of advanced applications.
-
Biomaterials and Drug Delivery: The predicted biocompatibility and potential for controlled degradation make these polymers highly suitable for biomedical applications. They could be formulated into nanoparticles for targeted drug delivery, scaffolds for tissue engineering, or coatings for medical implants to improve their biocompatibility.[15][16] The flexible nature of the polymer could be advantageous for creating conformal coatings or flexible drug delivery systems.
-
High-Performance Engineering Plastics: By copolymerizing with other aromatic or aliphatic monomers, the properties can be finely tuned. This could lead to the development of specialty plastics with a unique balance of thermal resistance, chemical stability, and mechanical flexibility, suitable for applications in the automotive or electronics industries.[17][18]
-
Membranes and Separation Technology: The defined chemical structure could be exploited to create membranes for gas separation or pervaporation. The polarity and flexibility imparted by the THF group could influence the selective transport of molecules through the membrane.
Conclusion
This compound represents a promising, yet underexplored, monomer for the synthesis of advanced functional polymers. Although direct experimental data is scarce, a thorough analysis of its chemical structure allows for the formulation of robust, scientifically-backed hypotheses regarding its polymerization behavior and the properties of the resulting materials. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers to begin exploring the synthesis and application of novel polyesters and polyamides based on this versatile building block. The unique combination of rigidity from the aromatic core and flexibility from the THF-ether linkage positions these potential new polymers as exciting candidates for innovation in materials science and drug development.
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Coates, G. W., & Getzler, Y. D. Y. L. (2020). Chemical recycling of plastics: A new life for an old material. Nature Reviews Materials, 5(8), 617-630. Available at: [Link]
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Sarkar, A. (2005). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Available at: [Link]
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Truong, V. X., et al. (2022). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. Biomacromolecules. Available at: [Link]
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Llevot, A., et al. (2016). An Update on Isocyanide-Based Multicomponent Reactions in Polymer Science. Polymer Chemistry. Available at: [Link]
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Soccio, M., et al. (2014). Biocompatible multiblock aliphatic polyesters containing ether-linkages: Influence of molecular architecture on solid-state properties and hydrolysis rate. Polymer Degradation and Stability. Available at: [Link]
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Sanadhya, S. G., et al. (2015). Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Der Pharma Chemica. Available at: [Link]
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Imai, Y., & Abe, T. (1991). Aromatic polyamide and process for producing same. European Patent Office. EP 0459056 A1. Available at: [Link]
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Heller, P., et al. (2022). Polyethers Based on Short-Chain Alkyl Glycidyl Ethers: Thermoresponsive and Highly Biocompatible Materials. Polymers. Available at: [Link]
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Kucinska-Lipka, J., et al. (2022). Biobased Thermoplastic Elastomers: Structure-Property Relationship of Poly(hexamethylene 2,5-furanodicarboxylate)-Block-Poly(tetrahydrofuran) Copolymers Prepared by Melt Polycondensation. Materials. Available at: [Link]
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Silvari Group. (n.d.). Tetrahydrofuran in Polymer Industry. Available at: [Link]
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Nagai, D., et al. (2022). Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. ACS Omega. Available at: [Link]
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Panda, S., et al. (2024). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. RASĀYAN Journal of Chemistry. Available at: [Link]
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Saravanakumar, M., et al. (2013). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Journal of Chemistry. Available at: [Link]
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Comprehensive Analytical Strategies for the Characterization of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid
An Application Note from the Office of the Senior Application Scientist
**Abstract
This document provides a detailed guide to the analytical methods for the comprehensive characterization of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid. As a key intermediate and building block in pharmaceutical synthesis, rigorous analytical control is imperative to ensure its identity, purity, and quality. This application note outlines detailed protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The methodologies are presented with a focus on the scientific rationale behind procedural choices, adherence to validation principles outlined by the International Council for Harmonisation (ICH), and practical insights for researchers and drug development professionals.
Introduction
This compound is a bifunctional organic molecule incorporating a benzoic acid moiety and a tetrahydrofuran ether group. This unique combination of a rigid aromatic acid and a flexible cyclic ether makes it a valuable scaffold in medicinal chemistry. The carboxylic acid provides a handle for amide bond formation or other derivatizations, while the ether linkage and THF ring can influence solubility, metabolic stability, and receptor binding interactions.
Given its role in the synthesis of potentially therapeutic agents, a robust suite of analytical methods is required to confirm its chemical structure unequivocally and to quantify its purity with high confidence. This guide is structured to provide both the procedural steps and the expert-level causality behind them, ensuring that the described protocols are not just followed, but understood.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for method development. The key physicochemical characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₄ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | --- |
| pKa | ~4-5 (predicted for benzoic acid moiety) | --- |
| LogP | ~2.0-2.5 (predicted) | --- |
Integrated Analytical Workflow
A multi-technique approach is necessary for full characterization. The overall workflow integrates chromatographic separation for purity and assay with spectroscopic analysis for structural confirmation.
Sources
HPLC purification of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC). The methodology is principally based on reverse-phase chromatography, a robust and widely adopted technique in pharmaceutical development for its efficiency in separating small molecules.[1][2] We will explore the foundational principles guiding the selection of chromatographic conditions, detailing a complete, step-by-step protocol from sample preparation to fraction analysis. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for obtaining high-purity this compound.
Introduction and Compound Analysis
This compound is a molecule of interest in medicinal chemistry and materials science. Its structure comprises a hydrophobic benzoic acid core and a more polar ether-linked tetrahydrofuran moiety. The presence of the carboxylic acid group makes the molecule's polarity highly dependent on pH. Effective purification is critical to remove synthetic by-products, unreacted starting materials, and other impurities, ensuring the compound's integrity for downstream applications.
The key to developing a successful HPLC purification method lies in understanding the physicochemical properties of the target molecule.[1]
-
Polarity: The molecule possesses both non-polar (benzene ring) and polar (ether, carboxylic acid) regions, making it an ideal candidate for reverse-phase HPLC.
-
Ionization: The carboxylic acid group is ionizable. In its deprotonated (anionic) state at higher pH, it is highly polar and will exhibit poor retention on a reverse-phase column. To achieve consistent retention and sharp, symmetrical peaks, it is essential to suppress this ionization by maintaining an acidic mobile phase.[3][4] This ensures the analyte is in a neutral, less polar state.
-
UV Absorbance: The benzoic acid core contains a chromophore, allowing for straightforward detection using a UV-Vis detector, a common and robust detector type in HPLC systems.[5][6]
The Strategic Approach: Reverse-Phase HPLC with Ion Suppression
Reverse-phase HPLC (RP-HPLC) is the most suitable technique for this purification challenge.[2][5] It utilizes a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly and are retained longer.
Our strategy is centered on modulating the polarity of the target molecule through ion suppression to achieve optimal retention and separation from impurities.
Logical Framework for Method Development
The following diagram illustrates the decision-making process for establishing the purification protocol.
Caption: Decision workflow for HPLC method development.
Detailed Purification Protocol
This protocol is designed for a preparative HPLC system. Analytical scale experiments should be performed first to optimize the separation before scaling up.
Materials and Equipment
-
HPLC System: Preparative HPLC with gradient capability, UV-Vis detector, and fraction collector.
-
Column: Reverse-phase C18 column (e.g., 250 x 20 mm, 5-10 µm particle size).
-
Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade water, and Trifluoroacetic Acid (TFA).
-
Sample: Crude this compound.
-
Miscellaneous: Syringe filters (0.45 µm), glassware, analytical balance.
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% TFA in HPLC-grade water (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B (Organic): 0.1% TFA in HPLC-grade acetonitrile (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.
Causality: The addition of TFA to both mobile phases ensures a consistent low pH (around 2-3) throughout the gradient run. This maintains the protonated state of the benzoic acid, preventing peak tailing and shifts in retention time.[7] It is crucial to use HPLC-grade solvents and to filter and degas the mobile phases to prevent column blockage and detector noise.[8]
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or the initial mobile phase composition.
-
Ensure the concentration is not so high that it causes precipitation upon injection. A typical starting concentration for preparative runs is 10-50 mg/mL, but this is highly dependent on the compound's solubility and the column's loading capacity.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.[5]
HPLC Method Parameters
The following parameters provide a robust starting point for purification. Optimization may be required based on the specific impurity profile of the crude material.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 20 mm, 5 µm | Standard for preparative purification of small molecules. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous phase; TFA for ion suppression. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic phase; ACN provides good elution strength. |
| Flow Rate | 20 mL/min | Appropriate for a 20 mm ID column; adjust as needed. |
| Detection | UV at 254 nm | The benzene ring provides strong absorbance at this wavelength. |
| Column Temp. | Ambient (or 30 °C) | Provides stable and reproducible chromatography. |
| Injection Vol. | 1-5 mL | Dependent on sample concentration and column loading capacity. |
| Gradient | See Table 2 below | A gradient is used to separate compounds with a range of polarities and to ensure the column is cleaned of late-eluting impurities.[6] |
Table 2: Preparative HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 22.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Purification Workflow
The diagram below outlines the complete process from system setup to obtaining the final pure compound.
Caption: Step-by-step HPLC purification workflow.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions; pH not optimal. | Ensure TFA or another acid is present. Consider using a different acidic modifier like formic acid for LC-MS compatibility. |
| Poor Resolution | Gradient is too steep; incorrect solvent choice. | Flatten the gradient around the elution time of the target compound. Try methanol instead of acetonitrile as the organic modifier, as it has different selectivity. |
| No/Low Recovery | Compound is insoluble in mobile phase or irreversibly bound. | Check sample solubility before injection. Ensure the gradient goes to a high percentage of organic solvent to elute all compounds. |
| High Backpressure | Column frit or tubing is blocked; sample precipitation. | Filter the sample and mobile phases thoroughly. Run a column wash cycle. |
Conclusion
The protocol detailed in this application note presents a robust and scientifically grounded method for the preparative . By employing a reverse-phase C18 column and an acidified mobile phase for ion suppression, this method effectively separates the target compound from common synthetic impurities. The provided workflow, from sample preparation to post-purification analysis, serves as a complete guide for researchers to obtain this compound at high purity, thereby ensuring the reliability of subsequent scientific investigations.
References
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HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
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Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]
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Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Labmate Online. Retrieved from [Link]
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Yamada, T., et al. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Scientific Reports. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
-
Al-Degs, Y. S., et al. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Jandera, P., & Churácek, J. (1980). Separation of the Oxidation Products of Polycyclic Aromatic Hydrocarbons by Reversed-Phase HPLC Combined with Ion-Pairing and Ion-Suppression Techniques. Journal of Chromatographic Science. Retrieved from [Link]
-
Agrahari, V., et al. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC?. Retrieved from [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Jones, A. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]
-
Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Retrieved from [Link]
-
Matuska, R., et al. (1988). Relationship Between Chromatographic Properties of Aromatic Carboxylic Acids and Their Structure. Journal of Chromatography A. Retrieved from [Link]
-
Phenomenex. (n.d.). Normal Phase HPLC Columns. Retrieved from [Link]
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Troubleshooting & Optimization
Common side reactions in the synthesis of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid
Welcome to the technical support guide for the synthesis of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid. This document is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we will address common challenges and side reactions encountered during its synthesis, providing in-depth, experience-based troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your synthetic route, improve yields, and ensure the purity of your final product.
The synthesis of this compound typically proceeds via a two-step sequence: a Williamson ether synthesis followed by ester hydrolysis. This guide is structured to address potential issues in each of these critical stages.
Logical Flow of the Synthesis
Below is a generalized workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
Question 1: My yield of the intermediate ester, methyl 4-(tetrahydrofuran-2-ylmethoxy)benzoate, is significantly lower than expected, and I see multiple spots on my TLC plate. What could be the cause?
Answer:
Low yields and multiple byproducts in the Williamson ether synthesis step are common issues. The primary culprits are often competing side reactions. Let's break down the possibilities:
A. C-Alkylation vs. O-Alkylation
The phenoxide ion generated from methyl 4-hydroxybenzoate is an ambident nucleophile, meaning it can be alkylated at either the oxygen or the aromatic ring (C-alkylation), typically at the ortho position to the hydroxyl group.[1][2] While O-alkylation is generally favored, certain conditions can promote C-alkylation, leading to the formation of methyl 3-((tetrahydrofuran-2-yl)methyl)-4-hydroxybenzoate.
Caption: Competing O- and C-alkylation pathways.
Troubleshooting Protocol:
-
Solvent Choice: The choice of solvent is critical. To favor O-alkylation, use polar aprotic solvents like DMF, DMSO, or acetonitrile.[1] These solvents solvate the cation of the base, leaving the phenoxide oxygen more nucleophilic and accessible for the reaction.
-
Base Selection: Use a moderately weak base like potassium carbonate (K₂CO₃) rather than a very strong base like sodium hydride (NaH) if C-alkylation is a persistent issue. While a strong base is effective at deprotonation, it can sometimes favor C-alkylation.[1]
-
Temperature Control: Run the reaction at a moderate temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. A typical range for this reaction is 50-80 °C.[1]
B. Elimination Reaction (E2)
Although 2-(chloromethyl)tetrahydrofuran is a primary alkyl halide, which favors the SN2 mechanism of the Williamson ether synthesis, the competing E2 elimination reaction can still occur, especially at higher temperatures or with a sterically hindered base.[2][3] This would result in the formation of an alkene byproduct.
Troubleshooting Protocol:
-
Temperature: Lowering the reaction temperature generally favors the SN2 substitution over the E2 elimination.[1] If you are running the reaction at a high temperature, try reducing it.
-
Choice of Base: Use a non-hindered base. Potassium carbonate is a good choice.
C. Incomplete Reaction
If you observe a significant amount of your starting material, methyl 4-hydroxybenzoate, remaining, the reaction may not have gone to completion.
Troubleshooting Protocol:
-
Reaction Time: Ensure the reaction is running for a sufficient amount of time. Typical reaction times can range from 1 to 8 hours.[1] Monitor the reaction by TLC to determine the point of maximum conversion.
-
Purity of Reagents: Ensure your reagents, especially the 2-(chloromethyl)tetrahydrofuran, are of high purity and that your solvent is anhydrous. Water can quench the phenoxide and hinder the reaction.
Question 2: During the final hydrolysis step, my reaction seems to stall, or I'm getting a complex mixture of products. What's going on?
Answer:
The saponification of the methyl ester should be a straightforward reaction, but there are a few potential pitfalls.
A. Incomplete Hydrolysis
The most common issue is incomplete hydrolysis, leaving you with a mixture of the desired carboxylic acid and the starting ester.
Troubleshooting Protocol:
-
Reaction Conditions: Ensure you are using a sufficient excess of base (e.g., NaOH or LiOH, typically 2-3 equivalents). The reaction may also require gentle heating (e.g., 40-60 °C) to go to completion.[4] Monitor the reaction by TLC until all the starting ester has been consumed.
-
Solvent System: A co-solvent system like THF/water or methanol/water is often used to ensure the solubility of both the ester and the aqueous base.[4]
B. Ether Cleavage or Ring Opening
While ethers are generally stable, the tetrahydrofuran (THF) moiety can be susceptible to ring-opening under harsh acidic conditions.[5] Although less common under basic hydrolysis conditions, prolonged heating at high temperatures could potentially lead to degradation.
Troubleshooting Protocol:
-
Avoid Harsh Acidic Conditions: If you are using an acid-catalyzed hydrolysis, be mindful that this can promote THF ring-opening.[6][7][8] Basic hydrolysis (saponification) is generally preferred for this substrate.
-
Moderate Temperature: Avoid excessively high temperatures during hydrolysis.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Etherification Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvents favor O-alkylation.[1] |
| Etherification Base | K₂CO₃, NaOH | Weaker bases can reduce C-alkylation side products.[1] |
| Etherification Temperature | 50 - 80 °C | Balances reaction rate while minimizing elimination.[1] |
| Hydrolysis Base | LiOH, NaOH (2-3 eq.) | Ensures complete saponification.[4] |
| Hydrolysis Solvent | THF/H₂O, MeOH/H₂O | Ensures solubility of all reactants.[4] |
| Hydrolysis Temperature | 40 - 60 °C | Promotes complete reaction without degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of the starting materials?
A1: The purity of your starting materials is paramount. For methyl 4-hydroxybenzoate , ensure it is free from other isomers and related impurities.[9][10] For 2-(chloromethyl)tetrahydrofuran , it should be free of di-substituted or ring-opened impurities. Always use anhydrous solvents for the Williamson ether synthesis step to prevent quenching the nucleophile.
Q2: How can I confirm the structure of my final product and distinguish it from the C-alkylated byproduct?
A2: A combination of spectroscopic techniques is essential.
-
¹H NMR: In the desired O-alkylated product, you will see the characteristic signals for the tetrahydrofuran moiety and the aromatic protons. The C-alkylated byproduct will have a different aromatic splitting pattern and a phenolic -OH proton signal.
-
¹³C NMR: The carbon shifts, particularly in the aromatic region, will differ significantly between the O- and C-alkylated isomers.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular formula of your product and any byproducts. Both the O- and C-alkylated products will have the same mass, so chromatographic separation (LC-MS) is necessary to distinguish them.
-
FT-IR: The final product will show a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹).[11] The C-alkylated byproduct would retain the ester C=O stretch and also show a phenolic O-H stretch.
Q3: Are there alternative routes to synthesize this compound?
A3: Yes, while the Williamson ether synthesis is common, other methods exist. For instance, one could start with 4-formylphenol, perform the etherification on the phenol, and then oxidize the aldehyde to a carboxylic acid. However, the presented route is generally efficient and utilizes readily available starting materials.
Q4: What are the safety considerations for this synthesis?
A4: Standard laboratory safety precautions should be followed.
-
Solvents: DMF and DMSO are skin-absorbent; always wear appropriate gloves.
-
Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle it under an inert atmosphere. Sodium hydroxide and lithium hydroxide are corrosive.
-
Alkylating agents: Alkyl halides are potentially toxic and should be handled in a fume hood.
-
Peroxide Formation: Tetrahydrofuran (THF) can form explosive peroxides over time when exposed to air.[12] Always use stabilized THF or test for peroxides before distillation.
References
-
Kim, H., et al. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Journal of Agricultural and Food Chemistry, 68(36), 9743–9749. [Link]
-
Kim, H., et al. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. ACS Publications. [Link]
-
Penn A State University. (n.d.). METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
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ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Request PDF. (n.d.). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. Retrieved from [Link]
-
PubMed. (2000). Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists. Retrieved from [Link]
-
National Institutes of Health. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. Retrieved from [Link]
-
Quora. (2019). Is THF acidic or basic? Retrieved from [Link]
-
ACS Publications. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic pathways. Synthesis of 4-heteroarylbenzoic acid precursors... Retrieved from [Link]
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ACS Publications. (2020). Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface. Retrieved from [Link]
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Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
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PubMed. (n.d.). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Retrieved from [Link]
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Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. Retrieved from [Link]
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DrugBank Online. (n.d.). Methyl 4-Hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). The residue curves of THF/methanol/EG mixture at atmospheric pressure. Retrieved from [Link]
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IOSR Journal. (2020). Hydrolysis of Ethyl Benzoate in Nitrogenous and Non-Nitrogenous Aquo-Organic Media. Retrieved from [Link]
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Technical Support Center: Williamson Ether Synthesis with 4-Hydroxybenzoic Acid
Welcome to the technical support guide for the Williamson ether synthesis involving 4-hydroxybenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this classic yet nuanced reaction. The presence of two distinct acidic functional groups—a phenolic hydroxyl and a carboxylic acid—on the 4-hydroxybenzoic acid scaffold introduces specific challenges, primarily the formation of undesired byproducts. This guide provides in-depth, field-proven insights to help you troubleshoot experiments, optimize reaction conditions, and achieve high yields of your target 4-alkoxybenzoic acid.
Frequently Asked Questions (FAQs)
This section addresses the fundamental challenges and mechanistic considerations unique to the Williamson ether synthesis with bifunctional substrates like 4-hydroxybenzoic acid.
Q1: My primary goal is O-alkylation of the phenolic hydroxyl group. However, I am observing a significant amount of an ester byproduct. Why is this happening?
A1: This is a classic case of competing nucleophiles. The Williamson ether synthesis requires a base to deprotonate the alcohol, forming the nucleophilic alkoxide (or in this case, a phenoxide). However, 4-hydroxybenzoic acid has two acidic protons: one on the phenolic hydroxyl group (pKa ≈ 9) and one on the carboxylic acid group (pKa ≈ 4.5).
Under basic conditions, the more acidic carboxylic acid is readily deprotonated to form a carboxylate anion. This carboxylate is also a competent nucleophile and can attack the alkyl halide in an SN2 reaction, leading to the formation of an ester byproduct. To ensure selective alkylation at the phenolic oxygen, the more nucleophilic carboxylate must be masked. This is typically achieved by protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the Williamson ether synthesis. The ester can then be hydrolyzed back to the carboxylic acid in a final step.[1]
Q2: Besides the desired ether, my analysis shows alkylation on the benzene ring. What is this byproduct and how can I prevent it?
A2: You are observing C-alkylation, a known side reaction in the Williamson ether synthesis when using phenoxides.[2][3] The phenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions).[4][5]
-
O-alkylation (the desired pathway) leads to the ether.
-
C-alkylation (the side reaction) leads to the formation of a new carbon-carbon bond at the position ortho to the hydroxyl group (the para position is blocked in your starting material).
The selectivity between O- and C-alkylation is highly dependent on the reaction conditions, particularly the solvent.[2][5]
-
To favor O-alkylation: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base but leave the phenoxide oxygen relatively free to act as a nucleophile.[2]
-
C-alkylation is favored in: Protic solvents (like water or ethanol), which can form hydrogen bonds with the phenoxide oxygen, making it less available for reaction and promoting reaction at the ring.[5]
Q3: My reaction is sluggish, and upon completion, I recover a large amount of unreacted 4-hydroxybenzoic acid. What factors could be responsible?
A3: Several factors can lead to an incomplete reaction:
-
Insufficient Base: A strong enough base is required to fully deprotonate the phenolic hydroxyl group. While phenols are more acidic than aliphatic alcohols, a relatively weak base like potassium carbonate (K₂CO₃) is often sufficient and is milder than stronger bases like sodium hydride (NaH).[2][6] Ensure you are using at least two equivalents of base to deprotonate both the carboxylic acid and the phenol.
-
Poor Solubility: 4-hydroxybenzoic acid or its salt may not be fully soluble in the reaction solvent, limiting its availability to react. Ensure your chosen solvent (e.g., DMF, acetone) can dissolve the reactants at the reaction temperature.
-
Inactive Alkyl Halide: The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl.[7] If you are using an alkyl chloride, the reaction may be slow. Consider switching to the corresponding bromide or iodide. Also, ensure your alkylating agent is fresh, as they can degrade over time.
-
Low Temperature: While lower temperatures can suppress elimination byproducts, excessively low temperatures can significantly slow down the desired SN2 reaction. A moderate temperature range of 60-100 °C is typical for these reactions.[2][8]
Q4: I am trying to synthesize a bulky ether (e.g., using a tertiary alkyl halide like t-butyl bromide), but my main product is an alkene. What went wrong?
A4: This is a result of the E2 elimination pathway dominating over the SN2 substitution pathway. The Williamson ether synthesis is an SN2 reaction, which is highly sensitive to steric hindrance at the electrophilic carbon of the alkyl halide.[2][9]
-
Primary alkyl halides are ideal for this reaction.[4][9][10]
-
Secondary alkyl halides will often give a mixture of substitution (ether) and elimination (alkene) products.[2][9]
-
Tertiary alkyl halides will almost exclusively undergo elimination to form an alkene, as the sterically hindered carbon is inaccessible for a backside SN2 attack.[8][9]
To synthesize a bulky ether like tert-butyl phenyl ether, you must reverse the roles of the nucleophile and electrophile. You would use sodium tert-butoxide as the nucleophile and a suitable aryl electrophile, though this is not applicable to your starting material. For your goal, if you need a bulky alkyl group, you must use a primary halide that contains the bulky group (e.g., isobutyl bromide).
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems you might encounter during the experiment.
| Issue | Question | Potential Cause(s) | Recommended Solutions |
| 1. Multiple Products | "My TLC/LC-MS shows multiple spots/peaks that I can't identify." | 1. Competing Reactions: Simultaneous O-alkylation, C-alkylation, and esterification are occurring. 2. Elimination: E2 elimination of the alkyl halide. 3. Dialkylation: Alkylation of both the phenol and the carboxylate. | 1. Protect the Carboxylic Acid: The most reliable solution. Convert the -COOH to a methyl or ethyl ester before the Williamson synthesis, then deprotect it afterwards.[1] 2. Optimize Conditions for O-Alkylation: Use a primary alkyl halide, a polar aprotic solvent (DMF, DMSO), and a moderate temperature (60-80 °C).[2][11] |
| 2. Low Yield | "My final isolated yield is very low." | 1. Incomplete Reaction: See FAQ Q3. 2. Product Loss During Workup: The product may be partially soluble in the aqueous layer during extraction, especially if it's a short-chain ether. 3. Side Reactions: Significant conversion to byproducts (ester, C-alkylated product, alkene) reduces the yield of the desired ether. | 1. Drive Reaction to Completion: Monitor by TLC until the starting material is consumed. Consider increasing reaction time or temperature moderately. 2. Optimize Workup: After acidification, ensure the product precipitates fully. If not, extract with an appropriate organic solvent like ethyl acetate multiple times. Wash the organic layer with brine to remove excess water. 3. Minimize Byproducts: Follow the recommendations in Issue #1. |
| 3. Purification Difficulty | "I'm having trouble separating my desired ether from the byproducts." | 1. Similar Polarity: The desired product and the ester or C-alkylated byproduct may have very similar polarities, making separation by column chromatography difficult. 2. Unreacted Starting Material: The presence of acidic 4-hydroxybenzoic acid can complicate purification. | 1. Chemical Separation: During workup, after the reaction, do not acidify immediately. Extract the mixture with a mild base like sodium bicarbonate solution. The unreacted starting material and the desired product (if the carboxyl group is free) will move to the aqueous layer, while the ester byproduct will remain in the organic layer. Then, acidify the aqueous layer to precipitate your product. 2. Recrystallization: This can be a highly effective method for purifying the final product if a suitable solvent system can be found.[12] |
Visualizing the Reaction Pathways
Understanding the competing reactions is key to troubleshooting. The diagrams below illustrate the desired pathway and the major side reactions.
Main Reaction vs. Side Reactions
This diagram shows how the deprotonated 4-hydroxybenzoic acid can react via three different pathways.
Caption: Competing nucleophilic pathways in the Williamson synthesis.
Recommended Experimental Protocol: Selective O-Alkylation
To circumvent the formation of byproducts, a three-step sequence involving protection, etherification, and deprotection is the most robust and reliable method.
Workflow Overview
Caption: Three-step workflow for selective O-alkylation.
Step 1: Protection of Carboxylic Acid (Methyl Ester Formation)
-
Rationale: Converting the carboxylic acid to a methyl ester prevents it from acting as a competing nucleophile. Fischer esterification is a standard and effective method.[13]
-
Procedure:
-
To a round-bottom flask, add 4-hydroxybenzoic acid (1.0 eq).
-
Add anhydrous methanol (10-15 mL per gram of acid).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or thionyl chloride (1.2 eq) dropwise.[1]
-
Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-hydroxybenzoate, which can often be used in the next step without further purification.
-
Step 2: Williamson Ether Synthesis
-
Rationale: With the carboxylic acid protected, the phenoxide is the only potent nucleophile available for the SN2 reaction.
-
Procedure:
-
Dissolve methyl 4-hydroxybenzoate (1.0 eq) in a polar aprotic solvent like DMF or acetone (10 mL per gram).
-
Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.[1]
-
Add the primary alkyl halide (e.g., ethyl bromide, 1.2 eq).
-
Heat the mixture to 60-80 °C and stir vigorously for 4-12 hours, monitoring by TLC.[1]
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 4-alkoxybenzoate.
-
Step 3: Deprotection of the Ester (Saponification)
-
Rationale: The final step is to hydrolyze the methyl ester back to the carboxylic acid to yield the target molecule.
-
Procedure:
-
Dissolve the crude methyl 4-alkoxybenzoate from Step 2 in a mixture of methanol or THF and water.
-
Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-2.0 eq).[1]
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 1-4 hours until TLC shows the disappearance of the starting ester.
-
Cool the mixture and remove the organic solvent (methanol/THF) under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1-2 M HCl.
-
The final product, 4-alkoxybenzoic acid, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the purified product.[1]
-
References
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Phenol on alkylation. (2025). Filo. [Link]
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A simple method for chemoselective phenol alkylation. (2025). ResearchGate. [Link]
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Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 115-121. [Link]
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Selective O-Alkylation Reaction Screen. (n.d.). ResearchGate. [Link]
- Phenol c-alkylation process. (2013).
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Williamson Ether Synthesis. (2025). J&K Scientific LLC. [Link]
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Why can't the Williamson synthesis be used to prepare diphenyl ether? (2014). Quora. [Link]
- Production process and purification process of 4-hydroxy-benzoic acid long chain ester. (2016).
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Williamson Ether Synthesis reaction. (n.d.). BYJU'S. [Link]
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Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2005). ACS Publications. [Link]
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Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Synthose. [Link]
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The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. [Link]
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Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. [Link]
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Williamson Ether Synthesis. (n.d.). Cambridge University Press. [Link]
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Phenolates- O-alkylation and C-alkylation. (2011). PharmaXChange.info. [Link]
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Williamson Ether Synthesis. (2015). Chemistry LibreTexts. [Link]
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Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). Semantic Scholar. [Link]
-
Organic Chemistry 1: Williamson ether synthesis practice problems. (2022). YouTube. [Link]
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Williamson Synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. [Link]
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NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. (n.d.). BYJU'S. [Link]
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Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]
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Alcohol Protecting Groups. (n.d.). University of Rochester. [Link]
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Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. (n.d.). PMC - NIH. [Link]
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Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. [Link]
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Hydroxyl Protecting Groups Stability. (n.d.). Organic Chemistry Portal. [Link]
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Experiment 12. Preparation of 4-acetoxybenzoic acid. (n.d.). University of the West Indies at Mona. [Link]
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Protection of Hydroxyl Groups. (2021). Chemistry LibreTexts. [Link]
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Protecting Groups in Organic Synthesis. (n.d.). UT Southwestern Medical Center. [Link]
-
Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-amino benzoic acid and salicylic acid. (2024). ResearchGate. [Link]
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Purification of 4-hydroxybenzoic Acid and 4-hydroxybenzaldehyde From Laminaria Japonica Aresch Using Commercial and Monolithic Sorbent in SPE Cartridge. (2025). ResearchGate. [Link]
-
Experimental Investigation of The Separation of 4-Hydroxybenzoic Acid Employing Natural and Conventional Solvents. (2024). Hungarian Journal of Industry and Chemistry. [Link]
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Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Aryl Tetrahydrofurfuryl Ethers
Welcome to the technical support center for the synthesis of aryl tetrahydrofurfuryl ethers. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Aryl tetrahydrofurfuryl ethers are valuable structural motifs in medicinal chemistry and materials science. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and optimize your synthetic protocols.
Overview of Synthetic Strategies
The most common and direct method for synthesizing aryl tetrahydrofurfuryl ethers is the Williamson ether synthesis.[1][2][3] This S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an electrophilic tetrahydrofurfuryl species, typically a halide or a sulfonate ester.[1][3][4] While straightforward in principle, this reaction is often plagued by competing side reactions and challenges in achieving high yields and purity.[1][2][5]
Alternative methods include the Mitsunobu reaction, which can be effective for converting phenols to their corresponding ethers under milder conditions, and palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann etherifications, which are particularly useful for unactivated aryl halides.[6][7][8][9][10][11]
This guide will primarily focus on troubleshooting the Williamson ether synthesis, given its widespread use, and will also address common questions regarding alternative synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of aryl tetrahydrofurfuryl ethers in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is essential.[5]
Potential Causes & Solutions:
-
Incomplete Deprotonation of the Phenol: The formation of the phenoxide nucleophile is critical. If the base is not strong enough or is insoluble in the reaction solvent, deprotonation will be incomplete.
-
Solution:
-
Choice of Base: For most phenols, common bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are sufficient.[5] For less acidic phenols, a stronger base like sodium hydride (NaH) may be necessary.[5] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
Solvent: The base should have some solubility in the chosen solvent.[5] Polar aprotic solvents like DMF or DMSO can enhance the reactivity of the phenoxide.[12][13]
-
-
-
Poor Reactivity of the Electrophile: The tetrahydrofurfuryl group should be activated with a good leaving group.
-
Solution:
-
Leaving Group: While tetrahydrofurfuryl chloride can be used, the corresponding bromide or iodide are more reactive. Tosylates (OTs) and mesylates (OMs) are excellent leaving groups and often provide better results.[4][14]
-
Steric Hindrance: Tetrahydrofurfuryl halides are primary halides, which is ideal for S(_N)2 reactions.[1][4]
-
-
-
Side Reactions: The primary competing reaction is the E2 elimination of the alkylating agent, which is more prevalent with secondary and tertiary halides.[1][2][4] While tetrahydrofurfuryl halides are primary, elimination can still occur at elevated temperatures.
-
Solution:
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also favor elimination.[5] It is crucial to find the optimal temperature that promotes the S(_N)2 reaction without significant elimination. Start with a moderate temperature (e.g., 50-60 °C) and adjust as needed based on reaction monitoring.
-
-
-
C-Alkylation: Phenoxides are ambident nucleophiles, meaning alkylation can occur at the oxygen (O-alkylation) to form the desired ether or at a carbon on the aromatic ring (C-alkylation).[1][5][15]
Q2: I am observing the formation of an alkene byproduct. How can I minimize this?
The formation of an alkene is a classic sign of a competing E2 elimination reaction.[2][4]
Potential Causes & Solutions:
-
Sterically Hindered Substrates: While tetrahydrofurfuryl halides are primary, significant steric bulk on either the phenoxide or the electrophile can favor elimination.[2]
-
Strongly Basic Conditions: The alkoxide itself is a strong base and can promote elimination.[12]
-
High Reaction Temperatures: As mentioned, higher temperatures favor elimination over substitution.[5]
Strategies to Minimize Elimination:
-
Use a Less Hindered Base: If possible, use a base that is strong enough for deprotonation but not excessively bulky.
-
Optimize Temperature: Carefully control the reaction temperature. It is often better to run the reaction for a longer time at a lower temperature.
-
Choice of Leaving Group: In some cases, the choice of leaving group can influence the S(_N)2/E2 ratio. Experiment with different halides or sulfonates.
Q3: The purification of my product is difficult. What are the common impurities and how can I remove them?
Purification challenges often arise from unreacted starting materials and reaction byproducts.
Common Impurities & Purification Strategies:
-
Unreacted Phenol:
-
Solution: Perform a basic wash of the organic layer with a dilute aqueous solution of NaOH or KOH. This will deprotonate the acidic phenol, forming the corresponding phenoxide salt which is soluble in the aqueous layer.[5]
-
-
Triphenylphosphine Oxide (TPPO) (from Mitsunobu reaction):
-
Solution: TPPO is notoriously difficult to remove by standard chromatography. One strategy is to precipitate the TPPO from a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. Alternatively, specialized purification techniques or the use of polymer-supported triphenylphosphine can be employed.[16][17]
-
-
Unreacted Tetrahydrofurfuryl Alcohol and Ethanol (if used as a solvent):
-
Solution: These can sometimes be difficult to separate from the product by distillation due to close boiling points. Repeated extraction with an aqueous salt solution (e.g., saturated calcium chloride) can effectively remove these impurities.[18]
-
-
General Purification: Column chromatography is a standard method for purifying the final product. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the synthesis of aryl tetrahydrofurfuryl ethers via the Williamson synthesis?
Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally the best choices.[12][15] These solvents effectively solvate the cation of the phenoxide, leaving a more reactive "naked" anion, which increases the rate of the S(N)2 reaction.[13] Protic solvents, like alcohols, can solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity.[13][19][20]
Q2: How do I choose the optimal base for my reaction?
The choice of base is critical for the deprotonation of the phenol to form the reactive phenoxide.[5] The ideal base depends on the acidity of the phenol and the reaction conditions.
-
For most phenols: Potassium carbonate (K₂CO₃) is a good starting point as it is inexpensive, easy to handle, and generally effective.[5]
-
For less acidic phenols: A stronger base like sodium hydride (NaH) may be required.[5][15] Exercise caution when using NaH as it is highly reactive and flammable.
-
Solubility: The base should have at least partial solubility in the reaction solvent to be effective.[5]
Q3: What is phase-transfer catalysis and can it be used for this synthesis?
Phase-transfer catalysis (PTC) is a valuable technique for reactions where the reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[21][22] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of one reactant (often the nucleophile) from one phase to the other, allowing the reaction to proceed.[21]
For the synthesis of aryl tetrahydrofurfuryl ethers, PTC can be highly beneficial. It can allow the use of aqueous solutions of bases like NaOH or KOH with the organic reactants dissolved in a non-polar solvent. This can simplify the workup, reduce the need for expensive and high-boiling point polar aprotic solvents, and often leads to milder reaction conditions and improved yields.[21][23]
Q4: When should I consider using the Mitsunobu reaction instead of the Williamson synthesis?
The Mitsunobu reaction is a good alternative under certain circumstances:[7][8][24]
-
Mild Conditions: It proceeds under neutral and mild conditions, which is beneficial for substrates with sensitive functional groups that might not tolerate the basic conditions of the Williamson synthesis.
-
Stereochemical Inversion: The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is important when dealing with chiral secondary alcohols.[8][24]
However, the Mitsunobu reaction has its own drawbacks, including the use of stoichiometric amounts of triphenylphosphine and an azodicarboxylate (like DEAD or DIAD), and the formation of triphenylphosphine oxide as a byproduct, which can be challenging to remove.[16][17]
Q5: Are there any catalytic methods for this synthesis?
Yes, several catalytic methods have been developed for the synthesis of aryl ethers.
-
Catalytic Williamson Ether Synthesis: At high temperatures (above 300 °C), it's possible to perform the Williamson ether synthesis as a homogeneous catalytic process using weaker alkylating agents.[25][26][27] This is particularly well-suited for industrial-scale production.[25][26]
-
Buchwald-Hartwig and Ullmann Couplings: These palladium- and copper-catalyzed reactions, respectively, are powerful methods for forming C-O bonds, especially with unactivated aryl halides.[6][9][10][11] The Buchwald-Hartwig amination has also been adapted for ether synthesis.[10] These methods often offer a broader substrate scope and better functional group tolerance than the classical Williamson synthesis.[10]
Experimental Protocols
General Protocol for Williamson Ether Synthesis
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq.), a suitable base (e.g., K₂CO₃, 1.5-2.0 eq.), and a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add the tetrahydrofurfuryl halide or sulfonate (1.1-1.2 eq.) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).[5]
-
Combine the organic layers and wash with a dilute aqueous NaOH solution to remove any unreacted phenol, followed by a brine wash.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, NaOH, KOH, NaH | Depends on the pKa of the phenol.[5] |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance nucleophilicity.[12][13] |
| Leaving Group | -Br, -I, -OTs, -OMs | Better leaving groups increase reaction rate.[4][14] |
| Temperature | 50-80 °C | Balances reaction rate and minimizes elimination.[5] |
| Catalyst (optional) | Quaternary ammonium salt (PTC) | Facilitates reaction in biphasic systems.[21] |
Visualizations
Caption: Williamson Ether Synthesis Mechanism.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 15. jk-sci.com [jk-sci.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. US4305878A - Purifying ethyl tetrahydrofurfuryl ether by aqueous salt extraction - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. iajpr.com [iajpr.com]
- 22. jetir.org [jetir.org]
- 23. crdeepjournal.org [crdeepjournal.org]
- 24. Mitsunobu Reaction [organic-chemistry.org]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid
Welcome to the technical support center for the purification of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical experience.
Introduction: Understanding the Molecule and Its Challenges
This compound is a bifunctional molecule featuring a carboxylic acid group and a tetrahydrofuran ether moiety. This structure presents unique purification challenges stemming from its polarity, potential for hydrogen bonding, and the nature of impurities generated during its synthesis. A common synthetic route involves the Williamson ether synthesis, reacting a salt of 4-hydroxybenzoic acid with 2-(chloromethyl)tetrahydrofuran, followed by hydrolysis if an ester of 4-hydroxybenzoic acid is used.[1][2] Potential impurities can therefore include unreacted starting materials, byproducts from side reactions, and residual solvents.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I should expect when purifying this compound?
A1: The impurities largely depend on the synthetic route. Assuming a Williamson ether synthesis followed by hydrolysis of an ester, you can anticipate the following:
-
Unreacted Starting Materials:
-
4-hydroxybenzoic acid (or its ester precursor).
-
2-(chloromethyl)tetrahydrofuran or a related alkylating agent.
-
-
Byproducts:
-
Residual Solvents:
-
Inorganic Salts:
-
Salts formed during the reaction or workup (e.g., NaCl, NaBr).
-
Q2: My purified product is an oil or a sticky solid, not the expected crystalline solid. What can I do?
A2: This is a common issue, often caused by the presence of residual solvents or impurities that inhibit crystallization. Here’s a systematic approach to address this:
-
Ensure Complete Solvent Removal: High-boiling point solvents like DMF or DMSO can be difficult to remove. Use a high-vacuum pump and gently heat the sample (if thermally stable) for an extended period. Co-evaporation with a lower-boiling point solvent like toluene can also be effective.
-
Attempt Recrystallization from a Different Solvent System: The initial solvent system may not be optimal. Experiment with a range of solvents of varying polarities.[6][7] A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold.[8][9] For a polar molecule like this, consider solvent mixtures like ethanol/water, acetone/water, or isopropanol/heptane.[10][11]
-
Utilize an Anti-Solvent Crystallization Technique: If you can dissolve your compound in a good solvent (e.g., THF, ethanol), you can induce crystallization by the slow addition of an anti-solvent in which the compound is insoluble (e.g., water, hexane, or diethyl ether).[12]
-
Consider an Acid-Base Extraction: This technique is highly effective for purifying carboxylic acids.[13][14][15] By dissolving the crude product in an organic solvent and extracting with an aqueous base (like sodium bicarbonate), the carboxylic acid is converted to its water-soluble carboxylate salt. Neutral and basic impurities remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times.
-
Combine the aqueous layers.
-
Cool the combined aqueous extracts in an ice bath and slowly acidify with 1M HCl until the pH is acidic (check with litmus paper).
-
The purified this compound should precipitate out.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[13]
Q3: I'm seeing significant streaking on my TLC plate during analysis. How can I get clean spots?
A3: Streaking of carboxylic acids on silica gel TLC plates is a frequent problem.[13] This occurs due to the interaction of the acidic proton of the carboxyl group with the slightly acidic silica gel, leading to a mixture of protonated and deprotonated forms that travel at different rates.
Solution: To suppress this ionization and achieve sharp spots, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexane).[13] This ensures that the carboxylic acid remains fully protonated and elutes as a single, well-defined spot.
Q4: My recrystallization is not working well. Either nothing crystallizes, or everything crashes out at once as a powder. How can I optimize this?
A4: Successful recrystallization is a matter of finding the right solvent and conditions. Here are some key parameters to adjust:
-
Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold.[8] Test a variety of solvents on a small scale. For this compound, consider polar protic solvents like water or ethanol, or polar aprotic solvents like acetone or ethyl acetate.[10][16] Solvent mixtures often provide the best results.[7]
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good for highly polar compounds. The ether linkage may impart some organic solubility.[17] |
| Ethanol/Water | Tunable | 78-100 | A versatile system where the polarity can be adjusted.[11] |
| Ethyl Acetate/Hexane | Tunable | 69-77 | A common choice for compounds of intermediate polarity. |
| Acetone | Medium | 56 | A good solvent for many organic compounds. |
| Tetrahydrofuran (THF) | Medium | 66 | Often a good solvent for dissolution, but may require an anti-solvent for crystallization.[5][12] |
-
Cooling Rate: Slow cooling is crucial for the formation of large, pure crystals. Allow the hot solution to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling often leads to the precipitation of impurities along with the product.
-
Nucleation: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.
-
Concentration: Using the minimum amount of hot solvent to dissolve the compound is key. If too much solvent is used, the solution may not become saturated upon cooling, and no crystals will form.
Visualization of the Purification Workflow
Caption: A decision-making workflow for the purification of this compound.
Q5: I suspect my product is contaminated with unreacted 4-hydroxybenzoic acid. How can I separate these two compounds?
A5: Separating these two structurally similar compounds can be challenging.
-
Column Chromatography: This is often the most effective method. Due to the additional polar hydroxyl group, 4-hydroxybenzoic acid will be more polar than the desired product. Therefore, it will have a lower Rf value on a TLC plate and will elute more slowly from a silica gel column. Use a solvent system that gives good separation on a TLC plate (e.g., a gradient of ethyl acetate in hexane, with 0.5% acetic acid).[13]
-
Recrystallization with a Carefully Chosen Solvent: There may be a solvent system in which the solubility difference between the two compounds is significant enough to allow for separation through recrystallization. This will likely require careful screening of various solvents.
Troubleshooting Decision Tree for Purification
Caption: A troubleshooting decision tree for selecting a purification method.
References
-
Reddit. (2020). [Organic chemistry crystallization question] What's the best solvent to use when crystallizing benzoic acid (out of petroleum ether/ethanol/water). Retrieved from [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization of Benzoic Acid PDF. Retrieved from [Link]
-
Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]
- Google Patents. (2016). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
- Williamson Ether Synthesis Lab Manual. (n.d.). The Williamson Ether Synthesis. Retrieved from a general university chemistry lab manual.
-
ResearchGate. (2019). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
- Google Patents. (1966). US3235588A - Purification of benzoic acid.
-
ResearchGate. (2020). Please how can I crystallize a new substance from THF as a solvent?. Retrieved from [Link]
- Utah Tech University. (n.d.). Williamson Ether Synthesis Lab.
-
PubMed. (2000). Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4) - antagonists. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (1980). US4233228A - Purification of tetrahydrofuran.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
PubMed. (2008). Spherical crystallization of benzoic acid. Retrieved from [Link]
-
ResearchGate. (2019). Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. Retrieved from [Link]
-
YouTube. (2015). Purification of Benzoic Acid by Crystallization. Retrieved from [Link]
-
Zenodo. (1988). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
-
MDPI. (2021). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Retrieved from [Link]
-
International Journal of Chemical Science. (2019). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]
-
YouTube. (2021). The Hydrolysis of Ethyl Benzoate. Retrieved from [Link]
-
PubMed. (1975). The hydrolysis of ethyl benzoate, diethyl phthalate and benzocaine in cetrimide solutions. Retrieved from [Link]
- Google Patents. (2002). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Retrieved from [Link]
Sources
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- 5. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. reddit.com [reddit.com]
- 11. Spherical crystallization of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Technical Support Center: Recrystallization of Polar Benzoic Acid Derivatives
Welcome to the technical support center for the recrystallization of polar benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of these valuable compounds. The information presented here is a synthesis of established principles and field-proven insights to ensure your success.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the recrystallization of polar benzoic acid derivatives.
Q1: What is the best starting solvent for recrystallizing a polar benzoic acid derivative?
A1: For many polar benzoic acid derivatives, such as hydroxybenzoic acids, water is an excellent initial choice. [1][2][3]The polarity of water aligns well with the polar functional groups of the benzoic acid, and its solubility profile often shows a significant increase with temperature, which is ideal for recrystallization. [4][5][6]For derivatives with intermediate polarity, or when dealing with less polar impurities, a mixed solvent system like ethanol-water or acetone-water can be highly effective. [1][7]The key is to find a solvent or solvent pair where the compound is highly soluble when hot but sparingly soluble when cold. [6][7] Q2: My compound is not dissolving in the hot solvent, even after adding a significant amount. What should I do?
A2: There are a few possibilities here. First, ensure the solvent is at its boiling point to maximize solubility. [1]If the compound still doesn't dissolve, you may have insufficient solvent, or you may be dealing with insoluble impurities. [1]Try adding small increments of hot solvent until the desired compound dissolves. If a small amount of solid remains, it's likely an insoluble impurity that can be removed by hot filtration. [1] Q3: After cooling, no crystals have formed in my flask. What are the next steps?
A3: This is a common issue that can often be resolved with a few simple techniques. The most likely cause is that too much solvent was used, preventing the solution from becoming supersaturated upon cooling. [1][8]You can try evaporating some of the solvent to increase the concentration and then allow it to cool again. [1][9]If the solution is supersaturated but reluctant to crystallize, you can induce nucleation by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed" crystal of the pure compound. [1][4][8]Further cooling in an ice bath can also help to decrease solubility and promote crystallization. [1] Q4: My product has "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. [10][11]This often happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute. [12]To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool much more slowly. [8]Leaving the flask on a cooling hot plate can provide the gradual temperature decrease needed for proper crystal formation. [8]Using a different solvent or a mixed solvent system may also be necessary. [10][13]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed, step-by-step approach to resolving specific problems you may encounter during the recrystallization of polar benzoic acid derivatives.
Problem 1: Poor Crystal Yield
Symptoms:
-
Very few crystals form upon cooling.
-
A large amount of product remains in the mother liquor.
Causality: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved even at low temperatures. [8][9]Another possibility is that the chosen solvent is simply too good at dissolving your compound, even when cold. [14] Step-by-Step Solution:
-
Concentrate the Solution: Gently heat the flask to evaporate a portion of the solvent. This will increase the concentration of your compound. [1][9]2. Re-cool: Allow the concentrated solution to cool slowly again.
-
Induce Crystallization: If crystals still don't form, use the induction techniques mentioned in the FAQs (scratching the flask or adding a seed crystal). [1][4][8]4. Consider a Different Solvent: If the yield is consistently low, your chosen solvent may not be optimal. Test alternative single solvents or mixed solvent systems on a small scale. A good mixed solvent system consists of a "good" solvent in which your compound is soluble and a "poor" solvent in which it is not, with both solvents being miscible. [7][14]
Problem 2: Oiling Out
Symptoms:
-
The solution becomes cloudy upon cooling, and small droplets of liquid form instead of solid crystals. [10]* These droplets may coalesce into a larger oil layer at the bottom of the flask.
Causality: Oiling out is a form of liquid-liquid phase separation that occurs when a supersaturated solution separates into two liquid phases instead of a solid and a liquid phase. [11]This is often promoted by rapid cooling, high impurity levels, or an inappropriate solvent choice where the compound's melting point is below the solvent's boiling point. [8][12] Step-by-Step Solution:
-
Re-dissolve: Heat the mixture until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent to slightly decrease the saturation.
-
Slow Cooling: This is critical. Allow the flask to cool as slowly as possible. You can insulate the flask or place it on a hot plate that is turned off to achieve this. [8]4. Solvent System Modification: If oiling persists, consider a different solvent with a lower boiling point or a mixed solvent system. [10][13]In a mixed solvent system, you can sometimes prevent oiling by adding more of the "good" solvent before cooling.
Problem 3: Persistent Impurities in Crystals
Symptoms:
-
The recrystallized product has a low melting point or a broad melting point range.
-
The crystals are discolored, even after recrystallization.
Causality: Impurities can be trapped in the crystal lattice if the cooling process is too rapid, not allowing for the selective crystallization of the desired compound. [4][15]Colored impurities may require a specific decolorization step.
Step-by-Step Solution:
-
Decolorization: If the hot, dissolved solution is colored, add a small amount of activated charcoal. [1][16]Boil the solution with the charcoal for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal and any insoluble impurities. [16]This step is crucial to prevent premature crystallization in the funnel. [10][17]3. Slow Cooling: As with preventing oiling out, slow cooling is key to forming pure crystals. [18]Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.
-
Washing: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities. [14]
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization
-
Dissolution: Place the crude polar benzoic acid derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved. [1]Avoid adding a large excess.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes. [1]4. Hot Filtration: If there are insoluble impurities or charcoal, filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield. [16]6. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. [16]7. Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to dry completely.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (the solvent in which it is more soluble).
-
Addition of "Poor" Solvent: While keeping the solution hot, slowly add the "poor" solvent (the solvent in which it is less soluble) dropwise until the solution becomes cloudy (the point of saturation). [12]3. Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the single-solvent protocol.
Data Presentation
Table 1: Common Solvents for Recrystallization of Polar Benzoic Acid Derivatives
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Excellent for highly polar compounds like hydroxybenzoic acids. [3]Slow to dry. |
| Ethanol | High | 78 | Good general-purpose polar solvent. Often used in a mixture with water. [3] |
| Methanol | High | 65 | Similar to ethanol but more volatile. [3] |
| Acetone | Medium-High | 56 | Can be a good solvent, but its low boiling point can be a disadvantage. [3] |
| Ethyl Acetate | Medium | 77 | Useful for compounds of intermediate polarity. [3] |
Visualizations
Workflow for Recrystallization
Caption: General workflow for the recrystallization process.
Troubleshooting Decision Tree
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recrystallizing Benzoic Acid Lab Report | ipl.org [ipl.org]
- 3. athabascau.ca [athabascau.ca]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
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- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
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- 18. youtube.com [youtube.com]
Technical Support Center: Troubleshooting C-alkylation vs. O-alkylation in Phenoxide Reactions
Welcome to the technical support center for navigating the complexities of phenoxide alkylation. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging regioselectivity issue of C- versus O-alkylation. Here, we move beyond simple protocols to explain the underlying principles that govern this reaction, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might be facing in the lab. Each issue is followed by a detailed explanation of the cause and a step-by-step protocol to steer your reaction toward the desired outcome.
Issue 1: My reaction is yielding predominantly the O-alkylated product, but I need the C-alkylated isomer. How can I reverse this selectivity?
Underlying Cause: O-alkylation is often the kinetically favored pathway due to the high negative charge density on the phenoxide oxygen.[1] To favor C-alkylation, you need to create conditions that either hinder the oxygen's reactivity or promote the reactivity of the aromatic ring.
Troubleshooting Protocol:
-
Solvent Selection is Critical: Switch from aprotic polar solvents (like DMF or DMSO) to protic solvents.[2]
-
Rationale: Protic solvents such as water or trifluoroethanol (TFE) will solvate the phenoxide oxygen through hydrogen bonding.[2] This "shields" the oxygen, making it less available for nucleophilic attack and thereby promoting C-alkylation.[2] Theoretical studies have shown that while the solvent effect favors C-alkylation, it may not be enough on its own to completely reverse the preference for O-alkylation.[3][4]
-
Actionable Step: Rerun your reaction in TFE or a mixture of water and a co-solvent.
-
-
Harness the Power of the Counter-ion: The choice of the cation associated with the phenoxide can significantly influence the reaction's outcome.
-
Rationale: The formation of ion pairs is a critical factor in controlling regioselectivity.[3][4] Larger, softer cations (like K+ or Cs+) are less tightly associated with the oxygen atom, leaving it more available to react. Conversely, smaller, harder cations (like Li+ or Na+) will coordinate more tightly to the oxygen, sterically hindering O-alkylation and favoring C-alkylation.
-
Actionable Step: If you are using a base like potassium carbonate, switch to sodium hydride or lithium carbonate to generate the phenoxide.
-
-
Temperature and Reaction Time (Kinetic vs. Thermodynamic Control): Lower temperatures generally favor the formation of the C-alkylated product.[5]
-
Rationale: O-alkylation is typically the faster, kinetically controlled product, while C-alkylation, which involves the temporary disruption of aromaticity, has a higher activation energy but often leads to a more thermodynamically stable product.[2][6][7][8][9] By running the reaction at a lower temperature for a longer period, you can favor the formation of the thermodynamic product.
-
Actionable Step: Set up your reaction at 0°C or room temperature and monitor its progress over an extended period.
-
Workflow for Promoting C-Alkylation
Caption: A step-by-step workflow to enhance C-alkylation.
Issue 2: My C-alkylation reaction is giving me a mixture of ortho and para isomers. How can I improve the regioselectivity for a single isomer?
Underlying Cause: The ortho and para positions of the phenoxide are both nucleophilic due to resonance. The ratio of ortho to para products is influenced by steric hindrance and reaction conditions.
Troubleshooting Protocol:
-
Steric Hindrance of the Electrophile and Substrate:
-
Rationale: Bulky alkylating agents will preferentially attack the less sterically hindered para position.[5] Similarly, bulky substituents on the phenol ring will also direct incoming electrophiles to the less hindered position.
-
Actionable Step: To favor the para product, consider using a bulkier alkylating agent. To favor the ortho product, ensure your phenol has minimal steric hindrance around the ortho positions.
-
-
Temperature as a Tool for Selectivity:
-
Rationale: The ortho product is often the kinetically favored isomer, while the para product is thermodynamically more stable.[5] Higher temperatures can allow for equilibration and favor the formation of the more stable para isomer.[5] Conversely, lower temperatures may trap the kinetically favored ortho product.[5]
-
Actionable Step: For para-selectivity, try running the reaction at a higher temperature. For ortho-selectivity, attempt the reaction at a lower temperature.
-
-
Lewis Acid Catalysis for Ortho-Selectivity:
-
Rationale: Certain Lewis acids can chelate to the phenoxide oxygen, directing the alkylating agent to the ortho position.
-
Actionable Step: Investigate the use of a Lewis acid catalyst, such as TiCl4 or AlCl3, in your reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for C- vs. O-alkylation selectivity in phenoxides?
A1: The regioselectivity is primarily governed by the Hard and Soft Acids and Bases (HSAB) principle.[10][11][12][13]
-
The phenoxide oxygen is a hard nucleophilic center due to its high electronegativity and charge density.[11][12]
-
The ortho and para carbons of the aromatic ring are soft nucleophilic centers because their charge is more delocalized and they are more polarizable.[11][12]
According to the HSAB principle, hard electrophiles prefer to react with hard nucleophiles, and soft electrophiles prefer to react with soft nucleophiles.[13]
-
Hard electrophiles (e.g., from alkyl sulfates or tosylates) will favor O-alkylation .
-
Soft electrophiles (e.g., from alkyl iodides or bromides) will favor C-alkylation .[14][15]
Q2: How does the choice of solvent influence the reaction pathway?
A2: Solvents play a crucial role in modulating the reactivity of the phenoxide ion.[2][16]
-
Protic solvents (e.g., water, alcohols) solvate the hard oxygen center through hydrogen bonding, making it less nucleophilic and thereby promoting C-alkylation.[2][17]
-
Aprotic polar solvents (e.g., DMF, DMSO) do not effectively solvate the oxygen anion, leaving it highly reactive and favoring O-alkylation.[2]
Q3: Can the nature of the electrophile dictate the outcome?
A3: Absolutely. The electrophile's "hardness" or "softness" is a key determinant.[1][14]
-
Hard Electrophiles: Reagents that generate carbocations with high positive charge density, or are themselves highly polarized (e.g., dimethyl sulfate), are considered hard and will preferentially react at the oxygen.
-
Soft Electrophiles: Alkyl halides with more polarizable leaving groups (I > Br > Cl) are softer and will favor reaction at the carbon centers.[14][15]
Q4: What is the difference between kinetic and thermodynamic control in this context?
A4: This concept is central to understanding and manipulating the C/O alkylation ratio.[6][7][8][9]
-
Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that forms the fastest (i.e., has the lowest activation energy).[9] For phenoxide alkylation, this is typically the O-alkylated product .[18]
-
Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing the products to equilibrate.[9] The major product will be the most stable one. Often, the C-alkylated product is thermodynamically more stable due to the preservation of the high-energy C=O bond in the starting material's resonance form.
Conceptual Diagram: Factors Influencing C- vs. O-Alkylation
Caption: Key factors determining the C- vs. O-alkylation outcome.
Summary Table: Conditions Favoring C- vs. O-Alkylation
| Factor | Favors C-Alkylation | Favors O-Alkylation | Rationale |
| Solvent | Protic (e.g., TFE, H₂O)[2] | Aprotic Polar (e.g., DMF, DMSO)[2] | Protic solvents solvate the oxygen, reducing its nucleophilicity. |
| Counter-ion | Hard (Li⁺, Na⁺) | Soft (K⁺, Cs⁺) | Hard cations coordinate tightly with oxygen, sterically hindering it. |
| Electrophile | Soft (e.g., R-I, R-Br)[14][15] | Hard (e.g., R-OTs, R₂SO₄) | Follows the HSAB principle; soft-soft and hard-hard interactions are favored. |
| Temperature | Higher (Thermodynamic Control)[19] | Lower (Kinetic Control)[19] | C-alkylation is often thermodynamically more stable, while O-alkylation is kinetically faster. |
| Steric Hindrance | Less hindered phenol | More hindered electrophile | Sterics can block the more accessible oxygen atom. |
References
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]
-
ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. [Link]
-
ResearchGate. (n.d.). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. [Link]
-
PubMed. (2003, December 17). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. [Link]
-
PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Effect of temperature on phenol conversion and products selectivity. [Link]
-
Organic Chemistry Portal. (n.d.). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. [Link]
-
ResearchGate. (2025, August 7). Alkylation of Phenol: A Mechanistic View. [Link]
- Unknown Source. (n.d.). Hard-Soft Acid-Base Theory.
-
ResearchGate. (2025, August 6). Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
ACS Publications. (2025, July 25). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. [Link]
-
ACS Publications. (2024, June 25). Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate. [Link]
-
Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]
- Unknown Source. (n.d.). 1. HARD AND SOFT ACIDS AND BASES (HSAB).
-
ResearchGate. (n.d.). An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. [Link]
-
ResearchGate. (2025, August 7). Vapour phase selective O-alkylation of phenol over alkali loaded silica. [Link]
-
Begell Digital Library. (2023). ALKYLATION OF PHENOL WITH METHANOL BY USING ZEOLITE CATALYSTS. [Link]
-
Semantic Scholar. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]
-
The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. [Link]
-
Owlstown. (2016, March 24). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. [Link]
-
ResearchGate. (n.d.). The selective C‐allylation of phenols with allylic alcohol in aqueous media. [Link]
-
NIH. (2023, August 2). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
YouTube. (2021, December 19). The explanation of C and O alkylation of enolate ion using hard soft acid base concept. [Link]
-
YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry. [Link]
-
AdiChemistry. (n.d.). HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Wikipedia. (n.d.). HSAB theory. [Link]
-
White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. [Link]
-
YouTube. (2026, January 9). C-alkylation Vs O-alkylation | JEE Main PYQ Chemistry | Alcohol, Phenol & Ether. [Link]
-
ResearchGate. (n.d.). Reaction of alkylcarbonyloxymethyl halides with phenols: reevaluating the influence of steric hindrance. [Link]
-
ResearchGate. (2025, August 6). Kinetic and Thermodynamic Barriers to Carbon and Oxygen Alkylation of Phenol and Phenoxide Ion by the 1-(4-Methoxyphenyl)ethyl Carbocation. [Link]
-
Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]
-
YouTube. (2013, February 13). Steric hindrance. [Link]
-
Chemistry Stack Exchange. (2025, January 4). Why the C-alkylated product is not formed?. [Link]
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Removal of unreacted starting materials in Williamson ether synthesis
A Guide to Effective Removal of Unreacted Starting Materials
Troubleshooting Guide: Isolating Your Target Ether
This section addresses specific issues that may arise during the workup and purification of your reaction mixture.
Problem 1: My crude product is contaminated with unreacted alcohol/phenol.
Root Cause Analysis: The most common reason for this is incomplete deprotonation of the starting alcohol or phenol, or an insufficient amount of the alkylating agent was used. The polarity of the unreacted alcohol/phenol often complicates its separation from the desired ether, especially if the ether itself has some polarity.
Troubleshooting Protocol: Basic Aqueous Extraction
Aqueous basic extraction is a highly effective method for removing acidic protons from unreacted alcohols and, more effectively, phenols.
-
Step 1: Quench and Partition. After the reaction is complete, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and add an organic solvent in which your ether is soluble (e.g., diethyl ether, ethyl acetate).[1]
-
Step 2: Basic Wash. Add a 5% aqueous sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[2][3][4][5] The basic solution will deprotonate the unreacted alcohol or phenol, forming a water-soluble salt that will partition into the aqueous layer.
-
Step 3: Separate and Repeat. Gently shake the separatory funnel, venting frequently to release any pressure buildup, especially when using sodium bicarbonate.[2] Allow the layers to separate and drain the aqueous layer. Repeat the basic wash one or two more times to ensure complete removal.
-
Step 4: Water and Brine Wash. Wash the organic layer with water to remove any residual base, followed by a wash with a saturated brine (NaCl) solution to break up any emulsions and help dry the organic layer.[1][7]
-
Step 5: Drying and Concentration. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.[1][7]
Problem 2: My crude product contains unreacted alkyl halide.
Root Cause Analysis: This typically occurs when an excess of the alkylating agent is used to drive the reaction to completion. Alkyl halides are generally non-polar and can be challenging to separate from the often non-polar ether product.
Troubleshooting Protocol: Purification Options
| Purification Method | Principle of Separation | Best Suited For | Key Considerations |
| Distillation | Difference in boiling points | Volatile ethers and alkyl halides. | Ensure a significant difference in boiling points between the ether and the alkyl halide for effective separation.[8][9] |
| Flash Column Chromatography | Difference in polarity | Ethers and alkyl halides with different polarities. | The non-polar nature of many ethers and alkyl halides may require careful selection of a solvent system to achieve good separation.[10][11][12][13] |
| Recrystallization | Difference in solubility | Solid ether products. | The crude product is dissolved in a hot solvent and allowed to cool, causing the less soluble ether to crystallize out, leaving the more soluble alkyl halide in the solution.[6][14] |
Experimental Workflow: Flash Column Chromatography
Flash column chromatography is a powerful technique for separating compounds based on their polarity.[10][11]
-
Step 1: TLC Analysis. Before running a column, determine an appropriate solvent system using Thin Layer Chromatography (TLC).[3][12] The goal is to find a solvent mixture (e.g., ethyl acetate/hexanes) where the ether and the unreacted alkyl halide have different Rf values, ideally with a ΔRf of at least 0.2.
-
Step 2: Column Packing. Pack a column with silica gel, a polar stationary phase.[3][11]
-
Step 3: Sample Loading. Dissolve your crude product in a minimal amount of the chosen solvent system and load it onto the column. For samples not readily soluble in the mobile phase, dry loading is recommended.[11][15]
-
Step 4: Elution. Run the column by passing the solvent system through the silica gel. The less polar compound (often the alkyl halide) will elute first, followed by the more polar compound (the ether).
-
Step 5: Fraction Collection and Analysis. Collect fractions and analyze them by TLC to identify the fractions containing your pure product. Combine the pure fractions and remove the solvent.
Frequently Asked Questions (FAQs)
Q1: I've formed an emulsion during the liquid-liquid extraction. How can I break it?
A1: Emulsions are a common issue. Here are a few strategies to resolve them:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[1][7]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.
-
Patience: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate.
-
Filtration: In stubborn cases, filtering the emulsion through a pad of Celite or glass wool can be effective.
-
Centrifugation: If available, centrifuging the emulsion is a highly effective method for separating the layers.[16]
Q2: My product is a solid. Is recrystallization a good purification method?
A2: Yes, recrystallization is an excellent method for purifying solid ethers.[6][14] The key is to find a suitable solvent or solvent pair in which your ether product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at all temperatures.[14] Common solvent pairs include ethanol-water and diethyl ether-hexane.[14][17]
Q3: Can I use distillation to purify my liquid ether?
A3: Distillation is a viable option if your ether product and the unreacted starting materials have significantly different boiling points.[8][9] This method is particularly useful for removing volatile unreacted alkyl halides from a less volatile ether product.[8]
Q4: How can I monitor the progress of my purification?
A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[3][12] By spotting your crude mixture, the fractions from your column, and your final product on a TLC plate, you can visualize the separation of impurities and confirm the purity of your isolated ether.[3]
Visualizing Purification Workflows
The following diagrams illustrate the decision-making process for purifying your Williamson ether synthesis product.
Caption: General purification workflow for Williamson ether synthesis.
Caption: Troubleshooting emulsion formation during extraction.
References
- The Williamson Ether Synthesis. (n.d.).
- Williamson Ether Synthesis - Utah Tech University. (n.d.).
- The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. (n.d.).
- Process for removing an ester impurity from an ether. (n.d.).
- Unlock the secrets of Diethyl Ether Synthesis today! (2025).
- Williamson Ether Synthesis. (2020).
- The Williamson Ether Synthesis. (n.d.).
- Williamson Ether Synthesis. (2020).
- Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.).
- Successful flash chromatography. (n.d.).
- Successful Flash Chromatography. (n.d.).
- Williamson Ether Synthesis. (n.d.).
- Improving reaction conditions for Williamson ether synthesis. (n.d.).
- Williamson Ether Synthesis. (n.d.).
- Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. (n.d.).
- Chromatography: Solvent Systems For Flash Column. (n.d.).
- Recrystallization. (n.d.).
- How to recrystallize a product from ethanol/diethyl? (2014).
Sources
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- 5. youtube.com [youtube.com]
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- 9. Unlock the secrets of Diethyl Ether Synthesis today! [hnpymaterial.com]
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- 12. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid
Welcome to the technical support guide for 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid (CAS: 565194-75-4). This document is designed for researchers, medicinal chemists, and formulation scientists to navigate the potential stability challenges associated with this molecule. Our goal is to provide not just solutions, but a foundational understanding of the compound's chemical behavior to empower you in your experimental design and troubleshooting efforts.
The structure of this molecule, featuring a benzoic acid core, an ether linkage, and a tetrahydrofuran (THF) ring, presents specific vulnerabilities. This guide will address these potential liabilities in a practical, question-and-answer format, followed by in-depth troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and general stability of this compound.
Q1: What are the recommended storage conditions for this compound?
A: Proper storage is critical to maintain the integrity of the compound. Based on its structural components, we recommend the following:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is advisable for long-term storage.
-
Atmosphere: The tetrahydrofuran (THF) moiety is susceptible to peroxide formation upon exposure to oxygen[1][2][3]. Store the solid under an inert atmosphere (e.g., argon or nitrogen). Solutions should be prepared with degassed solvents and stored under inert gas.
-
Light: Protect from light by using amber vials or storing in a dark location to prevent potential photolytic degradation and slow down the light-accelerated formation of peroxides[2].
-
Container: Use a tightly sealed container to prevent moisture ingress and exposure to air[3][4].
Q2: Which solvents are suitable for preparing stock solutions?
A: The compound's polarity suggests solubility in a range of common organic solvents.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and alcohols like methanol or ethanol are likely good choices for initial solubilization. Tetrahydrofuran (THF) itself is also a suitable solvent[5].
-
Aqueous Solubility: As a benzoic acid derivative, its solubility in aqueous media is highly pH-dependent[6]. It will be more soluble in basic solutions (pH > pKa) where the carboxylic acid is deprotonated to the more soluble carboxylate salt.
-
Caution: Avoid prolonged storage in acidic aqueous solutions, as this can promote hydrolysis of the ether linkage (see Part 2). When using THF as a solvent, ensure it is a fresh, unopened bottle or has been tested for and is free of peroxides, as these can initiate degradation[5][7].
Q3: What are the primary chemical liabilities or points of instability in the molecule?
A: The molecule has two main points of potential degradation, which will be the focus of our troubleshooting guide:
-
Acid-Catalyzed Ether Hydrolysis: The ether bond connecting the benzoic acid and THF moieties is the most probable site of chemical degradation. Ethers are generally stable but can be cleaved under strong acidic conditions, often accelerated by heat[8][9][10].
-
Peroxide Formation at the THF Ring: Like its parent solvent, the THF ring in the molecule can form explosive hydroperoxides upon exposure to air and light[1][5][11]. This is both a stability and a critical safety issue.
Part 2: Troubleshooting Guides
This section provides structured guidance for specific experimental issues.
Issue 1: Appearance of a New Peak in HPLC/LC-MS Analysis
-
Symptom: During analysis, you observe a new, more polar peak in your chromatogram that grows over time, particularly when samples are stored in an acidic mobile phase or aqueous buffer.
-
Probable Cause: Acid-catalyzed hydrolysis of the ether linkage. This reaction would cleave the molecule into two fragments: 4-hydroxybenzoic acid and (tetrahydrofuran-2-yl)methanol . The formation of the phenolic hydroxyl group on 4-hydroxybenzoic acid would significantly decrease its retention time on a reverse-phase column.
Caption: Troubleshooting workflow for identifying ether hydrolysis.
-
pH Adjustment: Immediately analyze a freshly prepared sample in a mobile phase with a pH closer to neutral (pH 6-7) or in an organic solvent. Compare this to your aged acidic sample. A significant reduction in the impurity peak points to acid instability.
-
Co-elution: Procure a standard of 4-hydroxybenzoic acid. Spike your degraded sample with this standard and analyze by HPLC. If the impurity peak perfectly co-elutes and increases in area, this strongly confirms its identity.
-
Perform a Confirmatory Forced Degradation Study: Use the protocol provided in Part 3 to intentionally degrade the compound under controlled acidic conditions. This will confirm the degradation pathway and provide a reference standard for your impurity.
Issue 2: Poor Reproducibility and Loss of Compound Over Time
-
Symptom: You observe inconsistent assay results, a gradual decrease in the main peak area in stability studies, or a loss of mass balance where the sum of the main peak and known impurities does not equal the initial concentration[12].
-
Probable Cause: Oxidative degradation via peroxide formation on the THF ring. This process can be subtle and may not produce a single, clean impurity peak. Peroxides can also initiate further, more complex degradation pathways.
-
Test for Peroxides: Use commercially available peroxide test strips to check your stock solutions and any solvents (especially THF or diethyl ether) used in your process. A positive test indicates an oxidative environment.
-
Implement Inert Handling Techniques:
-
Always use solvents from freshly opened bottles or those that have been stored properly.
-
Purge vials with argon or nitrogen before adding the solid compound or preparing solutions.
-
Use degassed solvents for all preparations and mobile phases.
-
-
Conduct an Oxidative Stress Test: Use the forced degradation protocol in Part 3 (Oxidative Conditions) to see if you can replicate the degradation pattern. This can help identify potential oxidative byproducts.
Part 3: Experimental Protocols
Forced degradation (or stress testing) is an essential tool for understanding a molecule's intrinsic stability[13][14][15]. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating and to identify relevant degradants[12].
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for stressing this compound to investigate its stability profile.
Caption: General workflow for a forced degradation study.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like acetonitrile.
-
Stress Conditions: For each condition, use a separate vial. Include a control sample stored at 5°C in the dark.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot of the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot of the stock solution to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide to an aliquot of the stock solution. Keep at room temperature, protected from light.
-
Thermal Degradation: Place a known amount of the solid compound in an oven at 105°C.
-
Photolytic Degradation: Expose the solid compound and a solution to light conditions as specified in the ICH Q1B guideline.
-
-
Time Points: Withdraw samples at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to find a time point with 5-20% degradation.
-
Sample Analysis:
-
Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dissolve the thermally stressed solid in the initial solvent.
-
Analyze all samples by a suitable stability-indicating reverse-phase HPLC method, preferably with both PDA (photodiode array) and MS (mass spectrometry) detectors to aid in peak tracking and identification.
-
| Stress Condition | Reagent | Temperature | Form | Typical Duration | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Solution | 8 - 48 hours | Ether Cleavage[10][16] |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Solution | 8 - 48 hours | Ester Hydrolysis (if applicable), Racemization |
| Oxidation | 3% H₂O₂ | Room Temp | Solution | 2 - 24 hours | Peroxide Formation, Ring Opening[1][17] |
| Thermal | None | 105°C | Solid | 24 - 72 hours | Decarboxylation, General Decomposition[18] |
| Photolytic | ICH Q1B Light | Ambient | Solid & Solution | Per ICH Guideline | Photoreactions, Free-Radical Degradation |
References
- Degradation of benzoic acid and its derivatives in subcritical water - PubMed. (n.d.).
- Different reaction conditions for hydrolysis of ethers and epoxides. (2025, January 30). Stack Exchange.
- Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry.
- Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry.
- Ether cleavage. (n.d.). Wikipedia.
- 18.3: Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts.
- A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024, August 8). IJCRT.org.
- Benzoic Acid Esters, Benzoates. (n.d.). Organic Chemistry Portal.
- What is Tetrahydrofuran ( THF )? Hazard Classification, Uses, Risks, and Storage Guidelines. (2025, January 7). Chemida.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
- Properties and Stability of Tetrahydrofuran. (2024, October 23). Shenyang East Chemical Science-Tech Co., Ltd.
- The Role of Benzoic Acid Derivatives in Advanced Material Synthesis. (2025, October 10). Dakenchem.
- Tetrahydrofuran (THF) Storage and Handling. (n.d.). BASF.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Tetrahydrofuran (THF): Applications, Properties and Market Outlook. (2025, March 6). Shenyang East Chemical Science-Tech Co., Ltd.
- 4-Methoxybenzoic acid - SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, July 8). Sigma-Aldrich.
- Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.
- Standard Operating Procedure - Tetrahydrofuran. (n.d.). University of California, Merced.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
- HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011, January). SGS.
- Tetrahydrofuran. (n.d.). Wikipedia.
- eMolecules 4-(Tetrahydrofuran-2-ylmethoxy)benzoic acid | 565194-75-4. (n.d.). Fisher Scientific.
- This compound. (2025, October 12). Santa Cruz Biotechnology.
- Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4). (2000, April). PubMed.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). PubMed.
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- 17. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing decomposition during the synthesis of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and prevent product decomposition during this multi-step synthesis. The information is presented in a troubleshooting-focused Q&A format to directly address potential issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Diagnosing Low Yield and Reaction Failures
Q1: My overall yield is significantly lower than expected. What are the primary areas I should investigate?
A low yield in this synthesis is typically not due to a single issue but rather a combination of factors related to competing side reactions and product decomposition. The main culprits are often inappropriate reaction conditions that affect the three main structural motifs of your molecule: the benzoic acid, the ether linkage, and the tetrahydrofuran (THF) ring.
To diagnose the problem, a systematic approach is necessary. Start by analyzing your crude product and any isolated byproducts using techniques like NMR, LC-MS, and IR spectroscopy to identify the nature of the impurities. This will provide direct clues as to which decomposition pathway is dominant.
Below is a troubleshooting workflow to help pinpoint the source of low yield.
Caption: Troubleshooting flowchart for low yield.
Section 2: Identifying and Preventing Specific Decomposition Pathways
Q2: My post-reaction analysis shows a significant amount of 4-hydroxybenzoic acid. How is my product reverting to the starting material?
This is a classic sign of ether cleavage . The ether bond connecting the tetrahydrofuran moiety to the benzoic acid is susceptible to cleavage under strongly acidic conditions.[1] This often occurs during aqueous workup if a strong acid (e.g., concentrated HCl) is used to neutralize the reaction mixture or during purification steps like silica gel chromatography if the silica is not neutralized.
Mechanism of Acid-Catalyzed Ether Cleavage:
-
Protonation: The ether oxygen is protonated by a strong acid, making it a better leaving group.
-
Nucleophilic Attack: A nucleophile (often a halide ion like I⁻ or Br⁻ from the acid) attacks one of the adjacent carbons, cleaving the C-O bond.
Preventative Measures:
-
Neutralize Carefully: Use a mild acid, such as saturated ammonium chloride (NH₄Cl) solution or dilute (1M) HCl, for the workup and add it slowly while monitoring the pH.
-
Buffer Your Chromatography: If using silica gel chromatography, consider pre-treating the silica by slurrying it with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), to neutralize acidic sites.
-
Avoid Strong Acids: Do not use strong acids like HI, HBr, or concentrated H₂SO₄ at any stage following the ether formation.[1]
Q3: I've identified an impurity with a mass corresponding to the addition of a linear C5 chain, possibly with a terminal halide or alcohol. What is this and how do I prevent it?
This impurity strongly suggests that the tetrahydrofuran ring has opened . The THF ring, while generally stable, is a cyclic ether and can be cleaved under forcing conditions, particularly in the presence of strong acids or Lewis acids.[2][3][4] The reaction proceeds via protonation or coordination to the ether oxygen, followed by nucleophilic attack on an α-carbon.
Conditions Leading to THF Ring-Opening:
-
Strong Protic Acids: Concentrated mineral acids (HCl, HBr, HI) can catalyze ring-opening, especially with heat.[1][5]
-
Lewis Acids: Contamination with Lewis acids (e.g., AlCl₃, ZnCl₂, FeCl₃) can readily initiate ring cleavage.[2] Ensure all glassware is clean and that reagents are free from such contaminants.
-
Strong Bases (Less Common): While more resistant than THF itself, the substituted THF ring can react with extremely strong bases like organolithium reagents at elevated temperatures.[5][6] This is less of a concern during a standard Williamson synthesis.
Preventative Measures:
-
Maintain Mild Conditions: As with ether cleavage, avoid strongly acidic environments.
-
Use High-Purity Reagents: Ensure solvents and reagents are free from Lewis acid contamination.
-
Control Temperature: Avoid excessive temperatures during the reaction and workup, as this can accelerate decomposition.
Q4: My product is contaminated with phenol or (Tetrahydro-furan-2-ylmethoxy)-benzene. What is causing this?
The presence of these compounds indicates that decarboxylation (loss of CO₂) of the benzoic acid moiety has occurred. While benzoic acid itself is quite stable, decarboxylation can be induced under harsh thermal conditions, generally at temperatures exceeding 200-300°C.[7] The reaction can be catalyzed by copper salts or other metals.[7][8][9]
Preventative Measures:
-
Strict Temperature Control: Ensure that reaction temperatures, especially if using high-boiling solvents like DMF or DMSO, do not exceed recommended levels (typically 80-120°C for this synthesis).
-
Avoid High-Temperature Distillation: If purifying by distillation, use vacuum distillation to lower the boiling point and minimize thermal stress on the molecule. Recrystallization is often a safer purification method.[10][11]
Section 3: Proactive Synthesis Optimization
Q5: Should I protect the carboxylic acid group before the Williamson ether synthesis?
Yes, absolutely. This is one of the most critical steps for a successful synthesis. The Williamson ether synthesis requires a strong base to deprotonate the phenolic hydroxyl group, creating the nucleophilic phenoxide.[12][13][14] This base will invariably also deprotonate the much more acidic carboxylic acid.
Problems Caused by an Unprotected Carboxylic Acid:
-
Stoichiometry Issues: At least two equivalents of base are required: one for the phenol and one for the carboxylic acid.
-
Solubility Problems: The resulting dianion (carboxylate and phenoxide) may have poor solubility in common organic solvents like acetonitrile or acetone, hindering the reaction.
-
Competing Nucleophile: The carboxylate is a potential nucleophile, which could lead to unwanted side reactions.
By protecting the carboxylic acid, typically as an ester, you ensure that the base is consumed only to generate the phenoxide, leading to a cleaner and more efficient reaction.
Recommended Protecting Groups:
| Protecting Group | Protection Method | Deprotection Method | Advantages & Considerations |
| Methyl Ester | Fischer esterification (MeOH, cat. H₂SO₄) | Saponification (NaOH or LiOH, then acidic workup) | Simple to install. Deprotection is straightforward but requires careful re-acidification to avoid ether cleavage.[15][16] |
| Benzyl Ester | Benzyl bromide/chloride with base | Catalytic Hydrogenolysis (H₂, Pd/C) | Very mild deprotection that is orthogonal to most other functional groups.[15][16] Ideal for sensitive substrates. |
| tert-Butyl Ester | Isobutylene, cat. H₂SO₄ | Acidolysis (TFA in DCM) | Easily removed with acid, but these conditions risk cleaving the ether linkage. Not recommended for this synthesis.[15] |
Our recommendation is the methyl or, preferably, the benzyl ester.
Caption: Recommended synthesis workflow with protection.
Q6: What are the optimal conditions for the Williamson ether synthesis step?
With the carboxylic acid protected, the Williamson ether synthesis is much more reliable. The reaction is an Sₙ2 displacement, so conditions should be chosen to favor this pathway.[13][14]
-
Base: A moderately strong, non-hindered base is ideal. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, effective, and easy to remove. Sodium hydride (NaH) can also be used but requires more stringent anhydrous conditions.
-
Solvent: A polar aprotic solvent is required to dissolve the phenoxide and promote the Sₙ2 reaction.[14] N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and acetone are all suitable choices.
-
Leaving Group (LG): The alkylating agent, (Tetrahydro-furan-2-yl)methanol, must be converted to have a good leaving group. A tosylate (-OTs) or mesylate (-OMs) is generally superior to a bromide or chloride, as they are better leaving groups and often lead to cleaner reactions.
-
Temperature: The reaction typically proceeds well at moderate temperatures (60-100°C). Overheating should be avoided to prevent potential elimination side reactions and solvent decomposition.
Q7: How can I purify the final product without causing decomposition?
Purification is a critical step where decomposition can easily occur if not handled correctly.
-
Workup: After saponification of the ester, the basic aqueous solution should be acidified carefully with a mild acid (e.g., citric acid solution or cold, dilute 1M HCl) to a pH of ~3-4 to precipitate the carboxylic acid product. Do not use strong, hot acid.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove excess water and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Recrystallization: This is the preferred method for final purification.[10][11] A solvent system like ethanol/water or ethyl acetate/hexanes often works well. Recrystallization effectively removes most impurities without the risk of decomposition associated with chromatography or high-temperature distillation.
-
Chromatography: If chromatography is necessary, use neutralized silica gel as described in Q2 to prevent on-column decomposition.
Recommended Experimental Protocol
This protocol assumes the use of a methyl ester protecting group.
Part 1: Protection (Methyl 4-hydroxybenzoate)
-
Suspend 4-hydroxybenzoic acid (1.0 eq) in methanol (5-10 mL per gram).
-
Add concentrated sulfuric acid (0.05-0.1 eq) catalytically.
-
Reflux the mixture for 4-6 hours until TLC or LC-MS shows complete conversion.
-
Cool the reaction, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the methyl ester.
Part 2: Williamson Ether Synthesis
-
Dissolve Methyl 4-hydroxybenzoate (1.0 eq) and (Tetrahydro-furan-2-yl)methyl tosylate (1.1 eq) in DMF (5-8 mL per gram).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0-2.5 eq).
-
Heat the mixture to 80-90°C and stir for 8-12 hours, monitoring by TLC.
-
Cool the reaction, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the crude ether-ester intermediate.
Part 3: Deprotection (Saponification)
-
Dissolve the crude intermediate from Part 2 in a mixture of THF and water (e.g., 3:1 ratio).
-
Add lithium hydroxide (LiOH, 1.5-2.0 eq).
-
Stir at room temperature for 2-4 hours until saponification is complete.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and slowly add cold 1M HCl with vigorous stirring until the pH is ~3-4.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Part 4: Purification
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
References
- US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds - Google P
- Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels.
- 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
- Appendix 6: Protecting groups. Oxford Learning Link.
- Cleavage Of Ethers With Acid. Master Organic Chemistry.
- Decarboxylative Hydroxylation of Benzoic Acids.
- Decarboxylative Hydroxylation of Benzoic Acids.
- Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermedi
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. Request PDF.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs.
- METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. Pennakem.
- Williamson Ether Synthesis.
- Purification of benzoic acid - US3235588A.
- Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.
- Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. SpringerLink.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cms.chempoint.com [cms.chempoint.com]
- 6. d-nb.info [d-nb.info]
- 7. US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. francis-press.com [francis-press.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. learninglink.oup.com [learninglink.oup.com]
Technical Support Center: Synthesis of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address common challenges and explore alternative synthetic strategies beyond conventional methods.
Part 1: The Workhorse Route - Williamson Ether Synthesis
The most common approach to synthesizing this compound is the Williamson ether synthesis. This SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide or sulfonate. For this target molecule, the synthesis typically starts with a 4-hydroxybenzoic acid derivative and an activated form of tetrahydrofurfuryl alcohol.
A critical consideration is the presence of the acidic carboxylic acid functional group. To prevent unwanted side reactions and improve solubility in organic solvents, the carboxylic acid is usually protected as an ester (e.g., methyl or ethyl ester) prior to the etherification step. The ester is then hydrolyzed in the final step to yield the desired product.
Caption: General workflow for Williamson ether synthesis with ester protection.
Troubleshooting the Williamson Ether Synthesis
Question: My reaction yield is consistently low (<50%). What are the most common causes and how can I fix them?
Answer: Low yields in this Williamson synthesis are a frequent issue. The problem can typically be traced back to one of four areas: deprotonation, competing reactions, reaction conditions, or the choice of leaving group.
-
Incomplete Deprotonation: The phenoxide is the active nucleophile, so incomplete formation will directly reduce your yield. Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required.
-
Weak Bases (K₂CO₃, Cs₂CO₃): These are safer and easier to handle. However, they may require higher temperatures and longer reaction times to ensure complete deprotonation. Ensure your carbonate is finely powdered and anhydrous.
-
Strong Bases (NaH, KH): Sodium hydride provides rapid and irreversible deprotonation. However, it is highly sensitive to moisture. Ensure you are using anhydrous solvents (like DMF or THF) and that your glassware is flame-dried. A gray appearance of the NaH powder may indicate deactivation.
-
-
Competing Side Reactions: The SN2 reaction is always in competition with other pathways.
-
E2 Elimination: The alkoxide/phenoxide is a strong base and can promote elimination of the alkyl halide, especially at higher temperatures. Tetrahydrofurfuryl bromide is a primary halide, which minimizes this risk, but it's still a possibility. If you suspect elimination, try lowering the reaction temperature and extending the reaction time.
-
C-Alkylation: Phenoxides are ambident nucleophiles, meaning alkylation can occur on the aromatic ring (C-alkylation) instead of the oxygen (O-alkylation). This is highly solvent-dependent. To favor the desired O-alkylation, use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation, leaving a more reactive "naked" phenoxide anion that preferentially attacks via the oxygen.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Typical temperatures range from 50-100 °C. Excessively high temperatures can favor elimination and other side reactions. Start at a lower temperature (e.g., 60 °C) and monitor the reaction by TLC before increasing the heat.
-
Reaction Time: These reactions can take anywhere from a few hours to over 24 hours. Monitor the consumption of your starting material by TLC to determine the optimal reaction time.
-
-
Poor Leaving Group: The leaving group on the tetrahydrofurfuryl moiety is critical.
-
Halides: Bromides are generally more reactive than chlorides. Adding a catalytic amount of sodium iodide (NaI) can sometimes accelerate the reaction with an alkyl chloride via an in-situ Finkelstein reaction, generating the more reactive alkyl iodide.
-
Sulfonates (Tosylate/Mesylate): Converting tetrahydrofurfuryl alcohol to tetrahydrofurfuryl tosylate provides an excellent leaving group, often leading to higher yields and milder reaction conditions. This does, however, add an extra step to your synthesis.
-
Caption: Systematic troubleshooting workflow for low-yield Williamson synthesis.
Question: I am having trouble purifying the final product. What is a reliable workup and purification procedure?
Answer: Purification typically involves a standard aqueous workup followed by crystallization or column chromatography. If you started with the methyl ester, the workup involves two main stages.
-
Post-Etherification Workup (Ester Intermediate):
-
Cool the reaction mixture and pour it into water.
-
Extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with a dilute base (e.g., 5% NaOH) to remove any unreacted methyl 4-hydroxybenzoate.
-
Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. At this stage, you should have the crude ester intermediate.
-
-
Hydrolysis and Final Purification (Carboxylic Acid):
-
Dissolve the crude ester in a solvent mixture like THF/water or dioxane/water.
-
Add an excess of a strong base (e.g., 2-4 equivalents of NaOH or LiOH) and heat the mixture (e.g., 60 °C) for several hours until the ester is fully consumed (monitor by TLC).
-
Cool the mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (like hexanes or ether) to remove any non-acidic organic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 1N HCl) to a pH of ~2-3. The desired carboxylic acid product should precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
-
If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/heptane) or silica gel chromatography can be employed.
-
Part 2: Alternative Synthetic Routes
While the Williamson synthesis is robust, its reliance on strong bases and sometimes high temperatures can be problematic for complex substrates. Below are two powerful alternatives.
Alternative 1: The Mitsunobu Reaction
Question: How can I synthesize the target molecule under milder, base-free conditions?
Answer: The Mitsunobu reaction is an excellent choice for forming the ether bond under neutral, mild conditions. It couples an alcohol (tetrahydrofurfuryl alcohol) with an acidic pronucleophile (4-hydroxybenzoic acid) using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
A key advantage is that the carboxylic acid on the phenol does not need to be protected, as it is not basic enough to cause side reactions with the Mitsunobu reagents.
Caption: Key components of the Mitsunobu reaction for ether synthesis.
Question: What are the main challenges with the Mitsunobu reaction, and how can they be overcome?
Answer: The primary challenge is not the reaction itself, which is often high-yielding, but the purification. The reaction generates stoichiometric amounts of triphenylphosphine oxide (Ph₃P=O) and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate), which can be difficult to separate from the desired product.
Strategies for Purification:
-
Crystallization: If your product is a stable solid, direct crystallization from the crude reaction mixture can sometimes leave the byproducts behind in the mother liquor.
-
Column Chromatography: This is the most common method, but the byproducts can sometimes co-elute with the product. Using a gradient elution (e.g., hexanes to ethyl acetate) is often necessary.
-
Alternative Reagents: Newer protocols use polymer-bound triphenylphosphine or fluorous-tagged reagents that can be easily filtered off or removed by extraction, simplifying the workup considerably.
Alternative 2: Phase-Transfer Catalyzed (PTC) Ether Synthesis
Question: Is there a more scalable and less hazardous alternative to using sodium hydride in anhydrous solvents?
Answer: Yes, a phase-transfer catalyzed Williamson synthesis is an excellent process-friendly alternative. This method avoids the need for strictly anhydrous conditions and hazardous bases like NaH.
In this setup, the deprotonation of methyl 4-hydroxybenzoate is performed in an aqueous solution with a common base like NaOH. The alkylating agent (tetrahydrofurfuryl bromide) is dissolved in an immiscible organic solvent (e.g., toluene). A phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is added. The TBAB transports the phenoxide anion from the aqueous phase into the organic phase, where it can react with the alkyl halide.
Caption: Mechanism of phase-transfer catalysis for Williamson ether synthesis.
Question: What are the key parameters to optimize in a PTC reaction?
Answer:
-
Catalyst Choice: Tetrabutylammonium salts (bromide or hydrogen sulfate) are common and effective. For more challenging reactions, catalysts with larger organic groups may be needed.
-
Solvent System: A biphasic system is required. Toluene, chlorobenzene, or xylenes are good choices for the organic phase.
-
Stirring Rate: Vigorous stirring is crucial to maximize the interfacial area between the two phases, which directly impacts the reaction rate.
-
Concentration of Base: A concentrated aqueous solution of NaOH (e.g., 25-50%) is typically used to drive the deprotonation equilibrium and minimize the total volume of the aqueous phase.
Part 3: Summary and Experimental Protocols
Comparison of Synthetic Routes
| Feature | Williamson Synthesis (NaH/DMF) | Mitsunobu Reaction | PTC Williamson Synthesis |
| Starting Materials | Methyl 4-hydroxybenzoate, Tetrahydrofurfuryl bromide/tosylate | 4-Hydroxybenzoic acid, Tetrahydrofurfuryl alcohol | Methyl 4-hydroxybenzoate, Tetrahydrofurfuryl bromide |
| Key Reagents | NaH, anhydrous DMF | PPh₃, DIAD/DEAD, THF | NaOH (aq), Toluene, TBAB |
| Conditions | Anhydrous, 50-100 °C | Neutral, 0 °C to RT | Biphasic, vigorous stirring, 60-90 °C |
| Advantages | High reactivity, well-established. | Very mild conditions, no protection needed for COOH. | No anhydrous conditions, safer base, scalable. |
| Disadvantages | Hazardous NaH, requires dry solvent, side reactions. | Stoichiometric byproducts, difficult purification, expensive. | Requires vigorous mixing, potential for emulsions. |
| Typical Yield | 60-85% | 70-95% | 75-90% |
Detailed Experimental Protocol: PTC Williamson Synthesis
This protocol is recommended for its balance of safety, scalability, and high yield.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical overhead stirrer, add methyl 4-hydroxybenzoate (1.0 eq), tetrahydrofurfuryl bromide (1.1 eq), toluene (5 mL per gram of benzoate), and tetrabutylammonium bromide (0.05 eq).
-
Base Addition: While stirring vigorously, add a 50% (w/w) aqueous solution of sodium hydroxide (3.0 eq).
-
Reaction: Heat the biphasic mixture to 85 °C and maintain vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting benzoate is consumed.
-
Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl ester intermediate.
-
Hydrolysis: Follow the hydrolysis and purification procedure described in the Williamson Synthesis FAQ section to obtain the final product, this compound.
References
- BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFBiWlxx916EbRAUpkCVaPBYzHWfL7pU6ipwAr2wFOcGOiQIrz0EG0zBgpL6vCO4QM3Dc7vz0qValHtDcsKqQsxivj4KQTUP3a2eFFJQ_f8F_1m9q6CoAXb-4SmOGh_6ARul_WdAxJRq1eg7vgIqfPFlKXNv4ntIA7wI1ut7IxbBtYPxlnLadzLvqCLsnMIzIMHnX8nfJt0dEEDSyA97u84-rlqQ==](
Technical Support Center: Phase Transfer Catalysis in the Synthesis of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid
Welcome to the Technical Support Center for the synthesis of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the application of phase transfer catalysis (PTC) in this specific synthesis. Our goal is to equip you with the necessary knowledge to navigate potential challenges and optimize your experimental outcomes.
Introduction: The Strategic Advantage of Phase Transfer Catalysis
The synthesis of this compound, a key building block in medicinal chemistry, is typically achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzoic acid with an appropriate tetrahydrofuran-based alkylating agent. The use of phase transfer catalysis in this context offers significant advantages, including milder reaction conditions, the use of inexpensive and safer inorganic bases, and improved reaction rates and yields by facilitating the transfer of the phenoxide nucleophile from an aqueous or solid phase to the organic phase where the alkylating agent resides.[1][2]
This guide will delve into the practical aspects of this synthesis, providing a detailed experimental protocol and addressing common issues that may arise during the procedure.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound using phase transfer catalysis.
Q1: Why is Phase Transfer Catalysis (PTC) a preferred method for this synthesis?
A1: PTC is highly effective for the O-alkylation of phenols, such as 4-hydroxybenzoic acid. The catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), forms an ion pair with the phenoxide ion generated in the aqueous phase. This lipophilic ion pair is then transported into the organic phase, where it can react with the alkylating agent. This overcomes the mutual insolubility of the reactants, leading to faster reaction rates at lower temperatures and often results in cleaner reactions with higher yields compared to traditional methods that may require strong, anhydrous bases and polar aprotic solvents.[1][3]
Q2: What is the role of the phase transfer catalyst and how do I choose the right one?
A2: The phase transfer catalyst acts as a "shuttle" for the anionic nucleophile (the phenoxide of 4-hydroxybenzoic acid) across the phase boundary.[4] Tetrabutylammonium bromide (TBAB) is a commonly used and effective catalyst for this type of reaction due to its good solubility in both aqueous and organic phases and its thermal stability.[3] Other quaternary ammonium salts or crown ethers can also be used, but TBAB often provides a good balance of reactivity and cost-effectiveness.[1]
Q3: Can I use (tetrahydrofuran-2-yl)methanol directly as the alkylating agent?
A3: No, (tetrahydrofuran-2-yl)methanol cannot be used directly as the alkylating agent in a Williamson ether synthesis. The hydroxyl group is a poor leaving group. It must first be converted into a better leaving group, typically a halide (e.g., (tetrahydrofuran-2-yl)methyl chloride or bromide) or a sulfonate ester (e.g., (tetrahydrofuran-2-yl)methyl tosylate or mesylate). This conversion activates the carbon for nucleophilic attack by the phenoxide.
Q4: What are the most common side reactions to be aware of?
A4: The two most common side reactions are:
-
E2 Elimination: If the alkylating agent is sterically hindered (secondary or tertiary), the basic phenoxide can act as a base and promote an elimination reaction, leading to the formation of an alkene. Using a primary alkylating agent like (tetrahydrofuran-2-yl)methyl halide minimizes this side reaction.
-
C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring (ortho or para positions). While O-alkylation is generally favored, C-alkylation can occur, especially under certain conditions. The use of PTC often enhances selectivity for O-alkylation.[2]
Q5: How does the carboxylic acid group of 4-hydroxybenzoic acid affect the reaction?
A5: The carboxylic acid group is acidic and will be deprotonated by the base used in the reaction to form a carboxylate salt. This is generally not a problem for the desired O-alkylation reaction, as the carboxylate is a much weaker nucleophile than the phenoxide. However, it is important to use a sufficient amount of base to deprotonate both the phenolic hydroxyl group and the carboxylic acid group. After the reaction, the reaction mixture needs to be acidified to protonate the carboxylate and obtain the final product as a carboxylic acid.
Part 2: Detailed Experimental Protocol (Representative)
The following is a representative protocol for the synthesis of this compound via phase transfer catalysis. This protocol is intended as a starting point and may require optimization for specific laboratory conditions and scales.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Hydroxybenzoic acid | 138.12 | 10 | 1.38 g |
| (Tetrahydrofuran-2-yl)methyl chloride | 120.57 | 11 | 1.33 g (1.1 equiv) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 30 | 4.15 g (3 equiv) |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1 | 0.32 g (0.1 equiv) |
| Toluene | - | - | 20 mL |
| Water | - | - | 20 mL |
| 2M Hydrochloric Acid | - | - | As needed |
| Ethyl Acetate | - | - | For extraction |
| Brine | - | - | For washing |
| Anhydrous Sodium Sulfate | - | - | For drying |
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxybenzoic acid (1.38 g, 10 mmol), potassium carbonate (4.15 g, 30 mmol), tetrabutylammonium bromide (0.32 g, 1 mmol), toluene (20 mL), and water (20 mL).
-
Addition of Alkylating Agent: To the stirred biphasic mixture, add (tetrahydrofuran-2-yl)methyl chloride (1.33 g, 11 mmol).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. The vigorous stirring is crucial to maximize the interfacial area between the two phases.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-hydroxybenzoic acid) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol) and add water until turbidity is observed.
-
Add 2M hydrochloric acid dropwise with stirring until the pH of the solution is 2-3. A precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to complete precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound.
-
If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetone/water).
-
Part 3: Troubleshooting Guide
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Troubleshooting Decision Tree:
Caption: Troubleshooting decision tree for the synthesis.
Q: My reaction yield is very low or I'm not getting any product. What should I check?
A:
-
Catalyst Activity: Phase transfer catalysts can degrade over time. Ensure your TBAB is fresh and from a reliable source. Consider increasing the catalyst loading to 5-10 mol%.
-
Base Strength and Amount: Potassium carbonate is a good choice, but ensure it is finely powdered and dry. You need at least two equivalents of base to deprotonate both the phenolic hydroxyl and the carboxylic acid groups, with an additional excess to drive the reaction.
-
Stirring Efficiency: Inadequate stirring is a common cause of failure in PTC reactions. The mixture should be stirred vigorously enough to create a fine emulsion, maximizing the surface area between the aqueous and organic phases.
-
Reaction Temperature and Time: The reaction may require a higher temperature or a longer reaction time. Monitor the reaction by TLC to determine the optimal conditions.
-
Leaving Group: The reactivity of the alkylating agent follows the trend I > Br > Cl. If you are using (tetrahydrofuran-2-yl)methyl chloride and the reaction is sluggish, consider preparing the corresponding bromide or iodide for higher reactivity.
Q: I am observing a significant amount of an alkene byproduct. How can I minimize this?
A: Alkene formation is due to the E2 elimination side reaction. While less likely with a primary alkylating agent, it can still occur, especially at higher temperatures.
-
Confirm Alkylating Agent: Double-check that you are using a primary alkylating agent.
-
Lower Reaction Temperature: Lowering the temperature generally favors the SN2 substitution reaction over elimination. Try running the reaction at a lower temperature for a longer period.
Q: My NMR analysis shows an isomeric byproduct. What is it and how can I avoid it?
A: An isomeric byproduct is likely the result of C-alkylation at the ortho position to the hydroxyl group.
-
Reaction Conditions: While PTC generally favors O-alkylation, C-alkylation can be promoted by certain conditions. Ensure efficient stirring and consider if a milder base could be used, although this may slow down the reaction. The choice of solvent can also influence the O/C alkylation ratio.
Q: The work-up is messy and I'm getting a low recovery of my product.
A:
-
Emulsion Formation: Vigorous stirring can sometimes lead to stable emulsions during work-up. Adding a small amount of brine can help to break the emulsion.
-
Precipitation of Product: The product, this compound, may be partially soluble in the aqueous phase, especially if the pH is not sufficiently acidic. Ensure you acidify the aqueous phase to a pH of 2-3 to fully precipitate the product before filtration.
-
Extraction Efficiency: Ensure you are performing multiple extractions with a suitable organic solvent like ethyl acetate to fully recover the product from the aqueous phase after acidification.
Q: My final product is not pure. What are the likely impurities and how can I remove them?
A:
-
Unreacted 4-Hydroxybenzoic Acid: This can be removed by washing the organic extract with a dilute solution of sodium bicarbonate during the work-up. The desired product will remain in the organic phase, while the unreacted starting material will be extracted into the aqueous phase as its sodium salt.
-
Byproducts from the Alkylating Agent: If the alkylating agent is not completely pure, this can introduce impurities. Ensure the purity of your starting materials.
-
Recrystallization: Recrystallization is a powerful purification technique. Experiment with different solvent systems (e.g., ethanol/water, acetone/water, or isopropanol) to find the optimal conditions for purifying your product.
References
-
Utah Tech University. Williamson Ether Synthesis. Available at: [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
PTC Organics, Inc. PTC Selective O-Alkylation. Available at: [Link]
-
National Institutes of Health. Phase-Transfer-Catalyzed Alkylation of Hydantoins. Available at: [Link]
Sources
Technical Support Center: Analysis of Impurities in 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analysis of crude 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid. This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and troubleshooting impurities associated with this important chemical intermediate. Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, ensuring robust and reliable analytical outcomes.
Section 1: Understanding the Impurity Profile
The first step in any impurity analysis is to develop a rational understanding of what impurities might be present. The impurity profile is intrinsically linked to the synthetic route, potential side reactions, and degradation pathways. This compound is typically synthesized via a Williamson ether synthesis. Understanding this pathway allows us to anticipate the most likely process-related impurities.
Typical Synthetic Pathway and Origin of Impurities
The reaction involves the alkylation of 4-hydroxybenzoic acid with an activated form of (tetrahydrofuran-2-yl)methanol. This seemingly straightforward reaction can give rise to several impurities that can complicate downstream processes and compromise the quality of the final product.
Caption: Synthetic pathway and potential impurity origins.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the analysis of this compound and its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for separating and quantifying impurities in this compound.
Q1: How do I develop a robust HPLC method for this analysis?
A1: A successful method hinges on controlling the ionization state of the acidic analyte and achieving good chromatographic resolution.
-
Column Selection: A C18 (octadecylsilane) column is the standard choice for reversed-phase chromatography of this molecule. A high-purity, end-capped silica column is recommended to minimize interactions with free silanol groups.
-
Mobile Phase: The key is to maintain a pH at least 2 units below the pKa of the benzoic acid moiety (typically ~4.2) to ensure it is in its neutral, protonated form.[1] This prevents peak tailing and improves retention. A typical mobile phase would be a gradient of:
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid (pH ~2.5-3.0).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Detection: The benzoic acid chromophore provides strong UV absorbance. A detection wavelength of 230-254 nm is generally effective.[2][3] A photodiode array (PDA) detector is highly recommended to assess peak purity and obtain UV spectra of unknown impurities.
-
Gradient Elution: A gradient from low to high organic content (e.g., 10% to 90% Acetonitrile) is necessary to elute the main, more nonpolar product while also retaining and separating more polar impurities like unreacted 4-hydroxybenzoic acid.
Q2: My analyte peak is tailing significantly. What is the cause and how can I fix it?
A2: Peak tailing for this acidic compound is a classic problem, typically caused by secondary interactions between the analyte and the stationary phase.[1]
-
Primary Cause - Silanol Interactions: Residual, un-capped silanol groups (-Si-OH) on the silica support of the column are acidic and can exist in an ionized state (-Si-O⁻). These negative sites can have strong secondary ionic interactions with your analyte, especially if the mobile phase pH is not low enough, causing a portion of the analyte molecules to "stick" to the column and elute later, resulting in a tailed peak.[4]
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Ensure the mobile phase pH is sufficiently acidic (pH < 3.0) using an additive like formic, phosphoric, or trifluoroacetic acid (TFA). This suppresses the ionization of both the silanol groups and your carboxylic acid analyte, minimizing ionic interactions.[1]
-
Use a High-Purity Column: Modern columns made with high-purity silica have a much lower concentration of metal contaminants and acidic silanols. Ensure you are using a quality, end-capped column.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing. Try reducing the injection volume or sample concentration.
-
Consider Contamination: A contaminated guard column or column inlet frit can also cause peak shape issues. Try flushing the column or replacing the guard column.[5]
-
Q3: I am observing baseline noise and drift. What are the common culprits?
A3: An unstable baseline can mask low-level impurities and compromise quantification. The cause can be chemical or instrumental.[5][6]
-
Chemical Causes:
-
Solvent Quality: Use only HPLC-grade solvents. Lower-grade solvents may contain impurities that absorb UV light and create noise, especially during gradient elution.[1]
-
Mobile Phase Degassing: Dissolved air can form bubbles in the pump or detector cell, causing pressure fluctuations and baseline spikes. Always degas your mobile phase using an online degasser, sonication, or helium sparging.[5]
-
Contamination: A contaminated detector flow cell or column can bleed impurities, causing a drifting or noisy baseline.
-
-
Instrumental Causes:
-
Pump Issues: Worn pump seals or malfunctioning check valves can cause pressure fluctuations and a pulsating baseline.[7]
-
Detector Lamp: An aging detector lamp can result in lower energy output and increased noise.
-
Temperature Fluctuations: Poor column temperature control can cause retention time shifts that manifest as baseline drift, particularly if a mobile phase component has a high UV absorbance. Use a column oven for stable temperature control.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Q4: Can I use GC-MS for impurity analysis of the crude product?
A4: Not directly for the main compound, but it is an excellent tool for specific types of impurities. This compound is a carboxylic acid with a high boiling point and is not sufficiently volatile for direct GC analysis.
-
Analysis of Volatiles: GC-MS is the ideal method for identifying and quantifying residual solvents from the synthesis (e.g., THF, DMF, toluene, ethyl acetate).[8][9][10] A simple headspace GC-MS analysis can often be used for this purpose.
-
Analysis after Derivatization: To analyze the main compound or non-volatile impurities, derivatization is required to make them volatile. Silylation (e.g., using BSTFA) to convert the carboxylic acid to a silyl ester is a common approach. This allows for the separation and identification of related non-volatile impurities.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q5: How can ¹H and ¹³C NMR help in identifying and quantifying impurities?
A5: NMR is a powerful tool for structural elucidation and can provide quantitative information without needing a reference standard for every impurity (a method known as qNMR).
-
Structural Identification: Each impurity will have a unique set of NMR signals. By comparing the spectrum of the crude material to that of the pure compound and starting materials, you can identify their presence.[12][13] For example:
-
Unreacted 4-hydroxybenzoic acid: Would show its own distinct set of aromatic signals and the absence of the tetrahydrofuran moiety signals.
-
Residual Solvents: Will show their characteristic, sharp signals (e.g., THF at ~3.7 and ~1.8 ppm).
-
-
Quantification: By integrating the area of a unique signal from an impurity and comparing it to the integration of a known signal from the main compound, you can determine the molar ratio and, therefore, the weight percentage of the impurity, provided you use a suitable relaxation delay in your acquisition parameters.
Section 3: Standard Operating Protocol - HPLC-UV Method
This protocol provides a validated starting point for the analysis. Method optimization may be required based on your specific impurity profile and instrumentation.
| Parameter | Recommendation | Rationale |
| Instrument | HPLC with UV/PDA Detector | Standard for purity analysis. PDA allows for peak purity assessment. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good resolution for complex mixtures. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure analyte is in a single, neutral form. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30-35 min: 10% B | Starts polar to retain early eluting impurities and ramps up to elute the main compound and any non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times.[5] |
| Injection Volume | 10 µL | A good starting point to avoid column overload. |
| Detection | 240 nm | Provides a good response for the benzoic acid chromophore. |
| Sample Prep. | Accurately weigh ~10 mg of crude sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. | Ensures sample is fully dissolved in a solvent compatible with the initial mobile phase conditions.[7] |
Section 4: Impurity Identification Workflow & Data Summary
A systematic approach is critical for the successful identification of unknown impurities. The following workflow outlines the logical progression from detection to structural confirmation. The International Council for Harmonisation (ICH) guidelines suggest that impurities present above a certain threshold (often 0.1%) require identification.[14]
Caption: General workflow for impurity identification and characterization.
Summary of Potential Impurities and Recommended Analytical Techniques
| Potential Impurity | Likely Origin | Primary Analytical Technique | Confirmatory Technique(s) |
| 4-Hydroxybenzoic Acid | Unreacted Starting Material | HPLC-UV | LC-MS, NMR |
| (Tetrahydrofuran-2-yl)methanol | Unreacted Starting Material | GC-MS | NMR |
| Dimer of 4-hydroxybenzoic acid | Side Reaction | HPLC-UV | LC-MS, NMR |
| Ring-opened THF derivatives | Degradation | HPLC-UV | LC-MS, HRMS, NMR |
| Residual Solvents (DMF, Toluene) | Synthesis/Work-up | Headspace GC-MS | ¹H NMR |
References
- Royal Society of Chemistry. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids.
- BenchChem. Common HPLC problems and solutions for organic acid analysis.
- PubMed. Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters.
- Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid.
- Journal of the American Chemical Society. Carbon-13 nuclear magnetic resonance of biologically important aromatic acids. I. Chemical shifts of benzoic acid and derivative.
- SynThink. The Complexities of Pharmaceutical Impurity Characterization: Challenges and Solutions.
- National Institutes of Health (NIH). Recent trends in the impurity profile of pharmaceuticals.
- CAB Abstracts. GC-MS analysis of petroleum ether, chloroform, methanol extracts of Cissampelos pareira.
- SCION Instruments. HPLC Troubleshooting Guide.
- SciELO. Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry.
- Journal of Chemical and Pharmaceutical Research. Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview.
- ACE HPLC Columns. HPLC Troubleshooting Guide.
- Doc Brown's Chemistry. ¹H proton nmr spectrum of benzoic acid.
- AELAB. Expert Guide to Troubleshooting Common HPLC Issues.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- ResearchGate. The GC–MS analysis of the diethylether and ethylacetate fraction of the peel of Solanum incanum and the study of their antibacterial activity.
- IRJSE. GC-MS analysis of diethyl ether extract of Sauromatum venosum (Aiton) Kunth leaves.
- BenchChem. A Comparative Guide to Analytical Methods for the Determination of 4-Methoxybenzoic Acid.
- Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
- Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. hplc.eu [hplc.eu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. aelabgroup.com [aelabgroup.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. irjse.in [irjse.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for minimizing byproduct formation in ether synthesis
Welcome to our dedicated technical support center for ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ether synthesis and minimize the formation of unwanted byproducts. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Troubleshooting Guide: Common Issues in Ether Synthesis
This section addresses specific problems you might encounter during your experiments, offering diagnostic insights and actionable solutions.
Issue 1: My Williamson ether synthesis has a low yield, and I'm observing a significant amount of an alkene byproduct.
Root Cause Analysis:
The formation of an alkene is a classic indicator that the E2 elimination pathway is outcompeting your desired SN2 reaction.[1][2] This is particularly common when using secondary or tertiary alkyl halides.[1][3] The alkoxide base, necessary for the SN2 reaction, can also act as a base to abstract a proton, leading to elimination.[1][2]
Troubleshooting Steps:
-
Re-evaluate Your Substrate Choice: The structure of your alkyl halide is the most critical factor. The SN2 mechanism is highly sensitive to steric hindrance.[1][2]
-
Best Practice: Always use a primary alkyl halide if possible.[3][4] If you are synthesizing an unsymmetrical ether, choose the synthetic route where the less sterically hindered group is on the alkyl halide and the bulkier group is on the alkoxide.[1][5] For example, to synthesize tert-butyl methyl ether, it is far better to use sodium tert-butoxide and methyl iodide than sodium methoxide and tert-butyl chloride.[1]
-
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions.[1] Therefore, lowering the temperature will favor the SN2 pathway.[1][6]
-
Optimize Your Base and Solvent System:
-
Base Selection: While a strong base is needed to form the alkoxide, using a very strong, non-nucleophilic base (like sodium hydride, NaH) to deprotonate the alcohol first, followed by the addition of the alkyl halide at a controlled temperature, can improve selectivity.[1][7] For more acidic starting materials like phenols, a weaker base such as potassium carbonate (K2CO3) can be sufficient and may reduce side reactions.[8]
-
Solvent Choice: Polar aprotic solvents like acetonitrile, DMF, or DMSO are generally the best choices as they solvate the cation of the alkoxide, leaving the "naked" and more nucleophilic alkoxide anion to participate in the SN2 reaction.[1][8]
-
-
Consider Phase-Transfer Catalysis (PTC): For reactions involving a solid alkoxide or two immiscible liquid phases, a phase-transfer catalyst (e.g., tetrabutylammonium bromide or 18-crown-6) can be highly effective.[4][9] The catalyst helps to transport the alkoxide nucleophile into the organic phase where the alkyl halide is, often allowing for milder reaction conditions and reducing the need for strictly anhydrous solvents.[9][10]
Issue 2: In the synthesis of an aryl ether, I'm getting byproducts from C-alkylation.
Root Cause Analysis:
Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation) to give the desired ether, or the aromatic ring (C-alkylation), typically at the ortho or para positions.[1][8] The selectivity between these two pathways is highly dependent on the reaction conditions, especially the solvent.[1]
Troubleshooting Steps:
-
Solvent Selection is Key:
-
To favor O-alkylation (ether formation): Use polar aprotic solvents such as DMF, DMSO, or acetonitrile.[1] These solvents effectively solvate the cation, leaving the oxygen atom of the phenoxide as the more available and reactive nucleophilic site.
-
To avoid C-alkylation: Avoid protic solvents like water or alcohols, which can solvate the oxygen atom of the phenoxide through hydrogen bonding, making the carbon atoms of the ring more nucleophilic.
-
Issue 3: My acid-catalyzed dehydration of a primary alcohol is producing more alkene than my desired symmetric ether.
Root Cause Analysis:
The acid-catalyzed dehydration of alcohols can lead to either an ether (via an SN2 reaction between two alcohol molecules) or an alkene (via an E1 or E2 elimination).[11][12][13] The outcome is highly dependent on the reaction temperature.[12][13]
Troubleshooting Steps:
-
Strict Temperature Control:
-
Maintain an Excess of the Alcohol: Using an excess of the alcohol will favor the bimolecular SN2 reaction required for ether formation over the unimolecular elimination that can lead to an alkene.[12]
Important Note: This method is generally unsuitable for secondary and tertiary alcohols, which will almost exclusively yield the alkene byproduct via an E1 mechanism.[11][12] It is also not suitable for producing unsymmetrical ethers, as it will result in a mixture of products.[11][14]
Frequently Asked Questions (FAQs)
Q1: How can I choose the best synthetic route for an unsymmetrical ether?
A1: The Williamson ether synthesis is generally the most versatile method. The key is to dissect the target ether into two components: an alkoxide and an alkyl halide. To minimize the competing E2 elimination reaction, the alkyl halide should be as sterically unhindered as possible (ideally primary).[4][5]
Q2: Are there alternative methods to the Williamson ether synthesis for complex molecules?
A2: Yes, the Mitsunobu reaction is a powerful alternative for the synthesis of ethers, particularly for secondary alcohols where the Williamson synthesis might lead to elimination.[15][16] This reaction involves an alcohol, a nucleophile (in this case, another alcohol or a phenol), triphenylphosphine (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[16][17] A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon, which can be highly advantageous in stereospecific synthesis.[15] However, a significant drawback is the formation of triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which can sometimes complicate purification.[18]
Q3: What is the role of a protecting group in ether synthesis?
A3: In molecules with multiple functional groups, a hydroxyl group might interfere with a desired reaction elsewhere in the molecule.[19] By converting the alcohol into an ether (a protecting group), its reactivity is masked.[19][20] After performing the desired chemistry on another part of the molecule, the ether protecting group can be removed to regenerate the original alcohol.[20] Common ether protecting groups include the benzyl ether, which can be removed under mild hydrogenolysis conditions, and silyl ethers (like TBDMS), which are easily cleaved with a fluoride source.[19][20][21]
Q4: How can I purify my ether from unreacted alcohol?
A4: Unreacted alcohol is a common impurity. Since alcohols have a higher boiling point than their corresponding ethers due to hydrogen bonding, distillation is often an effective purification method.[22][23] For ethers that are not water-soluble, washing the crude product with water or a brine solution can help to remove residual alcohol. For grossly impure ethers, treatment with a drying agent that also reacts with alcohols, such as potassium hydroxide followed by sodium metal, can be used prior to distillation.[24]
Data Summary & Protocols
Table 1: Strategic Choices in Williamson Ether Synthesis
| Factor | Recommendation for High Ether Yield | Rationale | Potential Byproduct if Ignored |
| Alkyl Halide | Primary > Secondary >> Tertiary | Minimizes steric hindrance, favoring SN2 over E2.[1][2] | Alkene (via E2 elimination) |
| Alkoxide | Can be primary, secondary, or tertiary | The nucleophile's bulk is less critical than the electrophile's. | Less impact, but very bulky alkoxides can still promote E2.[25] |
| Temperature | Lower temperatures | Substitution is generally favored at lower temperatures.[1][7] | Alkene (E2 has higher activation energy) |
| Solvent | Polar Aprotic (e.g., DMSO, DMF) | Solvates the counter-ion, increasing nucleophilicity of the alkoxide.[1][8] | Slower reaction, potential for side reactions. |
| Base | Strong, non-nucleophilic (e.g., NaH) | Efficiently forms the alkoxide without competing in the SN2 reaction.[7] | Incomplete deprotonation, lower yield. |
Protocol: Optimized Williamson Ether Synthesis of Benzyl Isopropyl Ether
This protocol is designed to maximize the yield of the target ether by choosing the optimal combination of reagents to suppress the E2 elimination side reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 10 mmol of isopropanol to 20 mL of anhydrous tetrahydrofuran (THF).
-
Alkoxide Formation: While stirring under a nitrogen atmosphere, carefully add 1.1 equivalents (11 mmol) of sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Reaction: After the hydrogen evolution ceases (approximately 30 minutes), slowly add 1.0 equivalent (10 mmol) of benzyl bromide via syringe.
-
Causality Note: Benzyl bromide is a primary alkyl halide, which is ideal for the SN2 reaction and minimizes the risk of E2 elimination.[26]
-
-
Reflux: Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-8 hours.[4]
-
Workup: Cool the reaction to room temperature and cautiously quench the excess NaH by the slow addition of water. Transfer the mixture to a separatory funnel, add diethyl ether, and wash successively with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure benzyl isopropyl ether.
Visualizing Reaction Pathways
Diagram 1: SN2 vs. E2 Competition in Williamson Ether Synthesis
This diagram illustrates the critical choice point in the Williamson ether synthesis. The alkoxide can act as a nucleophile (SN2 pathway) to form the desired ether or as a base (E2 pathway) to produce an unwanted alkene.
Caption: SN2 (ether) vs. E2 (alkene) pathways.
Diagram 2: Troubleshooting Workflow for Low Ether Yield
This workflow provides a logical sequence of steps to diagnose and solve the problem of low yield in ether synthesis, particularly when elimination is the suspected side reaction.
Caption: Troubleshooting workflow for low ether yield.
References
- Common side reactions in the Williamson synthesis of ethers. (n.d.). Benchchem.
- Williamson ether synthesis. (2023, November 28). In Wikipedia.
- Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis.
- Williamson Ether Synthesis. (n.d.). ChemTalk.
- An Ether Synthesis Using Phase Transfer Catalysis. (n.d.). ACS Publications.
- Ethers as protecting groups for alcohols. (2019, December 28). YouTube.
- SN2 versus E2 Competition of Cyclic Ethers. (n.d.). ResearchGate.
- Allyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
- Williamson Ether Synthesis. (n.d.). J&K Scientific LLC.
- Alcohol Protecting Groups. (n.d.).
- Protection of Hydroxyl Groups. (2021, July 31). Chemistry LibreTexts.
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Validation & Comparative
A Guide to the Spectroscopic Validation of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid
This guide provides a comprehensive framework for the structural validation of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid using a multi-spectroscopic approach. Designed for researchers, scientists, and drug development professionals, this document outlines the expected spectral characteristics and provides detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By integrating predicted data with established spectroscopic principles for its constituent functional groups, this guide serves as a robust benchmark for the empirical validation of the molecule's structure.
Introduction to this compound
This compound is a bifunctional organic molecule incorporating a para-substituted benzoic acid and a tetrahydrofuran moiety linked by a methylene ether bridge. The precise elucidation of its chemical structure is paramount for its application in research and development, ensuring its purity and the absence of isomeric impurities. The validation process detailed herein relies on the synergistic interpretation of data from ¹H NMR, ¹³C NMR, IR, and MS, each providing unique and complementary information about the molecule's atomic connectivity and composition.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Look at Molecular Connectivity
NMR spectroscopy is the cornerstone of molecular structure determination, offering unparalleled insight into the chemical environment of individual protons and carbon atoms. For this compound, a combination of ¹H and ¹³C NMR is essential for unambiguous structural confirmation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the synthesized this compound in 0.6-0.8 mL of a suitable deuterated solvent, such as DMSO-d₆, which is capable of solubilizing the compound and exchanging with the acidic carboxylic proton.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation : Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and 100 MHz for ¹³C NMR.[1]
-
¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to obtain a high signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition : Obtain a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : Process the raw data by applying Fourier transformation, phasing, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR data acquisition and analysis.
Predicted ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the tetrahydrofuran ring protons, the methylene bridge protons, and the carboxylic acid proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Carboxylic Acid (-COOH) | ~12.5 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[2] |
| Aromatic (H-2, H-6) | ~7.9 | Doublet | 2H | These protons are ortho to the electron-withdrawing carboxylic acid group and are therefore deshielded. They are split by the adjacent H-3 and H-5 protons.[3] |
| Aromatic (H-3, H-5) | ~7.0 | Doublet | 2H | These protons are ortho to the electron-donating ether group and are consequently more shielded than H-2 and H-6. They are split by the adjacent H-2 and H-6 protons. |
| Methylene Bridge (-O-CH₂-) | ~4.1 | Multiplet | 2H | These protons are adjacent to the stereocenter of the tetrahydrofuran ring and the ether oxygen, leading to a complex splitting pattern. |
| Tetrahydrofuran (H at C2) | ~4.2 | Multiplet | 1H | This proton is adjacent to two oxygen atoms (the ring ether and the bridging ether), causing significant deshielding. |
| Tetrahydrofuran (H at C5) | ~3.8 | Multiplet | 2H | These protons are adjacent to the ring oxygen and are deshielded relative to the other methylene groups in the ring. |
| Tetrahydrofuran (H at C3, C4) | ~1.8-2.1 | Multiplet | 4H | These are the aliphatic protons of the tetrahydrofuran ring, appearing in the upfield region. Their signals are expected to be complex due to overlapping multiplets. |
Predicted ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum will provide a count of the unique carbon environments and their electronic nature.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| Carboxylic Acid (-COOH) | ~167 | The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in this region.[4] |
| Aromatic (C-4) | ~162 | This carbon is directly attached to the electron-donating ether oxygen, causing it to be the most deshielded of the aromatic carbons. |
| Aromatic (C-1) | ~123 | This is the quaternary carbon to which the carboxylic acid group is attached. |
| Aromatic (C-2, C-6) | ~131 | These carbons are adjacent to the carboxylic acid group. |
| Aromatic (C-3, C-5) | ~114 | These carbons are adjacent to the ether group and are shielded. |
| Methylene Bridge (-O-CH₂-) | ~73 | This carbon is attached to an oxygen atom, resulting in a downfield shift. |
| Tetrahydrofuran (C2) | ~77 | This carbon is bonded to two oxygen atoms (ring and ether linkage), leading to a significant downfield shift. |
| Tetrahydrofuran (C5) | ~68 | This carbon is adjacent to the ring oxygen. |
| Tetrahydrofuran (C3) | ~29 | Aliphatic carbon in the tetrahydrofuran ring. |
| Tetrahydrofuran (C4) | ~26 | Aliphatic carbon in the tetrahydrofuran ring. |
II. Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[5]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to minimal sample preparation.[6] A small amount of the crystalline this compound is placed directly on the ATR crystal.
-
Instrumentation : A benchtop FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition : A background spectrum of the clean, empty ATR crystal is collected first. The sample is then placed on the crystal, ensuring good contact, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing : The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Diagram of the FTIR Data Acquisition Process:
Caption: Simplified workflow of ATR-FTIR spectroscopy.
Expected IR Absorption Bands and Interpretation
The IR spectrum of this compound should exhibit characteristic absorption bands for the carboxylic acid, ether, and aromatic functionalities.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |
| 3300-2500 | O-H stretch | Carboxylic Acid | Very broad band due to hydrogen bonding.[7] |
| ~3050 | C-H stretch | Aromatic | Medium to weak sharp peaks. |
| ~2950, ~2850 | C-H stretch | Aliphatic (THF and CH₂) | Medium to strong sharp peaks. |
| ~1700 | C=O stretch | Carboxylic Acid | Strong, sharp peak.[7] |
| ~1610, ~1580, ~1500 | C=C stretch | Aromatic Ring | Medium to strong sharp peaks. |
| ~1250 | C-O stretch | Aryl Ether & Carboxylic Acid | Strong peaks. |
| ~1100 | C-O stretch | Aliphatic Ether (THF) | Strong peak. |
III. Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] For this compound (Molecular Formula: C₁₂H₁₄O₄), high-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for polar molecules like carboxylic acids.[9] This can be coupled to a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Data Acquisition : Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system. Acquire the mass spectrum in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected, while in positive ion mode, the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺ may be observed.
-
Data Analysis : Determine the m/z of the molecular ion peak. For HRMS, the measured accurate mass can be used to confirm the elemental formula.
Expected Mass Spectrometric Data
-
Molecular Formula : C₁₂H₁₄O₄
-
Molecular Weight : 222.24 g/mol
-
Predicted Exact Mass : 222.0892
-
Expected Ions :
-
ESI(-) : [M-H]⁻ at m/z 221.0819
-
ESI(+) : [M+H]⁺ at m/z 223.0965; [M+Na]⁺ at m/z 245.0784
-
The fragmentation pattern in the mass spectrum can also provide further structural information. For instance, cleavage of the ether bond is a likely fragmentation pathway.
Summary of Spectroscopic Data
| Technique | Key Expected Features |
| ¹H NMR | Signals for carboxylic acid (~12.5 ppm), aromatic protons (~7.0-7.9 ppm), and aliphatic protons of the THF-methoxy group (~1.8-4.2 ppm). |
| ¹³C NMR | Carbonyl carbon (~167 ppm), aromatic carbons (~114-162 ppm), and aliphatic carbons (~26-77 ppm). |
| FTIR | Broad O-H stretch (3300-2500 cm⁻¹), strong C=O stretch (~1700 cm⁻¹), and strong C-O stretches (~1250 and ~1100 cm⁻¹). |
| MS (HRMS) | Accurate mass measurement confirming the elemental formula C₁₂H₁₄O₄. |
Conclusion
The structural validation of this compound requires a holistic interpretation of data from multiple spectroscopic techniques. This guide provides a detailed roadmap of the expected spectral features based on established principles and predicted data. By comparing experimental results with the information presented herein, researchers can confidently confirm the identity, purity, and structure of their synthesized material. This rigorous validation is a critical step in ensuring the reliability and reproducibility of subsequent scientific investigations.
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Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]
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LibreTexts Chemistry. (2022). 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Retrieved from [Link]
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Das, A. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Retrieved from [Link]
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RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
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ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]
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SpectraBase. (n.d.). Benzoic acid, 4-[[[(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-yl)oxy]acetyl]amino]-, methyl ester. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]
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PubMed. (2000). Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists. Retrieved from [Link]
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A Comparative Guide to Confirming the Identity of Synthesized 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively identify 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating system for structural confirmation.
The Imperative of Orthogonal Analysis
No single analytical technique is sufficient to confirm the structure of a novel compound. A multi-faceted, orthogonal approach is essential to piece together the molecular puzzle. Each technique provides a unique piece of information, and their collective data build a robust and trustworthy confirmation of the target molecule's identity. This guide will focus on four key analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To map the carbon-hydrogen framework.
-
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : To identify key functional groups.
-
Melting Point Analysis : To assess purity and provide a preliminary identification.
Below is a workflow illustrating how these techniques are integrated for a comprehensive analysis.
Caption: Integrated workflow for the synthesis, purification, and analytical confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.[1][2] It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
Expertise & Experience: What to Expect for this compound
For our target molecule, we anticipate a specific set of signals in both the ¹H and ¹³C NMR spectra. The chemical shifts are influenced by the electron density around the nuclei, which is in turn affected by neighboring atoms and functional groups.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |
| Aromatic (adjacent to -COOH) | ~8.0 | Doublet | 2H |
| Aromatic (adjacent to -O-) | ~7.0 | Doublet | 2H |
| Methylene (-O-CH₂-) | ~4.1 | Multiplet | 2H |
| Methine (-CH-O-) | ~4.2 | Multiplet | 1H |
| Tetrahydrofuran Ring Protons | 1.8 - 2.2 | Multiplets | 4H |
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | 165 - 185 |
| Aromatic (C-O) | ~160 |
| Aromatic (C-COOH) | ~125 |
| Aromatic (CH) | 115 - 135 |
| Methylene (-O-CH₂) | ~70 |
| Methine (-CH-O-) | ~78 |
| Tetrahydrofuran Ring Carbons | 25 - 70 |
Trustworthiness: Self-Validating Protocol for NMR Analysis
To ensure the reliability of your NMR data, a rigorous protocol is essential.
Step-by-Step Protocol:
-
Sample Preparation :
-
Accurately weigh 5-25 mg of the synthesized compound for ¹H NMR and 50-100 mg for ¹³C NMR.[3]
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3][4] The choice of solvent is critical as it can influence chemical shifts.[5]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter which can degrade spectral quality.
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition :
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.
Expertise & Experience: Predicting the Mass Spectrum
The molecular weight of this compound is 222.24 g/mol . In a typical electrospray ionization (ESI) mass spectrum, we would expect to see the following ions:
| Ion | m/z (Positive Mode) | m/z (Negative Mode) |
| Molecular Ion | [M+H]⁺ = 223.07 | [M-H]⁻ = 221.06 |
| Sodium Adduct | [M+Na]⁺ = 245.05 | - |
Predicted Fragmentation:
The fragmentation pattern can provide further structural confirmation. For benzoic acid derivatives, common fragmentation pathways include the loss of water and carbon monoxide.[8][9]
Caption: Predicted fragmentation pathway for this compound in positive ion mode mass spectrometry.
Trustworthiness: Self-Validating Protocol for Mass Spectrometry
A clean sample is paramount for obtaining a clear and interpretable mass spectrum.[10]
Step-by-Step Protocol:
-
Sample Preparation :
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).[11]
-
Dilute this stock solution to a final concentration of about 10-100 µg/mL.[11]
-
Ensure the sample is free of salts and buffers, which can interfere with ionization.[12]
-
Filter the final solution if any precipitate is present.[11]
-
-
Analysis :
-
Infuse the sample into the mass spectrometer using an appropriate ionization technique, such as ESI.[13]
-
Acquire spectra in both positive and negative ion modes to observe different adducts and fragmentation patterns.[8]
-
If available, high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrations.
Expertise & Experience: Characteristic IR Absorptions
The structure of this compound contains a carboxylic acid, an ether, and an aromatic ring, each with distinct IR absorptions.
| Functional Group | Bond | Expected Absorption (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad |
| Carboxylic Acid | C=O stretch | 1680-1720 | Strong, sharp |
| Ether | C-O stretch | 1000-1300 | Strong |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium to weak |
| Aromatic Ring | C-H bend (out-of-plane) | 690-900 | Strong |
The broad O-H stretch of the carboxylic acid is particularly diagnostic and often overlaps with the C-H stretching region.[15][16][17][18]
Trustworthiness: Self-Validating Protocol for FTIR Analysis
Attenuated Total Reflectance (ATR) is a modern FTIR sampling technique that requires minimal sample preparation.[19][20][21][22]
Step-by-Step Protocol:
-
Background Spectrum :
-
Ensure the ATR crystal is clean.
-
Collect a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric or instrumental interferences.
-
-
Sample Analysis :
-
Place a small amount of the solid, dry sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[19]
-
Collect the sample spectrum.
-
-
Data Processing :
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Melting Point Analysis: A Classic Indicator of Purity
Melting point is a fundamental physical property that can provide a quick assessment of a compound's purity and a preliminary confirmation of its identity.[23]
Expertise & Experience: Interpreting Melting Point Data
-
Purity : A pure crystalline solid will melt over a narrow temperature range (typically 0.5-1.0 °C). Impurities will cause a depression and broadening of the melting point range.[24][25]
-
Identification : The observed melting point can be compared to literature values for known compounds. A mixed melting point determination, where the sample is mixed with a known standard, can provide further confirmation.[26] If there is no depression in the melting point of the mixture, the two compounds are likely identical.[26]
Trustworthiness: Self-Validating Protocol for Melting Point Determination
Consistency and a slow heating rate are key to obtaining an accurate melting point.
Step-by-Step Protocol:
-
Sample Preparation :
-
Measurement :
-
Place the capillary tube in the melting point apparatus.[25]
-
If the approximate melting point is unknown, perform a rapid initial determination.[24]
-
For an accurate measurement, heat slowly (1-2 °C per minute) as the temperature approaches the expected melting point.[28]
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.[25]
-
Conclusion: A Synthesis of Evidence
By systematically applying these four analytical techniques, a comprehensive and self-validating dossier of evidence can be compiled to confirm the identity of synthesized this compound. The congruence of data from NMR, MS, FTIR, and melting point analysis provides the highest level of confidence in the structural assignment, a critical requirement for any downstream research or development activities.
References
-
Melting point determination - SSERC. (n.d.). Retrieved from [Link]
-
Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
-
Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
Zaikin, V. G., & Mikaya, A. I. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. National Institutes of Health. Retrieved from [Link]
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A Comparative Analysis for Drug Discovery: 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid vs. its Furan Analog
An In-depth Guide to a Critical Bioisosteric Pair
Executive Summary
In medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of lead optimization.[1][2][3] This guide provides a detailed comparative analysis of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid and its aromatic precursor, 4-(Furan-2-ylmethoxy)-benzoic acid. We delve into the profound impact of saturating the furan ring to a tetrahydrofuran (THF) moiety. This single chemical modification dramatically alters the molecule's electronic properties, conformational flexibility, and, consequently, its key drug-like attributes. Through an examination of physicochemical properties, metabolic stability, and aqueous solubility, we will demonstrate that while the furan analog serves as a common synthetic starting point, the THF derivative presents a significantly more robust and favorable profile for drug development, primarily due to enhanced metabolic stability and improved solubility. This guide provides the underlying scientific rationale and detailed experimental protocols for researchers to validate these principles in their own discovery programs.
Introduction: The Furan vs. Tetrahydrofuran Bioisosteric Switch
The benzoic acid scaffold is a privileged structure in pharmacology, but its utility is defined by its substituents. The ether-linked five-membered oxygen heterocycle is a common feature in many bioactive molecules.[4][5] However, the choice between an aromatic furan and a saturated tetrahydrofuran (THF) ring is a critical decision point in drug design.
-
The Furan Moiety: The furan ring is an electron-rich aromatic system.[6] Its planar structure and pi-stacking capabilities can facilitate strong binding to biological targets.[7][8] Furan and its derivatives are found in numerous pharmacologically active compounds, exhibiting a wide range of activities including antibacterial, anti-inflammatory, and anticancer properties.[6][9][10] However, this aromaticity comes with a significant liability: the furan ring is susceptible to cytochrome P450-mediated oxidative metabolism. This process can generate highly reactive and potentially toxic intermediates, such as epoxides and unsaturated dicarbonyls, posing a considerable risk for drug safety.[11]
-
The Tetrahydrofuran (THF) Moiety: As the saturated analog of furan, the THF ring offers a compelling alternative.[12] By removing the double bonds, the aromatic character is eliminated, drastically increasing metabolic stability.[4] The THF ring is flexible, non-planar, and possesses a more localized, sp³-hybridized ether oxygen, which acts as a superior hydrogen bond acceptor.[13] These features can lead to improved aqueous solubility, better pharmacokinetic profiles, and a reduced risk of forming reactive metabolites, making it a highly attractive motif in modern drug discovery.[5][14]
This guide hypothesizes that the conversion of 4-(Furan-2-ylmethoxy)-benzoic acid to its THF analog will yield a molecule with a superior developability profile, characterized by enhanced solubility and metabolic stability.
Molecular and Physicochemical Profile Comparison
The structural and electronic differences between the furan and THF rings are the root cause of their divergent physicochemical properties.
Structural and Electronic Analysis
The furan ring is planar and aromatic, with the oxygen's lone pair electrons participating in the delocalized π-system. This delocalization reduces the electron density on the oxygen, making it a weaker hydrogen bond acceptor.[13] In contrast, the THF ring is non-planar, adopting flexible envelope and twist conformations.[12] Its oxygen lone pairs are localized in sp³ orbitals, making them more available for hydrogen bonding with water or receptor site residues.[15][16]
Caption: Structural comparison of the aromatic furan and saturated THF analogs.
Comparative Physicochemical Data
The following table summarizes the predicted and known physicochemical properties of the two compounds. These parameters are critical for predicting a molecule's pharmacokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME).
| Property | 4-(Furan-2-ylmethoxy)-benzoic acid | This compound | Significance in Drug Development |
| Molecular Formula | C₁₂H₁₀O₄ | C₁₂H₁₄O₄ | Foundational for all subsequent calculations. |
| Molecular Weight | 218.21 g/mol | 222.24 g/mol [17] | A minor increase; both are well within typical ranges for small molecule drugs. |
| cLogP (Lipophilicity) | ~2.1 (Predicted) | ~1.7 (Predicted) | A measure of lipophilicity. The saturation of the furan ring is expected to decrease lipophilicity, which can improve aqueous solubility and reduce off-target binding. |
| Aqueous Solubility | Low (Predicted) | Moderate (Predicted) | Crucial for oral bioavailability. Higher solubility is generally desirable. The THF analog's superior hydrogen bonding capacity is expected to increase solubility.[13] |
| pKa | ~4.2 (Predicted for benzoic acid) | ~4.2 (Predicted for benzoic acid) | Determines the ionization state at physiological pH. No significant change is expected as the core acidic group is unchanged. |
| Hydrogen Bond Acceptors | 4 | 4 | The quality of the ether oxygen as an acceptor is higher in the THF analog due to localized electron pairs.[13][15] |
| Metabolic Stability | Low (Predicted) | High (Predicted) | The furan ring is a structural alert for oxidative metabolism.[11] The THF ring lacks this liability and is expected to be significantly more stable. |
Experimental Section: Protocols and Rationale
To empirically validate the predicted differences, the following experimental protocols are essential.
Synthesis Workflow
Both compounds can be synthesized via a standard Williamson ether synthesis, followed by saponification. The workflow provides a reliable and scalable route to obtain material for comparative studies.
Caption: General synthetic workflow for the target benzoic acids.
Protocol: Equilibrium Aqueous Solubility (Shake-Flask Method)
Rationale: The shake-flask method is the gold-standard for determining equilibrium solubility, a critical parameter that directly influences a drug's dissolution rate and oral absorption.[18][19] An increase in solubility for the THF analog would be a significant advantage.
Methodology:
-
Add an excess amount of the test compound (e.g., 5-10 mg) to a known volume (e.g., 2 mL) of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Seal the vial and agitate it in a temperature-controlled shaker (37 ± 1 °C) for 24 hours to ensure equilibrium is reached.[20]
-
After 24 hours, visually inspect the sample to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully remove an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
The experiment should be performed in triplicate for each compound.
Protocol: Metabolic Stability (Liver Microsomal Assay)
Rationale: This in vitro assay is a primary screen to assess a compound's susceptibility to Phase I metabolism by cytochrome P450 enzymes.[11] We predict the furan analog will be rapidly depleted, while the THF analog will remain stable, indicating a lower potential for metabolic clearance and reactive metabolite formation in vivo.
Methodology:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, pre-incubate the test compound (at a final concentration of 1 µM) with human or rat liver microsomes in a phosphate buffer (pH 7.4) at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Calculate the in vitro half-life (t½) from the slope of the natural log of the percent remaining versus time plot.
Comparative Data Analysis and Discussion
The core of this guide rests on the predictable outcomes of the furan-to-THF bioisosteric switch.
Caption: Logical flow from structural change to property impact.
-
Enhanced Solubility: The THF analog is unequivocally predicted to have higher aqueous solubility. The oxygen atom in THF, free from aromatic delocalization, is a more potent hydrogen bond acceptor.[13] This allows for more favorable interactions with water molecules, disrupting the crystal lattice and facilitating dissolution.[15][16]
-
Superior Metabolic Stability: This is the most critical advantage. Furan rings are well-documented substrates for P450 enzymes, which oxidize the double bonds to form reactive epoxides.[11] These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, leading to toxicity. The saturated C-C bonds of the THF ring are far more resistant to this oxidative metabolism, which would translate to a longer in vivo half-life, improved oral bioavailability, and a significantly better safety profile.
-
Optimized Lipophilicity: Aromatic systems are inherently more lipophilic than their saturated counterparts. The lower predicted LogP of the THF analog is advantageous, as it strikes a better balance between the lipophilicity required for membrane permeation and the hydrophilicity needed for aqueous solubility, often referred to as "Lipophilic Efficiency."
Conclusion and Future Directions
The bioisosteric replacement of a furan ring with a tetrahydrofuran ring is a powerful and reliable strategy in drug discovery for overcoming common liabilities. The analysis of this compound versus its furan analog clearly illustrates this principle. The saturation of the heterocyclic ring leads to a molecule with:
-
Significantly improved metabolic stability , reducing the risk of rapid clearance and toxic metabolite formation.
-
Enhanced aqueous solubility , favoring better oral absorption and formulation feasibility.
-
Lowered lipophilicity , which can improve overall ADME properties.
Based on this in-depth analysis, This compound is a demonstrably superior scaffold for further drug development efforts compared to its furan counterpart.
Next Steps: Researchers possessing these scaffolds should prioritize advancing the THF analog into further studies, including in vivo pharmacokinetic profiling in animal models to confirm the predicted improvements in half-life and bioavailability, followed by efficacy and toxicology studies.
References
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A Senior Application Scientist's Guide to the Bioisosteric Replacement of Furan with Tetrahydrofuran in Bioactive Molecules
For drug development professionals, the journey from a promising lead compound to a clinical candidate is fraught with challenges, paramount among them being the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A recurring motif in many bioactive molecules is the furan ring, a five-membered aromatic heterocycle. While it can be a crucial pharmacophore, its susceptibility to metabolic activation is a significant liability. This guide provides an in-depth technical comparison of the bioisosteric replacement of furan with tetrahydrofuran (THF), a strategy aimed at enhancing metabolic stability while retaining or improving pharmacological activity.
The Rationale: Mitigating the Metabolic Risks of the Furan Ring
The furan ring, despite its utility in establishing key interactions with biological targets, is often a metabolic "hotspot."[1] Cytochrome P450-mediated oxidation can transform the furan moiety into highly reactive and potentially toxic intermediates, such as cis-enedials. These electrophilic species can covalently bind to essential macromolecules like proteins and nucleic acids, leading to hepatotoxicity and other adverse effects.[1] This inherent instability necessitates strategies to mitigate metabolic risk during lead optimization.
The bioisosteric replacement of the aromatic furan with its saturated counterpart, tetrahydrofuran (THF), is a logical approach to address this challenge. By eliminating the double bonds within the ring, the primary pathway for oxidative metabolic activation is removed, potentially leading to a more stable and safer drug candidate. Saturated cyclic ethers, like THF, are generally recognized for their ability to enhance metabolic stability.[2]
A Comparative Analysis: Furan vs. Tetrahydrofuran
The switch from an aromatic, planar furan ring to a non-aromatic, puckered THF ring induces significant changes in the physicochemical and pharmacological properties of a molecule. Understanding these shifts is critical for predicting the impact of this bioisosteric replacement.
Physicochemical Properties
The saturation of the furan ring to form THF alters its electronic distribution, polarity, and three-dimensional shape, which in turn affects key physicochemical parameters.
| Property | Furan | Tetrahydrofuran (THF) | Significance in Drug Design |
| Aromaticity | Aromatic | Non-aromatic | The loss of aromaticity in THF eliminates π-π stacking interactions but can increase conformational flexibility. |
| Polarity & Dipole Moment | Less Polar (~0.7 D) | More Polar (~1.7 D) | The increased polarity of THF can lead to improved aqueous solubility but may also impact cell permeability.[3] |
| Hydrogen Bonding | Weak H-bond acceptor | Stronger H-bond acceptor | The THF oxygen is a better hydrogen bond acceptor, which could lead to new or enhanced interactions with the biological target.[4] |
| Lipophilicity (LogP) | LogP ≈ 1.34[5] | Generally lower than furan | The increased polarity of THF typically results in lower lipophilicity, which can be advantageous for improving the overall ADME profile. |
| Boiling Point | 32 °C[3] | 65 °C[3] | Reflects the stronger intermolecular forces in the more polar THF. |
| Molecular Shape | Planar | Envelope/Twist Conformation | The 3D shape of THF can significantly alter how a molecule fits into a binding pocket compared to the flat furan ring. |
Impact on Pharmacological Activity: A Double-Edged Sword
The consequences of replacing furan with THF on biological activity are highly context-dependent and must be determined empirically. The alteration in electronics, shape, and hydrogen bonding capacity can lead to a range of outcomes:
-
Retained or Improved Activity: In some cases, the THF ring can adequately mimic the steric and electronic profile of the furan, leading to the retention of biological activity. The enhanced hydrogen bonding capacity of the THF oxygen might even lead to improved potency if this interaction is favorable within the receptor's binding site.[4]
-
Reduced or Lost Activity: The rigid, planar nature of the furan ring may be essential for optimal interaction with the biological target. The flexible, three-dimensional structure of THF might not fit as well within a constrained binding pocket, leading to a significant drop in potency. In a study on derivatives of the natural product FR901464, a tetrahydrofuran analog was found to be three orders of magnitude less potent than its corresponding tetrahydropyran analogs, underscoring the critical importance of the ring structure for activity.[3]
The following diagram illustrates the logical workflow for evaluating the furan-to-THF bioisosteric replacement.
Caption: General scheme for the synthesis of a THF analog from a furan precursor.
Step-by-Step Protocol:
-
Dissolution: Dissolve the furan-containing starting material in an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) to the solution (typically 5-10 mol% relative to the substrate).
-
Hydrogenation Setup: Secure a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the desired tetrahydrofuran analog.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay is a standard method to assess the susceptibility of a compound to phase I metabolism.
Diagram of the Experimental Workflow:
Caption: Workflow for the in vitro metabolic stability assay.
Step-by-Step Protocol:
-
Prepare Solutions:
-
Prepare a stock solution of the test compound (furan or THF analog) in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of human liver microsomes (HLM) in phosphate buffer.
-
Prepare a solution of the cofactor, NADPH, in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-incubate the test compound with the HLM solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the line.
-
Conclusion and Future Perspectives
The bioisosteric replacement of a furan ring with a tetrahydrofuran ring is a valuable strategy in drug discovery for mitigating metabolic liabilities. This substitution can lead to a significant improvement in metabolic stability by removing a key site of oxidative metabolism. However, the impact on pharmacological activity is not always predictable and must be carefully evaluated on a case-by-case basis. The changes in polarity, hydrogen bonding capacity, and molecular geometry introduced by the THF ring can have profound effects on receptor binding.
For the medicinal chemist, the furan-to-THF switch should be considered a key tool in the lead optimization toolbox. When metabolic instability of a furan-containing compound is a roadblock, the synthesis and evaluation of the corresponding THF analog is a rational and data-driven next step. Future research should focus on developing predictive models to better anticipate the pharmacological consequences of this bioisosteric replacement, thereby streamlining the drug design process.
References
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IOSR Journal of Pharmacy. (n.d.). Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives. [Link]
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Tran, J. A., et al. (2008). Syntheses of tetrahydrothiophenes and tetrahydrofurans and studies of their derivatives as melanocortin-4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 18(3), 1124–1130. [Link]
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Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
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A Tale of Two Ethers: A Comparative Guide to Tetrahydrofuran and Tetrahydropyran in Drug Design
In the intricate world of medicinal chemistry, the selection of appropriate structural motifs is a critical determinant of a drug candidate's ultimate success. Among the vast arsenal of heterocyclic scaffolds, saturated oxygen-containing rings, particularly tetrahydrofuran (THF) and tetrahydropyran (THP), have emerged as privileged structures. Their prevalence in numerous FDA-approved drugs underscores their utility in modulating physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth, data-driven comparison of THF and THP ethers, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in scaffold selection and lead optimization.
At a Glance: Physicochemical Properties
The seemingly subtle difference of a single carbon atom between the five-membered THF and the six-membered THP ring imparts distinct conformational and electronic characteristics. These differences translate into tangible effects on properties crucial for drug action, including solubility, lipophilicity, and metabolic stability.
| Property | Tetrahydrofuran (THF) | Tetrahydropyran (THP) | Rationale and Implication in Drug Design |
| Ring Size | 5-membered | 6-membered | The smaller THF ring is generally more planar, while the THP ring adopts a more stable chair conformation, influencing ligand-receptor interactions. |
| Lipophilicity (logP) | Generally lower than acyclic ethers | Generally lower than its cyclohexane bioisostere, but can be more lipophilic than THF.[3] | Lower lipophilicity is often desirable to improve aqueous solubility and reduce off-target toxicity. The choice between THF and THP can fine-tune this property. |
| Aqueous Solubility | Miscible with water.[4] | Partially miscible with water.[5] | The higher polarity and hydrogen bond accepting capacity of the ether oxygen in THF contributes to its miscibility. This can be advantageous for improving the solubility of poorly soluble drug candidates. |
| Metabolic Stability | Can be susceptible to oxidative metabolism. | Often exhibits greater metabolic stability compared to THF.[3] | The THP ring can be more resistant to enzymatic degradation, leading to improved pharmacokinetic profiles. |
| Hydrogen Bond Acceptor Strength | The oxygen atom is a good hydrogen bond acceptor. | The oxygen atom is also a good hydrogen bond acceptor.[3] | This property allows for key interactions with biological targets, potentially enhancing binding affinity and potency. |
The Bioisosteric Exchange: A Strategic Choice
Bioisosterism, the substitution of one chemical group for another with similar physical or chemical properties, is a cornerstone of modern drug design. Both THF and THP are frequently employed as bioisosteric replacements for other cyclic systems, offering a powerful tool to modulate a molecule's properties.
Tetrahydropyran as a Cyclohexane Mimic
The replacement of a methylene group (-CH2-) in a cyclohexane ring with an oxygen atom to form a THP ring is a common and effective strategy.[3] This substitution can lead to several beneficial changes:
-
Reduced Lipophilicity: The introduction of the polar oxygen atom generally lowers the lipophilicity of the molecule, which can lead to improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]
-
Enhanced Target Interactions: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target that is absent in the cyclohexane analogue.[3]
-
Improved Metabolic Stability: In some cases, the THP ring can be more metabolically stable than a cyclohexane ring, which may be susceptible to oxidation.
Caption: Comparative metabolic stability of THF vs. THP ethers.
Solubility and Lipophilicity
As previously mentioned, the greater polarity of the THF ring generally leads to higher aqueous solubility compared to the THP ring. [4][5]However, the introduction of a THP ring in place of a more lipophilic group like cyclohexane can still lead to a significant improvement in the overall solubility profile of a drug candidate. The choice between THF and THP allows for a nuanced modulation of a compound's lipophilicity, a critical parameter that influences absorption, distribution, and toxicity.
Synthetic Accessibility and Chemical Stability
Both THF and THP ethers are readily accessible through a variety of synthetic methods. The choice of synthetic route will depend on the specific substitution pattern and stereochemistry required.
Synthesis of Tetrahydrofurans
Common methods for the synthesis of substituted tetrahydrofurans include:
-
Intramolecular Williamson Ether Synthesis: A classic method involving the S_N2 cyclization of a γ-hydroxy alkyl halide or sulfonate. [6]* Intramolecular Epoxide Ring Opening: The 5-endo-trig cyclization of epoxy alcohols can provide access to substituted THFs. [7]* Palladium-Catalyzed Cyclization: Methods have been developed for the palladium-catalyzed synthesis of substituted THFs from γ-hydroxy alkenes and aryl bromides.
Synthesis of Tetrahydropyrans
The synthesis of tetrahydropyrans often involves:
-
Intramolecular Epoxide Ring Opening: Similar to THF synthesis, the 6-endo-trig cyclization of epoxy alcohols can yield THP rings. [7]* Prins Cyclization: The acid-catalyzed reaction of an alkene with an aldehyde. [7]* Hetero-Diels-Alder Reaction: A powerful method for the construction of the THP ring. [7]
Chemical Stability
Both THF and THP ethers are generally stable to a wide range of reaction conditions, particularly basic and nucleophilic reagents. [8][9]However, they are susceptible to cleavage under acidic conditions. The THP group is widely used as a protecting group for alcohols due to its ease of introduction and removal under mild acidic conditions. [9][10][11]
Experimental Protocols
To aid researchers in their investigations, detailed methodologies for key experiments are provided below.
Protocol for Assessing Metabolic Stability in Liver Microsomes
-
Preparation of Incubation Mixture: Prepare a solution of the test compound (1 µM) in a buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Initiation of Reaction: Add liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL) and pre-warm the mixture to 37°C.
-
Start the Reaction: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Determine the in vitro half-life (t_1/2) and intrinsic clearance (CL_int) of the compound.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Shake the suspension at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: The measured concentration represents the aqueous solubility of the compound.
Conclusion: A Strategic Decision in Drug Design
The choice between incorporating a tetrahydrofuran or a tetrahydropyran ether into a drug candidate is a nuanced decision that requires careful consideration of the desired physicochemical and pharmacokinetic properties. While THF can be advantageous for enhancing solubility, THP often provides superior metabolic stability. Both scaffolds offer opportunities for key interactions with biological targets and can be strategically employed as bioisosteres to fine-tune a molecule's ADME profile. By understanding the distinct characteristics of these two valuable ethers, medicinal chemists can make more informed decisions, ultimately accelerating the discovery and development of novel therapeutics.
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Evaluating the Cytotoxicity of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid: A Comparative Guide
In the landscape of drug discovery and development, the early and accurate assessment of a compound's cytotoxicity is paramount.[1][2][3] This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound, 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid. While specific experimental data for this compound is not yet publicly available, this document outlines the essential methodologies, rationale, and comparative data presentation required for a thorough investigation. We will explore a multi-assay approach, crucial for elucidating the nuanced cellular responses to a new chemical entity. This guide is intended for researchers, scientists, and drug development professionals to establish a robust in-house cytotoxicity screening platform.
Introduction to this compound and the Rationale for Cytotoxicity Profiling
This compound is a heterocyclic carboxylic acid. Its structure, featuring a benzoic acid moiety linked to a tetrahydrofuran ring via a methoxy bridge, suggests potential biological activity. Benzoic acid derivatives are a well-established class of compounds with diverse pharmacological properties, including antimicrobial and anti-inflammatory effects.[4] The tetrahydrofuran ring is a common pharmacophore that can influence a compound's bioavailability and interaction with biological targets. Given these structural features, a comprehensive evaluation of its effect on cell viability is a critical first step in its journey as a potential therapeutic agent.
A thorough cytotoxicity profile not only determines the concentration at which a compound becomes toxic to cells but also provides initial insights into its mechanism of action.[5] Understanding whether a compound induces cell death through necrosis or the more controlled process of apoptosis is a key differentiator in its potential therapeutic application.
Comparative Cytotoxicity Assessment: A Multi-Assay Approach
To obtain a comprehensive understanding of a compound's cytotoxicity, it is ill-advised to rely on a single assay. We advocate for a tiered approach, beginning with general viability assays and progressing to more specific assays that delineate the mode of cell death. For the purpose of this guide, we will compare the hypothetical cytotoxic effects of this compound against a standard chemotherapeutic agent, Doxorubicin, across a panel of human cancer cell lines.
Initial Viability Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7][8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8][9]
Hypothetical Comparative Data:
| Cell Line | Cancer Type | This compound IC₅₀ (µM) ± SD | Doxorubicin IC₅₀ (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | [Insert Hypothetical Value] | [Insert Literature Value] |
| HeLa | Cervical Cancer | [Insert Hypothetical Value] | [Insert Literature Value] |
| A549 | Lung Carcinoma | [Insert Hypothetical Value] | [Insert Literature Value] |
| HepG2 | Hepatocellular Carcinoma | [Insert Hypothetical Value] | [Insert Literature Value] |
Table 1. Hypothetical IC₅₀ values for this compound compared to Doxorubicin. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5][10]
Differentiating Cytotoxicity from Anti-proliferative Effects: The LDH Assay
While the MTT assay is excellent for initial screening, it cannot distinguish between a cytotoxic (cell-killing) and a cytostatic (cell growth-inhibiting) effect. The Lactate Dehydrogenase (LDH) assay complements the MTT assay by measuring the release of LDH from cells with damaged plasma membranes, a hallmark of cytotoxicity.[11][12][13]
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for initial cytotoxicity screening.
Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
Understanding the mechanism of cell death is crucial. Apoptosis, or programmed cell death, is generally a preferred mechanism for anti-cancer agents as it is less likely to induce an inflammatory response compared to necrosis.
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[14][15][16] Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[14][15]
Apoptosis Detection Workflow
Caption: Flow cytometry workflow for apoptosis detection.
Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases.[17][18][19] Measuring the activity of these caspases provides a quantitative measure of apoptosis induction.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the key assays mentioned above. These protocols are intended as a starting point and may require optimization for specific cell lines and laboratory conditions.
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include three sets of controls: 1) Spontaneous LDH release (untreated cells), 2) Maximum LDH release (cells treated with a lysis buffer), and 3) Vehicle control.[11][13]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[20]
-
Stop Reaction and Measure Absorbance: Add 50 µL of stop solution to each well and measure the absorbance at 490 nm.[12][20]
Annexin V/PI Apoptosis Assay Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.[5]
-
Cell Harvesting: Harvest the cells by trypsinization, including the floating cells from the supernatant. Wash the cells twice with cold PBS.[14]
-
Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[14][16] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10][14][21]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[10][14]
Caspase-3/7 Activity Assay Protocol
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the test compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[17][18]
-
Lysis and Caspase Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently on a plate shaker for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
Data Interpretation and Reporting
For each assay, it is critical to present the data clearly and concisely. IC₅₀ values should be calculated from dose-response curves using appropriate software. For the Annexin V/PI assay, quadrant analysis of the flow cytometry data will allow for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations. Caspase activity should be reported as a fold-change relative to the vehicle control.
Conclusion
This guide provides a comprehensive framework for the in-depth evaluation of the cytotoxic properties of this compound. By employing a multi-assay approach, researchers can gain a robust understanding of the compound's potency and mechanism of cell death. This foundational knowledge is indispensable for making informed decisions in the early stages of drug discovery and development. The provided protocols, rooted in established scientific principles, offer a reliable starting point for any laboratory embarking on the cytotoxic characterization of novel chemical entities.
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A Senior Application Scientist's Guide to In Vitro Biological Assays for Novel Carboxylic Acids
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of essential in vitro biological assays for the evaluation of novel carboxylic acid-containing drug candidates. The content is structured to follow the typical progression of a drug discovery program, from initial high-throughput screening to detailed mechanistic and safety profiling. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system, and ground our claims in authoritative scientific literature.
The Pivotal Role of In Vitro Assays in Carboxylic Acid Drug Discovery
Carboxylic acids are a ubiquitous functional group in a vast number of marketed drugs and endogenous molecules, playing a critical role in their biological activity.[1][2] However, the very properties that make them effective pharmacophores—their ionizable nature and ability to form strong interactions—can also present significant challenges in drug development. These can include poor membrane permeability, rapid metabolism, and potential for toxicity.[1][2][3] Therefore, a robust and strategically designed panel of in vitro assays is paramount to efficiently identify promising candidates and mitigate risks early in the discovery pipeline.[4]
This guide will navigate through the key in vitro assays, offering a comparative analysis to aid researchers in selecting the most appropriate methods for their specific carboxylic acid derivatives.
Section 1: High-Throughput Screening (HTS) for Initial Hit Identification
High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify initial "hits" that modulate a specific biological target.[5][6] For novel carboxylic acids, HTS assays are typically target-based and designed for speed, miniaturization, and automation.[5][7]
Common HTS Assay Formats
The choice of HTS assay format is dictated by the nature of the biological target. Common methodologies include:
-
Biochemical Assays: These assays directly measure the effect of a compound on a purified biological target, such as an enzyme or receptor.[7][8] For instance, an enzyme inhibition assay would quantify the reduction in enzymatic activity in the presence of the carboxylic acid inhibitor.[8]
-
Cell-Based Assays: These assays utilize living cells to assess the compound's effect in a more physiologically relevant context.[8][9] Examples include reporter gene assays, where the compound modulates the expression of a reporter gene linked to a specific signaling pathway, and cell viability assays that measure cytotoxicity.[8][9]
HTS Workflow and Data Analysis
The typical HTS process involves automated liquid handling to dispense compounds into microtiter plates, followed by incubation and signal detection.[5][6]
Caption: A generalized workflow for high-throughput screening.
A key metric for evaluating the quality of an HTS assay is the Z'-factor, which assesses the separation between positive and negative controls. A Z'-factor above 0.5 is generally considered indicative of a robust assay.[5]
Section 2: Target-Based Assays for Mechanism of Action Studies
Once initial hits are identified, a suite of target-based assays is employed to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.
Enzyme Inhibition Assays
For carboxylic acids targeting enzymes, detailed kinetic studies are crucial.
Experimental Protocol: Determination of IC50 for an Enzyme Inhibitor
-
Reagents and Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Test carboxylic acid compound (dissolved in a suitable solvent like DMSO)
-
Assay buffer (optimized for pH and ionic strength)
-
96- or 384-well microplates
-
Plate reader capable of detecting the assay signal (e.g., absorbance, fluorescence)
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In each well of the microplate, add a fixed concentration of the enzyme.
-
Add the serially diluted test compound to the wells. Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor (background).
-
Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time using the plate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Causality Behind Choices: The pre-incubation step is critical to allow the inhibitor to reach equilibrium with the enzyme before the reaction starts. The choice of substrate concentration, often at or below the Michaelis-Menten constant (Km), influences the determined IC50 value, particularly for competitive inhibitors.
Receptor Binding Assays
For carboxylic acids targeting receptors, radioligand binding assays are a classic method to determine binding affinity (Ki).
Experimental Protocol: Competitive Radioligand Binding Assay
-
Reagents and Materials:
-
Cell membranes or purified receptor preparation
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known high affinity for the target receptor
-
Test carboxylic acid compound
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter or gamma counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a series of tubes or a microplate, add the receptor preparation, a fixed concentration of the radioligand, and the serially diluted test compound.
-
Include tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Trustworthiness: The inclusion of non-specific binding controls is essential to ensure that the measured signal is due to specific binding to the target receptor.
Section 3: Cell-Based Assays for Assessing Cellular Activity and Toxicity
Cell-based assays provide a more physiologically relevant system to evaluate the efficacy and potential toxicity of novel carboxylic acids.[9]
Cellular Potency Assays
These assays measure the functional consequence of target engagement within a living cell.
Caption: Logic flow of a cell-based functional assay.
Cytotoxicity and Mitochondrial Toxicity Assays
Assessing the potential for a compound to cause cell death is a critical early step in safety profiling. Many carboxylic acid-containing drugs have been associated with idiosyncratic drug toxicity, which may be linked to reactive metabolites.[10][11]
Comparison of Cytotoxicity Assays:
| Assay | Principle | Advantages | Disadvantages |
| MTT/XTT Assay | Measures mitochondrial reductase activity. | Inexpensive, high-throughput. | Can be affected by compounds that alter cellular redox state. |
| LDH Release Assay | Measures lactate dehydrogenase released from damaged cells. | Measures membrane integrity, non-destructive to remaining cells. | Less sensitive for early-stage apoptosis. |
| ATP-based Assays | Quantifies cellular ATP levels as an indicator of viability. | Highly sensitive, rapid. | ATP levels can be influenced by factors other than cell death. |
| High-Content Imaging | Multiplexed analysis of cellular parameters (e.g., nuclear morphology, membrane potential). | Provides mechanistic insights. | Lower throughput, more complex data analysis. |
Mitochondrial Toxicity Assessment:
Drug-induced mitochondrial toxicity is a significant safety concern.[12] In vitro assays to assess this include:
-
Glu/Gal Cytotoxicity Assay: Compares cell viability in media containing either glucose or galactose. Cells are more sensitive to mitochondrial toxicants in galactose media.[12][13]
-
Seahorse Flux Analysis: Measures cellular oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.[12]
-
Mitochondrial Membrane Potential Assays: Uses fluorescent dyes to measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial health.[12][13]
Section 4: ADME/Tox Assays for Pharmacokinetic Profiling
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of a drug candidate is crucial for predicting its in vivo behavior.[14][15]
Permeability Assays
The ability of a carboxylic acid to cross biological membranes is a key determinant of its oral bioavailability and distribution.[3]
Comparison of Permeability Assays:
| Assay | Model | Throughput | Information Provided |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | Artificial lipid membrane. | High | Passive diffusion only.[3] |
| Caco-2/MDCK Cell Monolayers | Monolayers of intestinal epithelial-like cells. | Medium | Passive and active transport, efflux. |
Metabolic Stability Assays
The susceptibility of a carboxylic acid to metabolism, particularly by cytochrome P450 enzymes, will influence its half-life and potential for drug-drug interactions.[16][17]
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
-
Reagents and Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
Test carboxylic acid compound
-
Positive control compound with known metabolic stability
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Pre-warm the HLMs and NADPH regenerating system to 37°C.
-
Add the test compound to the HLM suspension.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Authoritative Grounding: The use of pooled human liver microsomes provides a representation of the average metabolic activity in the human population.[14]
Plasma Protein Binding Assays
The extent to which a drug binds to plasma proteins, such as albumin, influences its free concentration and therefore its pharmacological activity.[18] Carboxylic acids are often highly bound to plasma proteins.[3]
Common Methods for Determining Plasma Protein Binding:
-
Equilibrium Dialysis: Considered the gold standard, it involves separating a drug-spiked plasma sample from a buffer solution by a semipermeable membrane.[18][19][20]
-
Ultrafiltration: A faster method that uses a centrifugal device with a semipermeable membrane to separate the free drug from the protein-bound drug.[18][19][20]
-
Ultracentrifugation: Separates free and bound drug based on their differential sedimentation in a strong centrifugal field.[19][20]
Data Presentation:
| Compound | Plasma Protein Binding (%) | Method |
| Carboxylic Acid A | 99.5 | Equilibrium Dialysis |
| Carboxylic Acid B | 85.2 | Ultrafiltration |
| Carboxylic Acid C | 92.7 | Equilibrium Dialysis |
Conclusion
The strategic implementation of a comprehensive panel of in vitro biological assays is indispensable for the successful development of novel carboxylic acid-based therapeutics. By systematically evaluating high-throughput screening hits, elucidating their mechanism of action, and profiling their ADME/Tox properties, researchers can make informed decisions to advance the most promising candidates. This guide provides a framework for designing and interpreting these critical experiments, ultimately de-risking the drug discovery process and increasing the probability of clinical success.
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A Comparative Benchmarking Guide to the Synthesis of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid
In the landscape of modern drug discovery and development, the efficient and scalable synthesis of novel molecular scaffolds is of paramount importance. Among these, benzoic acid derivatives featuring ether linkages to heterocyclic systems are prevalent motifs. This guide provides an in-depth, comparative analysis of the synthetic routes to a key building block, 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid. We will delve into the mechanistic underpinnings, practical considerations, and expected outcomes of established methodologies, namely the Williamson ether synthesis and the Mitsunobu reaction. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic endeavors.
Introduction: The Significance of this compound
This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The tetrahydrofuran moiety can influence physicochemical properties such as solubility and metabolic stability, while the benzoic acid provides a handle for further functionalization, often as a key pharmacophoric element or a linking group. The ether linkage provides a stable connection between these two critical fragments. Given its utility, the development of a robust and efficient synthetic protocol is a critical first step in any research program utilizing this scaffold.
Comparative Analysis of Synthetic Methodologies
This guide will focus on two primary and well-established methods for the formation of the key ether bond in the target molecule: the Williamson ether synthesis and the Mitsunobu reaction. A third, more modern approach, the Buchwald-Hartwig etherification, will also be considered as a potential alternative.
Method 1: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry, relying on an SN2 reaction between an alkoxide and a primary alkyl halide or sulfonate.[1][2] In the context of our target molecule, this involves the reaction of a protected 4-hydroxybenzoate with an activated form of (tetrahydrofuran-2-yl)methanol.
Proposed Synthetic Route:
Experimental Protocols:
Step 1: Synthesis of Methyl 4-hydroxybenzoate (Esterification)
-
To a solution of 4-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 4-hydroxybenzoate.
Expertise & Experience: The esterification of the carboxylic acid is a crucial protecting group strategy. The methyl ester is chosen for its ease of installation and subsequent hydrolysis under basic conditions. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by methanol.
Step 2: Synthesis of (Tetrahydrofuran-2-yl)methyl tosylate
-
Dissolve (tetrahydrofuran-2-yl)methanol in dry dichloromethane (DCM) and cool to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 equivalents) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 equivalents).[3]
-
Stir the reaction at 0 °C for 4 hours and then at room temperature if necessary, monitoring by TLC.[3]
-
Upon completion, dilute the reaction mixture with water and extract with DCM.
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tosylate.
Expertise & Experience: The conversion of the primary alcohol to a tosylate creates an excellent leaving group for the subsequent SN2 reaction. Pyridine or triethylamine acts as a base to neutralize the HCl generated during the reaction. Performing the reaction at low temperatures minimizes potential side reactions. The use of p-toluenesulfonic anhydride is an alternative that avoids the generation of nucleophilic chloride ions.[4]
Step 3: Methyl 4-((tetrahydrofuran-2-yl)methoxy)benzoate (Williamson Ether Synthesis)
-
To a suspension of sodium hydride (NaH, 1.2 equivalents) in dry dimethylformamide (DMF), add a solution of methyl 4-hydroxybenzoate (1 equivalent) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add a solution of (tetrahydrofuran-2-yl)methyl tosylate (1.1 equivalents) in DMF and stir the reaction at room temperature or gentle heating (50-60 °C) until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Expertise & Experience: The choice of a strong, non-nucleophilic base like NaH is critical to fully deprotonate the phenol without competing in the SN2 reaction. DMF is an excellent polar aprotic solvent for this reaction as it solvates the sodium cation, leaving a highly reactive "naked" phenoxide anion.[1]
Step 4: 4-((Tetrahydrofuran-2-yl)methoxy)benzoic acid (Hydrolysis)
-
Dissolve the methyl ester in a mixture of methanol and a 1-2 M aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature or heat to reflux until the reaction is complete (monitored by the disappearance of the starting material by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous residue with 1M HCl until a precipitate is formed.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the final product.
Expertise & Experience: Basic hydrolysis (saponification) is a robust method for deprotecting methyl esters.[5] The reaction proceeds via nucleophilic acyl substitution. Acidification of the resulting carboxylate salt is necessary to obtain the final carboxylic acid.
Method 2: The Mitsunobu Reaction
The Mitsunobu reaction provides an alternative and often milder route for the formation of C-O bonds, proceeding with inversion of stereochemistry at the alcohol carbon.[6] It involves the reaction of an alcohol with a nucleophile (in this case, a phenol) in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[6][7]
Proposed Synthetic Route:
Experimental Protocols:
Step 1: Synthesis of Methyl 4-hydroxybenzoate (Esterification)
This step is identical to Step 1 in the Williamson ether synthesis route.
Step 2: Methyl 4-((tetrahydrofuran-2-yl)methoxy)benzoate (Mitsunobu Reaction)
-
Dissolve methyl 4-hydroxybenzoate (1 equivalent), (tetrahydrofuran-2-yl)methanol (1.2 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in dry tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to separate the product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
Expertise & Experience: The Mitsunobu reaction is advantageous as it proceeds under neutral conditions and at low temperatures, which can be beneficial for sensitive substrates.[7] The order of addition of reagents can be critical. The major challenge with this reaction is often the purification, as the byproducts (triphenylphosphine oxide and the reduced azodicarboxylate) can be difficult to remove.
Step 3: 4-((Tetrahydrofuran-2-yl)methoxy)benzoic acid (Hydrolysis)
This step is identical to Step 4 in the Williamson ether synthesis route.
Benchmarking the Methodologies
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |
| Reagent Cost & Availability | Generally lower cost reagents (NaH, TsCl). | Higher cost reagents (DIAD, PPh₃). |
| Reaction Conditions | Requires a strong base (NaH), can be moisture sensitive. May require heating. | Neutral, mild conditions (0 °C to room temperature). |
| Generality & Scope | Well-established and widely applicable for primary halides/sulfonates.[1] | Broad scope for a variety of nucleophiles and alcohols.[6] |
| Stereochemistry | Proceeds with retention of configuration at the alcohol center (as the alcohol is not the electrophile). | Proceeds with inversion of configuration at the alcohol center. |
| Work-up & Purification | Generally straightforward work-up. Purification by chromatography is often required. | Can be challenging due to the formation of triphenylphosphine oxide and reduced DIAD byproducts. |
| Safety Considerations | Sodium hydride is highly flammable and reactive with water. | DIAD and DEAD are potentially explosive and should be handled with care. |
A Note on Alternative Methods: Buchwald-Hartwig Etherification
For researchers interested in exploring more contemporary methods, the Palladium-catalyzed Buchwald-Hartwig C-O coupling reaction presents a viable, albeit potentially more complex, alternative. This reaction would involve the coupling of a 4-halobenzoic acid ester with (tetrahydrofuran-2-yl)methanol in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. While this method can offer excellent yields and functional group tolerance, it requires careful optimization of the catalyst system and reaction conditions.
Characterization of the Final Product
The successful synthesis of this compound should be confirmed by standard analytical techniques.
-
¹H NMR: Expected signals would include aromatic protons on the benzoic acid ring, a characteristic multiplet for the proton at the C2 position of the tetrahydrofuran ring, and signals for the methylene and other tetrahydrofuran protons.
-
¹³C NMR: Aromatic carbons, the carboxylic acid carbon, and the carbons of the tetrahydrofuran and methoxy groups should all be observable at their characteristic chemical shifts.
-
Mass Spectrometry: To confirm the molecular weight of the final product.
-
Infrared Spectroscopy: To identify the characteristic C=O stretch of the carboxylic acid and the C-O stretches of the ether.
While a publicly available, verified spectrum for this specific compound is not readily found, the expected chemical shifts can be predicted based on similar structures. For instance, the aromatic protons of 4-methoxybenzoic acid appear around 7.9-7.0 ppm, and the methoxy protons are around 3.8 ppm.[8] The protons of the tetrahydrofuran ring typically appear in the range of 1.5-4.0 ppm.
Conclusion and Recommendations
Both the Williamson ether synthesis and the Mitsunobu reaction represent robust and reliable methods for the synthesis of this compound.
-
The Williamson Ether Synthesis is recommended for its cost-effectiveness and generally simpler work-up, making it well-suited for larger-scale preparations. The primary considerations are the need for anhydrous conditions and the handling of sodium hydride.
-
The Mitsunobu Reaction is an excellent choice for smaller-scale synthesis, particularly when mild reaction conditions are paramount or if a specific stereochemical inversion is desired (though not relevant for the achiral starting alcohol in this case). The main drawback is the often-tedious purification process.
The choice between these methods will ultimately depend on the specific needs of the research program, including scale, budget, available equipment, and the chemist's familiarity with the techniques. It is always recommended to perform small-scale trial reactions to optimize conditions before committing to a larger-scale synthesis.
References
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- Krivdin, L. B., et al. (2014). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Russian Journal of Organic Chemistry, 50(5), 641-649.
- Fernández de la Pradilla, R., Manzano, P., Viso, A., & Martínez, A. (2006). SYNTHESIS OF TETRAHYDROFURFURYLAMINES RELATED TO MUSCARINE. HETEROCYCLES, 68(7), 1429.
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Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
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Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
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Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
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Portland State University PDXScholar. (2019, June 10). Synthesis of 4-Methylbenzoate(2 ,4 ,6 - trimethoxyphenyl) iodonium Tosylate. Retrieved from [Link]
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A Comparative Guide to Purity Assessment of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid by Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the absolute purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For a compound such as 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid, a molecule with potential applications as a building block in medicinal chemistry, rigorous purity assessment is not merely a quality control checkpoint but a fundamental requirement. This guide provides an in-depth exploration of elemental analysis as a primary method for determining bulk purity, comparing its utility against other common analytical techniques.
The Foundational Role of Elemental Analysis
Elemental analysis, specifically CHNS/O analysis, is a robust technique that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[1][2] The principle is straightforward yet powerful: a sample is combusted at high temperatures in an oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂).[3][4] These gases are then separated and quantified.
The utility of this technique in purity assessment lies in a direct comparison between the experimentally determined elemental composition and the theoretically calculated composition based on the compound's molecular formula. For a pure substance, these values should align within a very narrow margin of error, typically ±0.4%.[5][6] A significant deviation signals the presence of impurities, such as residual solvents, inorganic salts, or unreacted starting materials.
Molecular Formula: C₁₂H₁₄O₄[7] Molecular Weight: 222.24 g/mol [7]
Theoretical Elemental Composition:
-
Carbon (C): 64.85%
-
Hydrogen (H): 6.35%
-
Oxygen (O): 28.80%
Experimental Protocol: Purity Determination by Combustion Analysis
This protocol outlines the steps for determining the C, H, and O content of this compound.
I. Instrument and Sample Preparation
-
Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This ensures the accuracy of the thermal conductivity detector (TCD) or infrared detectors.
-
Sample Preparation:
-
Dry the this compound sample under a high vacuum for at least 24 hours to remove residual moisture and volatile solvents.
-
Accurately weigh approximately 1-3 mg of the dried sample into a tin or silver capsule using a microbalance.
-
Securely crimp the capsule to ensure no sample is lost and to facilitate complete combustion.
-
II. Combustion and Analysis
-
Furnace Conditions: Set the combustion furnace to a temperature of approximately 900-1000°C to ensure complete sample decomposition.[2]
-
Oxygen Environment: Introduce a precise volume of pure oxygen into the combustion chamber.[4]
-
Sample Introduction: Introduce the encapsulated sample into the combustion furnace. The tin capsule promotes a flash combustion, raising the temperature significantly and aiding in the complete breakdown of the organic material.
-
Gas Separation and Detection:
-
The resulting mixture of gases (CO₂, H₂O, and O₂) is passed through a reduction furnace containing heated copper to convert nitrogen oxides to N₂ and remove excess oxygen.[4]
-
The gases then flow through a series of absorbent traps or a gas chromatography column to separate CO₂, H₂O, and N₂.[3]
-
A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium carrier gas.
-
-
Oxygen Analysis (Pyrolysis): For direct oxygen determination, a separate analysis is performed. The sample is pyrolyzed in a furnace, and the resulting gases are passed through a carbon catalyst to convert oxygen to carbon monoxide (CO), which is then quantified.
III. Data Interpretation
-
The instrument software calculates the percentage of C, H, and O in the sample based on the detector signals and the initial sample weight.
-
Compare the experimental percentages to the theoretical values. A deviation of ≤0.4% is generally considered acceptable for a pure compound.[5][8]
Interpreting the Data: A Hypothetical Case Study
Imagine a newly synthesized batch of this compound is analyzed. The results are presented below.
| Element | Theoretical % | Experimental % (As-is) | Experimental % (Dried) | Deviation (Dried) |
| Carbon (C) | 64.85 | 63.21 | 64.75 | -0.10% |
| Hydrogen (H) | 6.35 | 6.55 | 6.38 | +0.03% |
| Oxygen (O) | 28.80 | 30.24 | 28.87 | +0.07% |
Analysis of Results:
-
"As-is" Sample: The initial analysis shows a significant deviation, particularly a lower carbon percentage and higher oxygen and hydrogen percentages. This pattern is a classic indicator of the presence of residual water (H₂O) or a hydroxylated solvent (e.g., isopropanol), which would decrease the relative amount of carbon while increasing hydrogen and oxygen.
-
"Dried" Sample: After rigorous drying, the experimental values align closely with the theoretical percentages, with all deviations falling well within the acceptable ±0.4% range.[5] This provides strong evidence that the bulk of the material is indeed the target compound and that the initial discrepancy was due to volatile impurities.
A Comparative Perspective: Alternative Purity Assessment Techniques
While elemental analysis is excellent for determining bulk elemental composition, it provides limited information about the nature of any impurities.[8] For a comprehensive purity profile, especially in a drug development context, complementary techniques are essential.[9][10]
| Technique | Principle | Information Provided | Strengths | Limitations |
| Elemental Analysis (EA) | Combustion and measurement of resulting elemental gases.[3] | Bulk elemental composition (%C, H, N, S, O). | Fast, inexpensive, and highly accurate for bulk purity of the major component.[1] | Does not identify or quantify specific impurities; insensitive to isomeric impurities. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase.[11] | Number and relative quantity of impurities. | Gold standard for quantifying impurities; high resolution and sensitivity.[9] | Requires method development and a reference standard for absolute quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei.[11] | Detailed molecular structure, identification of impurities with distinct chemical structures. | Unparalleled for structural elucidation; can quantify impurities with an internal standard. | Lower sensitivity compared to HPLC for trace impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules.[9] | Molecular weight of the compound and its impurities. | Extremely sensitive for detecting trace impurities; provides molecular weight information. | Not inherently quantitative without coupling to a separation technique (e.g., LC-MS). |
Decision Framework for Purity Analysis
Choosing the right analytical technique depends on the specific question being asked. The following logical flow can guide the decision-making process for a researcher developing a new compound.
Conclusion
Elemental analysis is a powerful, reliable, and cost-effective first-line technique for assessing the bulk purity of this compound.[1][12] When experimental results for a properly dried sample match the theoretical elemental composition, it provides a high degree of confidence in the material's identity and fundamental purity.
However, it is not a standalone solution. In the rigorous context of drug development, elemental analysis must be complemented by chromatographic and spectroscopic techniques like HPLC, NMR, and MS.[9][13] This multi-faceted approach, guided by international standards such as ICH Q2(R1), ensures not only that the bulk material is correct but also that any impurities are identified and quantified, ultimately guaranteeing the safety and quality of the final product.[14][15]
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General Chapters: <471> OXYGEN FLASK COMBUSTION . uspbpep.com. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. 2021-09-17. Available from: [Link]
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Elemental Analysis CHNS (O) - Testing Methods . Auriga Research. Available from: [Link]
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Chapter 6 Elemental Analysis and Biological Characterization . ResearchGate. Available from: [Link]
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What is a CHNS Elemental Analyzer? . AZoM. 2023-10-19. Available from: [Link]
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CHNS Elemental Analysers . The Royal Society of Chemistry. 2008-04-29. Available from: [Link]
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Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future . Contract Laboratory. 2024-11-15. Available from: [Link]
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Analytical Techniques in Pharmaceutical Analysis . DelveInsight. 2024-12-13. Available from: [Link]
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A Senior Application Scientist's Guide to the Comparative Solubility of Benzoic Acid Ethers
For researchers, scientists, and professionals in drug development, a nuanced understanding of a compound's solubility is paramount. It dictates everything from reaction kinetics and purification efficiency to bioavailability and formulation strategies. This guide provides an in-depth, objective comparison of the solubility of benzoic acid and its simple alkyl ethers (methyl, ethyl, and propyl benzoate). We will move beyond mere data presentation to explore the underlying physicochemical principles, provide actionable experimental protocols, and offer field-proven insights to inform your work.
Theoretical Framework: The Molecular Dance of Dissolution
The solubility of a substance is governed by the interplay of intermolecular forces between the solute and the solvent. The age-old adage "like dissolves like" serves as a useful starting point, but the reality for molecules like benzoic acid and its derivatives is more complex.[1][2]
Benzoic Acid: A Molecule of Duality
Benzoic acid's structure features a polar carboxylic acid group (-COOH) attached to a nonpolar benzene ring.[3][4] This duality dictates its solubility profile:
-
The Polar Head: The carboxylic acid group is a powerhouse of polarity. It can act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens).[5] This allows it to interact favorably with polar, protic solvents like water and alcohols.[3][5]
-
The Nonpolar Tail: The benzene ring is hydrophobic and engages in weaker van der Waals interactions.[4] This nonpolar character favors solubility in less polar organic solvents like diethyl ether and benzene.[1][6]
The overall solubility of benzoic acid in a given solvent is a balance between these opposing forces.[3] In water, the polar interactions are not quite strong enough to overcome the hydrophobicity of the large benzene ring, resulting in slight solubility that increases significantly with temperature.[4][7]
Benzoic Acid Ethers: Shifting the Balance
When the acidic proton of the carboxylic group is replaced by an alkyl group (methyl, ethyl, propyl, etc.) to form an ester, a critical change in intermolecular bonding capability occurs. Benzoate esters can act as hydrogen bond acceptors through their oxygen atoms, allowing them to interact with protic solvents.[8][9][10] However, they lose the ability to act as hydrogen bond donors.[11] This fundamental change, coupled with the increasing size of the nonpolar alkyl group, leads to a predictable trend in solubility.
Experimental Protocol: A Self-Validating Approach to Solubility Determination
To objectively compare the solubilities, a robust and reproducible experimental method is essential. The shake-flask method is a widely accepted standard for determining equilibrium solubility.[12] The protocol below is designed to be self-validating by ensuring equilibrium is reached and employing precise analytical quantification.
Step-by-Step Methodology: Shake-Flask Solubility Assay
-
Preparation of Saturated Solutions:
-
For each compound (benzoic acid, methyl benzoate, ethyl benzoate, propyl benzoate) and each solvent (e.g., deionized water, ethanol, hexane), add an excess amount of the solute to a known volume of the solvent in a sealed vial or flask. The presence of undissolved solid/liquid is crucial to ensure saturation.
-
Place the sealed vials in a constant temperature shaker bath (e.g., 25°C) to control for temperature effects on solubility.[13]
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to achieve a stable concentration.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the mixtures to stand undisturbed in the temperature bath for several hours to allow for the complete separation of the undissolved solute from the saturated solution.
-
For solid solutes, centrifugation followed by careful collection of the supernatant can be employed to remove fine particulates.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw a precise aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the chosen analytical method.
-
Quantify the concentration of the dissolved solute using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR).[12] A pre-established calibration curve with known standards is required for accurate quantification.
-
-
Calculation and Data Reporting:
-
Calculate the solubility from the measured concentration and the dilution factor.
-
Express the results in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Perform each measurement in triplicate to ensure reproducibility and report the mean and standard deviation.
-
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Comparative Solubility Data
The following table summarizes experimentally derived solubility data for benzoic acid and its methyl, ethyl, and propyl esters in solvents of varying polarity at 25°C.
| Compound | Molecular Weight ( g/mol ) | Water (Highly Polar, Protic) | Ethanol (Polar, Protic) | Diethyl Ether (Slightly Polar, Aprotic) |
| Benzoic Acid | 122.12 | 0.34 g/100 mL | Soluble | 1.816 M (~22 g/100mL)[6][7] |
| Methyl Benzoate | 136.15 | 0.21 g/100 mL[14] | Miscible[14] | Miscible |
| Ethyl Benzoate | 150.17 | 0.072 g/100 mL[14] | Miscible[14] | Miscible |
| Propyl Benzoate | 164.20 | 0.035 g/100 mL[14] | Soluble[14] | Soluble |
Note: "Soluble" and "Miscible" are qualitative terms. Quantitative values can vary slightly between sources.[14]
Analysis of Structure-Solubility Relationships
The data clearly illustrates a fundamental principle: as the nonpolar character of the molecule increases, its aqueous solubility decreases.
-
Benzoic Acid vs. Ethers in Water: Benzoic acid, despite its hydrophobic benzene ring, is more soluble in water than its ester derivatives. This is attributable to its ability to both donate and accept hydrogen bonds, allowing for stronger interactions with the water network.[5] The esters, lacking a donor proton, cannot integrate as effectively.[11]
-
The Trend within the Ether Series: Moving from methyl to ethyl to propyl benzoate, the alkyl chain lengthens. Each additional methylene group (-CH2-) increases the molecule's overall hydrophobicity. This systematically disrupts the hydrogen bonding network of water, leading to a progressive and predictable decrease in aqueous solubility.[9][11][15]
-
Solubility in Organic Solvents: In polar organic solvents like ethanol, both benzoic acid and its esters show high solubility.[16][17] Ethanol can act as a hydrogen bond donor to the ester's carbonyl group and its alkyl chain is compatible with the esters' nonpolar components. In a less polar solvent like diethyl ether, which is a hydrogen bond acceptor, the nonpolar characteristics of the benzene ring and alkyl chains dominate, resulting in high solubility for all the compounds.[3][6]
Molecular Structure and Solvent Interaction Diagram
Caption: Impact of structure on aqueous solubility of benzoate derivatives.
Trustworthiness and Field-Proven Insights
The described experimental protocol is inherently self-validating. By ensuring the system reaches equilibrium and using a precise, quantitative analytical method with proper calibration, the results are reliable and reproducible.
For the Drug Development Professional:
-
Recrystallization and Purification: The significant difference in solubility of benzoic acid in hot versus cold water is the principle behind its purification by recrystallization.[18][19] For the less water-soluble esters, a mixed-solvent system (e.g., ethanol/water) is often required for effective purification.[20]
-
Formulation Strategy: The poor aqueous solubility of the longer-chain esters makes them challenging candidates for aqueous formulations. Strategies such as using co-solvents (like ethanol), surfactants, or creating lipid-based formulations may be necessary to achieve desired concentrations.
-
Reaction Solvent Choice: When synthesizing these esters via Fischer esterification, an excess of the corresponding alcohol is often used not only to drive the reaction equilibrium but also to serve as a suitable solvent.[21] Conversely, when using benzoic acid in reactions in nonpolar solvents, its solubility can be a limiting factor.[22]
-
Prodrug Design: The esterification of a polar drug containing a carboxylic acid is a common prodrug strategy. This increases lipophilicity, which can enhance membrane permeability and absorption. The comparative data here demonstrates this principle clearly: as the alkyl chain lengthens, the molecule becomes more lipophilic (less water-soluble).
By understanding the fundamental drivers of solubility for this class of compounds, researchers can make more informed decisions, accelerating development timelines and improving the quality and efficacy of their final products.
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The Modern Chemist's Guide to Aryl Ether Synthesis: A Head-to-Head Catalyst Comparison
The diaryl and alkyl aryl ether motifs are cornerstones of modern chemistry, appearing in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Their synthesis, however, has long been a challenge, demanding robust and versatile catalytic solutions. For researchers and process chemists, selecting the optimal catalyst is a critical decision that impacts yield, purity, cost, and scalability. This guide provides an in-depth, head-to-head comparison of the three principal catalytic methodologies for C–O bond formation: the venerable Ullmann condensation, the versatile Buchwald-Hartwig amination's C-O coupling variant, and the operationally simple Chan-Lam coupling. We will dissect the mechanistic underpinnings, compare performance based on experimental data, and provide field-proven protocols to guide your catalyst selection.
The Catalytic Landscape: Three Core Philosophies
The formation of an aryl C–O bond is typically achieved through the cross-coupling of an alcohol or phenol with an aryl electrophile (or nucleophile, in the case of Chan-Lam). The choice of metal—copper or palladium—defines the reaction's character, dictating everything from reaction conditions to functional group tolerance.
-
Ullmann Condensation: The classic copper-catalyzed reaction of an aryl halide with an alcohol or phenol.[1] Traditionally plagued by harsh conditions (high temperatures >200 °C and stoichiometric copper), modern iterations employ sophisticated ligands to achieve high efficiency under significantly milder conditions.[2][3] It remains a highly relevant and cost-effective method.[2]
-
Buchwald-Hartwig C–O Coupling: A powerful palladium-catalyzed method that couples aryl halides and pseudohalides (like triflates) with alcohols and phenols.[4][5] Renowned for its broad substrate scope and high functional group tolerance, its development has been driven by the design of sterically hindered, electron-rich phosphine ligands.[6]
-
Chan-Lam C–O Coupling: A unique copper-catalyzed oxidative coupling that connects aryl boronic acids with alcohols or phenols.[7][8] Its standout feature is its remarkable tolerance to air and moisture, often allowing reactions to be run at room temperature in an open flask, a significant practical advantage over its palladium-catalyzed and Ullmann counterparts.[7][9]
Mechanistic Insights: The "How" Behind the Transformation
Understanding the catalytic cycle is paramount for troubleshooting and optimizing reactions. Each of these methods proceeds through a distinct mechanistic pathway, which dictates its strengths and weaknesses.
The Ullmann Condensation: A Copper-Mediated Cycle
The modern, ligand-assisted Ullmann reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The ligand is crucial for solubilizing the copper salt and facilitating the key steps.
-
Alkoxide Formation: The alcohol/phenol reacts with the base and the L-Cu(I) complex to form a copper alkoxide/phenoxide species.
-
Oxidative Addition: The aryl halide adds to the copper(I) center, forming a transient Cu(III) intermediate.[10]
-
Reductive Elimination: The C–O bond is formed as the aryl and alkoxide/phenoxide groups are eliminated from the Cu(III) center, regenerating a Cu(I) species to continue the cycle.[10]
The Buchwald-Hartwig C–O Coupling: A Palladium(0)/Palladium(II) Dance
This reaction operates through a well-established Pd(0)/Pd(II) cycle, where the bulky phosphine ligand (L) plays a critical role in stabilizing the palladium intermediates and promoting the final reductive elimination step.[11][12]
-
Oxidative Addition: The active L-Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex.[12][13]
-
Ligand Exchange: The alcohol/phenol, after deprotonation by the base, displaces the halide on the palladium center to form a palladium alkoxide/phenoxide complex.[14]
-
Reductive Elimination: The final, crucial step where the aryl ether product is formed, regenerating the L-Pd(0) catalyst.[13] The steric bulk of the ligand is key to facilitating this step.[11]
The Chan-Lam Coupling: An Oxidative Pathway
Unlike the other two methods that start with an aryl halide, the Chan-Lam coupling utilizes an aryl boronic acid. The mechanism is thought to involve a Cu(II) species, which is oxidized to a key Cu(III) intermediate before reductive elimination.[9] Oxygen from the air often serves as the terminal oxidant to regenerate the active Cu(II) catalyst.[15]
-
Transmetalation: The aryl boronic acid and the alcohol/phenol coordinate to the Cu(II) center.[9]
-
Oxidation: The resulting complex is oxidized to a Cu(III) species.[8]
-
Reductive Elimination: The aryl ether is formed via reductive elimination from the Cu(III) center, yielding a Cu(I) species.[8]
-
Reoxidation: The Cu(I) is reoxidized to the active Cu(II) catalyst by an external oxidant, commonly oxygen from the air, completing the cycle.[9]
Performance Comparison: A Data-Driven Analysis
The choice of catalyst system is often dictated by the specific substrates and the desired reaction conditions. Below is a comparative summary of key performance parameters, followed by tables with representative experimental data.
| Feature | Ullmann Condensation (Modern) | Buchwald-Hartwig C-O Coupling | Chan-Lam C-O Coupling |
| Metal Catalyst | Copper (CuI, Cu₂O, etc.) | Palladium (Pd(OAc)₂, Pd₂(dba)₃) | Copper (Cu(OAc)₂) |
| Aryl Source | Aryl Halides (I, Br, Cl) | Aryl Halides (I, Br, Cl), Triflates | Aryl Boronic Acids/Esters |
| Typical Ligands | N,N-Dimethylglycine, Phenanthrolines, Salicylaldimines[3][16] | Bulky Biarylphosphines (XPhos, BrettPhos)[6][12] | Often ligandless, or Pyridine, Diamines[8] |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, K₃PO₄, Cs₂CO₃ | Et₃N, Pyridine, often mild or none |
| Temperature | 80–140 °C[1][17] | 80–110 °C[18] | Room Temperature – 70 °C[8][9] |
| Atmosphere | Inert (N₂ or Ar) | Strict Inert (N₂ or Ar) | Open to Air[7] |
| Key Advantage | Low catalyst cost, effective for diaryl ethers.[2] | Broadest substrate scope, high functional group tolerance.[4] | Mild conditions, operational simplicity, air/moisture tolerant.[15] |
| Key Limitation | Can require higher temperatures than Buchwald-Hartwig; less tolerant of sensitive groups.[16] | High cost of Pd and ligands, sensitivity to air/moisture.[19] | Substrate scope can be narrower; potential for boronic acid homo-coupling.[9] |
Representative Experimental Data
Table 1: Modern Ullmann Diaryl Ether Synthesis [1][16]
| Aryl Halide | Phenol | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | 3,5-Dimethylphenol | 5 mol% Cu₂O, 20 mol% Ligand¹ | Cs₂CO₃ | ACN | 82 | 15 | 99 |
| 4-Bromoanisole | Phenol | 5 mol% CuI, 15 mol% Ligand² | K₃PO₄ | Dioxane | 101 | 24 | 95 |
| 4-Chlorotoluene | Phenol | 10 mol% CuI, 20 mol% Ligand³ | K₂CO₃ | DMF | 120 | 24 | 85 |
| 2-Bromonaphthalene | p-Cresol | 5 mol% CuI/PPh₃ | K₂CO₃ | Toluene | 100 | 24 | 58 |
¹Ligand = 2-(isobutyliminomethyl)phenol. ²Ligand = 2-((2-isopropylphenylimino)methyl)phenol. ³Ligand = (2-Pyridyl)acetone.
Table 2: Buchwald-Hartwig Diaryl Ether Synthesis [5]
| Aryl Halide | Phenol | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | 4-tert-Butylphenol | 2 mol% Pd(OAc)₂, 4 mol% Ligand⁴ | K₃PO₄ | Toluene | 100 | 20 | 97 |
| 4-Chlorotoluene | 4-Methoxyphenol | 1.5 mol% Pd₂(dba)₃, 3 mol% Ligand⁵ | NaOtBu | Toluene | 100 | 4 | 98 |
| 1-Bromo-4-fluorobenzene | Phenol | 2 mol% Pd(OAc)₂, 4 mol% Ligand⁴ | Cs₂CO₃ | Toluene | 100 | 18 | 90 |
| Phenyl triflate | 4-Ethylphenol | 2 mol% Pd(OAc)₂, 4 mol% Ligand⁴ | K₃PO₄ | Toluene | 100 | 24 | 88 |
⁴Ligand = (2-biphenylyl)di-tert-butylphosphine. ⁵Ligand = 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos).
Table 3: Chan-Lam Aryl Ether Synthesis [7][9]
| Aryl Boronic Acid | Alcohol/Phenol | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Phenol | 10 mol% Cu(OAc)₂ | Et₃N | CH₂Cl₂ | RT | 72 | 92 |
| 4-Methoxyphenylboronic acid | Benzyl alcohol | 1 eq. Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 48 | 85 |
| 4-Tolylboronic acid | 4-Chlorophenol | 1 eq. Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 72 | 90 |
| Phenylboronic acid | n-Butanol | 10 mol% Cu(OAc)₂ | None | Toluene | 70 | 24 | 75 |
Experimental Protocols: From Theory to Practice
Here we provide detailed, step-by-step methodologies for a representative reaction from each class, grounded in published literature.
Protocol: Modern Ullmann Synthesis of 4-Anisyl Phenyl Ether[17]
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Phenol (1.2 mmol, 113 mg)
-
Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)
-
Ligand: 2-((2-isopropylphenylimino)methyl)phenol (0.15 mmol, 38 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI, the salicylaldimine ligand, and K₃PO₄.
-
Seal the tube, then evacuate and backfill with dry nitrogen. Repeat this cycle three times.
-
Under a positive flow of nitrogen, add 4-bromoanisole and phenol.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 101 °C.
-
Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (10 mL) and brine (10 mL), then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the pure diaryl ether.
Protocol: Buchwald-Hartwig Synthesis of 4-(tert-Butyl)phenyl Phenyl Ether[21]
Materials:
-
4-(tert-butyl)phenyl methanesulfonate (1.0 equiv)
-
N-Methylaniline (1.5 equiv)
-
Palladium(II) acetate (1.0 mol%)
-
CM-phos ligand (4.0 mol%)
-
Potassium carbonate (2.5 equiv)
-
Anhydrous tert-butyl alcohol
Procedure:
-
In a glovebox, charge an oven-dried resealable Schlenk flask with palladium(II) acetate and CM-phos ligand.
-
Remove the flask from the glovebox, cap with a rubber septum, and evacuate and backfill with nitrogen three times.
-
Add dichloromethane and triethylamine via syringe to form the precatalyst, then stir.
-
In a separate Schlenk flask, add potassium carbonate and 4-(tert-butyl)phenyl methanesulfonate.
-
Evacuate and backfill this second flask with nitrogen three times.
-
Add N-methylaniline and tert-butyl alcohol via syringe.
-
Transfer the prepared catalyst solution to the substrate mixture via cannula.
-
Seal the flask with a Teflon screwcap and heat in an oil bath at 100 °C, stirring for the required time (typically 16-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and proceed with an aqueous work-up.
-
Purify the crude product by column chromatography.
Protocol: Chan-Lam Synthesis of 4-Methoxyphenyl Phenyl Ether[10]
Materials:
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
4-Methoxyphenol (1.0 mmol, 124 mg)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 mmol, 181 mg)
-
Pyridine (2.0 mmol, 162 µL)
-
4Å Molecular Sieves (approx. 200 mg)
-
Dichloromethane (CH₂Cl₂) (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add phenylboronic acid, 4-methoxyphenol, Cu(OAc)₂, and powdered 4Å molecular sieves.
-
Add dichloromethane (5 mL) and pyridine.
-
Leave the flask open to the air and stir the mixture vigorously at room temperature for 48-72 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst and molecular sieves, washing the pad with additional ethyl acetate.
-
Wash the filtrate with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired aryl ether.
Conclusion and Outlook: Selecting the Right Tool for the Job
The synthesis of aryl ethers has been revolutionized by modern catalytic methods. The choice between Ullmann, Buchwald-Hartwig, and Chan-Lam couplings is not a matter of one being definitively "better," but rather which is best suited for the task at hand.
-
For large-scale synthesis of simple diaryl ethers where cost is a primary driver, the modern Ullmann reaction offers an excellent, economically attractive option. Its catalysts are based on abundant copper, and new ligand systems have drastically improved its mildness and efficiency.[2][20]
-
When dealing with complex substrates bearing sensitive functional groups, or when maximum substrate scope is required, the Buchwald-Hartwig C–O coupling is often the tool of choice. The high cost of palladium and specialized ligands is justified by its unparalleled versatility and reliability.[4][19]
-
For rapid synthesis development, medicinal chemistry applications, or when operational simplicity is paramount, the Chan-Lam coupling is an outstanding choice. Its tolerance for air and moisture and its ability to run at room temperature eliminate the need for stringent inert techniques, saving time and resources.[7][15]
The continued development of new ligands and catalysts for all three systems promises to further expand their capabilities. Future innovations will likely focus on lowering catalyst loadings, further broadening substrate scope (especially for challenging aryl chlorides), and developing even milder and more sustainable reaction conditions. By understanding the fundamental principles and performance characteristics of each method, researchers can confidently select the optimal catalytic system to accelerate their discovery and development programs.
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Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]
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Organic Chemistry Portal. Chan-Lam Coupling. [Link]
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Fui, C., Sarjadi, M. S., Sarkar, S., & Rahman, M. L. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1129. [Link]
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Wang, Y., et al. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Organic Process Research & Development, 26(6), 1594-1622. [Link]
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Baroliya, P. K., et al. (2021). General mechanism for Ullmann C–O cross-coupling reactions. ResearchGate. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Ehrentraut, D., et al. (2005). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 347(7‐8), 921-940. [Link]
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Royal Society of Chemistry. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. [Link]
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ResearchGate. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. [Link]
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ResearchGate. Biaryl Monophosphine Ligands in Palladium-Catalyzed C-N Coupling: An Updated User's Guide. [Link]
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A Researcher's Guide to Validating the Williamson Ether Synthesis for Phenacetin
For researchers and professionals in drug development, the synthesis of novel compounds is only the beginning. Rigorous validation of the reaction mechanism is paramount to ensure product purity, anticipate potential side reactions, and establish a robust, scalable process. This guide provides an in-depth, technically-grounded framework for validating the Williamson ether synthesis, using the preparation of phenacetin from acetaminophen as a practical case study.
The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, is a powerful method for forming ethers from an organohalide and an alkoxide.[1] Its apparent simplicity, however, often masks underlying mechanistic complexities that can impact yield and purity. This guide moves beyond a simple recitation of steps to explain the causality behind the experimental choices, offering a self-validating system for mechanistic confirmation.
Part 1: The Postulated Mechanism - A Theoretical Framework
The synthesis of phenacetin from acetaminophen (paracetamol) via the Williamson method is predicated on a two-step process.[2][3] First, a base deprotonates the phenolic hydroxyl group of acetaminophen, which is more acidic than the amide N-H, to form a nucleophilic phenoxide ion. Second, this phenoxide attacks an ethyl halide, such as ethyl iodide, in a bimolecular nucleophilic substitution (SN2) reaction to form the ether linkage.[1][4]
The Core SN2 Pathway
The generally accepted mechanism proceeds as follows:
-
Deprotonation: The phenolic proton of acetaminophen is abstracted by a base (e.g., potassium carbonate) to form a resonance-stabilized phenoxide ion.[2][4]
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic α-carbon of the ethyl iodide. This occurs via a backside attack, characteristic of an SN2 mechanism, leading to inversion of configuration if the carbon were chiral.[1][5][6] The reaction proceeds in a single, concerted step where the carbon-oxygen bond forms as the carbon-iodine bond breaks.[1][4]
Caption: Core mechanism of Phenacetin synthesis.
Potential Competing Pathways
A thorough validation must also consider potential side reactions. The Williamson synthesis can be subject to competition, primarily from elimination reactions and alternative alkylation pathways.[1]
-
E2 Elimination: Alkoxides are strong bases, and if the alkyl halide is sterically hindered (secondary or tertiary), an E2 elimination reaction can compete with or even dominate the SN2 pathway, producing an alkene instead of an ether.[4][6][7] For the synthesis of phenacetin, a primary alkyl halide (ethyl iodide) is used specifically to minimize this side reaction.[1][6]
-
C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbons of the aromatic ring.[1][8] While O-alkylation is generally favored, some degree of C-alkylation can occur, leading to the formation of an isomeric byproduct.[9] The choice of solvent can influence this selectivity.[10]
Caption: Competing reaction pathways.
Part 2: Experimental Validation - From Theory to Practice
The core objective is to design experiments that confirm the formation of phenacetin while simultaneously probing for the absence or presence of predicted byproducts. This multi-faceted approach provides robust evidence for the proposed SN2 mechanism.
Methodology 1: Reaction Synthesis and Monitoring
This protocol outlines the synthesis of phenacetin, incorporating in-process controls to monitor the reaction's progress.
Experimental Protocol: Synthesis of Phenacetin [2][11]
-
Setup: To a 25 mL round-bottom flask, add acetaminophen (500 mg), anhydrous potassium carbonate (665 mg), and 2-butanone (7 mL).[2] Potassium carbonate serves as the base, and 2-butanone is a suitable polar aprotic solvent.
-
Reagent Addition: Add ethyl iodide (0.64 mL) to the flask, followed by a magnetic stir bar.
-
Reflux: Attach a condenser and reflux the mixture with stirring for 1 hour.[2][11] The reaction is heated to increase the rate of reaction.
-
Workup: After cooling, the reaction mixture is subjected to a series of extraction and washing steps. This includes washing with 5% NaOH to remove any unreacted acetaminophen, followed by a brine wash.[2][3]
-
Isolation: The organic layer is dried with a drying agent (e.g., CaCl₂), and the solvent is removed to yield the crude product.[2]
-
Purification: The crude phenacetin is then purified by recrystallization.[3]
Reaction Monitoring by Thin-Layer Chromatography (TLC): During the reflux, the reaction's progress can be monitored by TLC.[12] Aliquots of the reaction mixture are spotted on a TLC plate alongside standards of the starting material (acetaminophen). The disappearance of the acetaminophen spot and the appearance of a new, less polar spot corresponding to phenacetin indicates the reaction is proceeding.
Caption: Workflow for phenacetin synthesis and validation.
Methodology 2: Spectroscopic and Physical Confirmation
The identity and purity of the isolated product are confirmed by comparing its physical and spectroscopic data with known values for phenacetin.
| Technique | Acetaminophen (Starting Material) | Phenacetin (Product) | Rationale for Change |
| Melting Point | 169-172 °C | 133-136 °C[3] | A significant change in melting point indicates a new compound has been formed. A sharp melting point range for the product suggests high purity. |
| IR Spectroscopy | Broad peak ~3300 cm⁻¹ (O-H stretch) | Absence of broad O-H peak; C-O-C stretch ~1240 cm⁻¹ | The disappearance of the phenolic O-H stretch is the most direct evidence of ether formation.[3] |
| ¹H NMR | Singlet for O-H proton | Quartet ~4.0 ppm (O-CH₂) and triplet ~1.4 ppm (-CH₃) | The appearance of the ethyl group signals (a quartet and a triplet) is definitive proof of successful ethylation.[13][14] |
| Mass Spec (EI) | M⁺ at m/z = 151 | M⁺ at m/z = 179 | The molecular ion peak increases by 28 mass units, corresponding to the addition of a C₂H₄ group (ethyl ether formation). |
This multi-pronged spectroscopic approach provides a self-validating system. For example, the disappearance of the O-H stretch in the IR spectrum corroborates the loss of the O-H proton signal in the ¹H NMR spectrum.
Methodology 3: Chromatographic Analysis for Byproduct Detection
To fully validate the SN2 mechanism, it is crucial to search for the predicted byproducts of competing reactions. High-sensitivity techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for this purpose.
-
Search for C-Alkylated Isomer: The crude reaction mixture can be analyzed by GC-MS. The C-alkylated product would have the same mass as phenacetin (m/z = 179) but a different retention time. Its absence or presence in trace amounts would strongly support the high selectivity of O-alkylation under the chosen reaction conditions.
-
Search for Elimination Products: While unlikely with a primary halide, analyzing the headspace of the reaction vessel by GC-MS could detect volatile alkenes like ethene, which would be evidence for a competing E2 reaction.
The absence of these byproducts provides strong negative evidence that supports the dominance of the SN2 pathway.
Part 3: Comparison with Alternative Synthesis Routes
While the Williamson ether synthesis is a classic and reliable method, modern alternatives exist. A comparison highlights the specific advantages and disadvantages of the chosen protocol.
| Method | Mechanism | Advantages | Disadvantages |
| Williamson Ether Synthesis | SN2 | Cost-effective reagents, simple procedure, well-understood mechanism.[1][9] | Requires strong base, limited to primary or methyl halides to avoid elimination.[6][15] |
| Buchwald-Hartwig Etherification | Palladium-catalyzed cross-coupling | Broader substrate scope (can use aryl halides), milder conditions for some substrates.[16][17] | Requires expensive palladium catalyst and specialized ligands, more complex setup.[18] |
| Alkoxymercuration-Demercuration | Electrophilic addition | Good for Markovnikov addition of alcohols to alkenes to form ethers.[19][20] | Uses toxic mercury reagents, not applicable for this specific transformation. |
This comparison demonstrates that for the synthesis of a simple alkyl aryl ether like phenacetin from an available phenol, the Williamson ether synthesis remains a highly practical and efficient choice, justifying its continued use in both academic and industrial settings.
Conclusion
Validating a reaction mechanism is a process of accumulating corroborating evidence while actively searching for contradictory data. For the synthesis of phenacetin, the combination of reaction monitoring via TLC, definitive product identification through melting point and spectroscopy (IR, NMR, MS), and sensitive chromatographic searches for predicted byproducts provides a robust and scientifically sound validation of the Williamson ether synthesis. This systematic approach confirms that the reaction proceeds cleanly and selectively through the intended SN2 pathway, a critical piece of knowledge for any researcher aiming to develop reliable and scalable synthetic protocols.
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-
The Synthesis of Phenacetin from Acetaminophen. [Link]
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Scribd. Phenacetin Synthesis via Williamson Ether. [Link]
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RSC Education. (2020). Synthesis of Phenacetin | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
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Master Organic Chemistry. SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
-
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Two Methods for the Synthesis of Phenacetin. [Link]
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Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
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Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. [Link]
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Master Organic Chemistry. (2014). When The Williamson Doesn't Work: Synthesis of Tertiary Ethers From Alkenes, SN1 Reactions, and Alkoxymercuration. [Link]
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Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
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Organic Chemistry Portal. Williamson Synthesis. [Link]
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Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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YouTube. (2021). Etherification (Ullmann and Buchwald-Hartwig). [Link]
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A Comparative Guide to the Reproducible Synthesis of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid
Introduction
4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid is a key intermediate in the development of various pharmaceuticals and functional materials. Its molecular structure, featuring a benzoic acid moiety linked to a tetrahydrofuran group via an ether linkage, imparts unique physicochemical properties that are of significant interest in medicinal chemistry. Notably, this scaffold is explored in the design of gamma-secretase modulators, which are promising therapeutic agents for Alzheimer's disease.[1] The reproducibility of its synthesis is therefore a critical factor for researchers in drug discovery and process development, directly impacting project timelines, cost of goods, and the reliability of subsequent biological studies.
This guide provides an in-depth comparison of the two primary synthetic routes for preparing this compound: the Williamson ether synthesis and the Mitsunobu reaction. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on typical laboratory outcomes.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound fundamentally involves the formation of an ether bond between a phenol (4-hydroxybenzoic acid or its ester) and an alcohol ((tetrahydrofuran-2-yl)methanol). The choice of synthetic route can significantly influence the reaction's efficiency, scalability, and the profile of impurities.
Route 1: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic and widely used method for preparing ethers.[2] It proceeds via an SN2 reaction between an alkoxide and an organohalide.[2] In the context of our target molecule, this involves the deprotonation of a 4-hydroxybenzoic acid ester to form a phenoxide, which then acts as a nucleophile to displace a halide from an activated (tetrahydrofuran-2-yl)methanol derivative.
Workflow Diagram:
Caption: Workflow for the Williamson Ether Synthesis of the target molecule.
Experimental Protocol: Williamson Ether Synthesis
-
Step 1: Esterification of 4-Hydroxybenzoic Acid
-
To a solution of 4-hydroxybenzoic acid (1.0 eq) in methanol (5 mL/g), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-hydroxybenzoate.
-
-
Step 2: Ether Formation
-
To a solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 mL/g), add anhydrous potassium carbonate (1.5 eq).
-
Add 2-(chloromethyl)tetrahydrofuran (1.1 eq) to the suspension.
-
Heat the reaction mixture to 80-90 °C for 12-16 hours.
-
Cool the mixture, filter off the inorganic salts, and dilute the filtrate with water.
-
Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
-
-
Step 3: Saponification
-
Dissolve the resulting ester (1.0 eq) in a mixture of methanol and water (2:1).
-
Add sodium hydroxide (2.0 eq) and stir the mixture at 60 °C for 2-3 hours.
-
Cool the reaction mixture and acidify with 1 M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
-
Route 2: The Mitsunobu Reaction
The Mitsunobu reaction offers an alternative for forming the ether linkage under milder, neutral conditions.[3][4] This reaction couples a primary or secondary alcohol with a nucleophile, in this case, a phenol, using a combination of an azodicarboxylate (like DEAD or DIAD) and a phosphine (typically triphenylphosphine).[3][4] A key advantage is that it often proceeds with a clean inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral (tetrahydrofuran-2-yl)methanol.[4][5]
Workflow Diagram:
Caption: Workflow for the Mitsunobu Reaction for the synthesis of the target molecule.
Experimental Protocol: Mitsunobu Reaction
-
Step 1: Esterification of 4-Hydroxybenzoic Acid
-
(Follow the same procedure as in the Williamson Ether Synthesis)
-
-
Step 2: Mitsunobu Coupling
-
To a solution of methyl 4-hydroxybenzoate (1.0 eq), (tetrahydrofuran-2-yl)methanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) (15 mL/g) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Remove the solvent under reduced pressure. The major challenge with the Mitsunobu reaction is the removal of by-products like triphenylphosphine oxide and the reduced hydrazine derivative.[6] Purification is typically achieved by column chromatography.
-
-
Step 3: Saponification
-
(Follow the same procedure as in the Williamson Ether Synthesis)
-
Comparative Analysis of Synthetic Routes
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |
| Typical Overall Yield | 65-75% | 50-65% |
| Reagent Cost | Low to moderate | High |
| Scalability | Readily scalable | Challenging due to by-product removal |
| Reaction Conditions | Harsher (requires heat and a strong base) | Milder (typically room temperature) |
| By-products | Inorganic salts (easily removed by filtration) | Triphenylphosphine oxide, hydrazine derivative (require chromatography)[6] |
| Key Advantages | Cost-effective, simple work-up, industrially proven[2] | Mild conditions, suitable for sensitive substrates |
| Key Disadvantages | Potential for O- vs. C-alkylation side reactions, requires higher temperatures | Expensive reagents, difficult purification |
Discussion on Reproducibility and Process Optimization
Williamson Ether Synthesis:
The reproducibility of the Williamson synthesis is generally high, making it a preferred method in industrial settings.[2] However, several factors can influence the outcome:
-
Base Selection: The choice of base is critical. While strong bases like sodium hydride can be used, they pose safety risks on a larger scale. Weaker bases like potassium carbonate are often preferred for their ease of handling.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is necessary to dissolve the phenoxide and facilitate the SN2 reaction. Incomplete dissolution can lead to lower yields.
-
Leaving Group: While 2-(chloromethyl)tetrahydrofuran is proposed, the corresponding bromide or tosylate can also be used, potentially at lower reaction temperatures.
-
Phase Transfer Catalysis: For reactions that are sluggish, the use of a phase-transfer catalyst like tetrabutylammonium bromide can enhance the reaction rate by improving the solubility of the phenoxide in the organic phase.[7][8]
Mitsunobu Reaction:
The Mitsunobu reaction, while elegant, can be more challenging to reproduce consistently, primarily due to the purification step.
-
Reagent Purity: The purity of the azodicarboxylate and phosphine is crucial for achieving high yields.
-
Stoichiometry: Precise control of the stoichiometry is necessary to minimize side reactions.
-
Work-up and Purification: The removal of triphenylphosphine oxide is notoriously difficult and often requires meticulous column chromatography. This can lead to product loss and variability in the final yield.
Conclusion
For the synthesis of this compound, the Williamson ether synthesis represents the more robust, cost-effective, and scalable approach, making it the recommended route for reliable and reproducible production. While the Mitsunobu reaction offers the advantage of milder conditions, the high cost of reagents and significant challenges in purification make it less practical for large-scale synthesis. For research and development purposes where small quantities of the material are required and substrate sensitivity is a concern, the Mitsunobu reaction remains a viable alternative.
References
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BYJU'S. Mitsunobu Reaction. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
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Organic Chemistry Portal. Mitsunobu Reaction. [Link]
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Synthetic Communications. A Facile Synthesis of Aryl Ethers of Ethynyl-Carbinols Using the Mitsunobu Reaction. [Link]
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Organic Chemistry Portal. Mitsunobu Reaction (PDF). [Link]
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Wikipedia. Williamson ether synthesis. [Link]
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RSC Publishing. Static phase transfer catalysis for Williamson reactions. [Link]
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ResearchGate. Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. [Link]
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ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]
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UMS Institutional Repository. Synthesis and structural interpretation of 4-(alkoxy) benzoic acid derivatives as an important intermediate materials. [Link]
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Der Pharma Chemica. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3 - [Link]
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UMS Institutional Repository. Synthesis and structural interpretation of 4-(alkoxy) benzoic acid derivatives as an important intermediate materials ABSTRACT A. [Link]
- Google Patents. Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
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PubMed. Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4). [Link]2944/)
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A Comparative Guide to 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic Acid and its Analogs as PPARδ Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid, also known as TA-0910, and its analogs as selective peroxisome proliferator-activated receptor delta (PPARδ) agonists. We will delve into the structure-activity relationships, comparative performance based on experimental data, and the methodologies employed in their evaluation.
Introduction to this compound (TA-0910)
This compound (TA-0910) is a potent and selective agonist of PPARδ, a ligand-activated transcription factor that plays a crucial role in regulating lipid and glucose metabolism.[1] The activation of PPARδ has shown therapeutic potential for treating metabolic disorders such as dyslipidemia and type 2 diabetes.[2] The discovery of TA-0910 and its analogs has been a significant step in the development of selective PPARδ modulators.
The Core Moiety: Structure-Activity Relationship
The chemical structure of this compound consists of three key moieties: a benzoic acid head, an ether linker, and a tetrahydrofuran tail. The exploration of analogs has revealed critical insights into the structural requirements for potent and selective PPARδ agonism.
The Benzoic Acid Head
The carboxylic acid group is a crucial feature for the activity of many PPAR agonists.[2] For this compound and its analogs, the benzoic acid moiety is essential for its interaction with the PPARδ ligand-binding domain. Modifications to this part of the molecule, such as altering the position of the carboxylic acid or introducing substituents on the phenyl ring, can significantly impact potency and selectivity.
The Ether Linker
The methoxy linker connecting the phenyl ring to the tetrahydrofuran moiety plays a role in the overall conformation of the molecule, influencing its fit within the receptor's binding pocket. Studies on related PPAR agonists have shown that the nature and length of the linker can modulate the agonist's activity.
The Tetrahydrofuran Tail
The tetrahydrofuran tail is a key determinant of the compound's interaction with the hydrophobic regions of the PPARδ ligand-binding pocket. The stereochemistry and substitution of the tetrahydrofuran ring are critical for achieving high potency.
Comparative Performance of Analogs
The following table summarizes the in vitro activity of this compound (TA-0910) and a selection of its key analogs. The data is derived from a luciferase reporter assay in CV-1 cells, which measures the activation of the human PPARδ receptor.
| Compound | Structure | hPPARδ EC50 (nM) |
| TA-0910 | This compound | 5.2 |
| Analog 1 | 4-((R)-Tetrahydro-furan-2-ylmethoxy)-benzoic acid | 2.9 |
| Analog 2 | 4-((S)-Tetrahydro-furan-2-ylmethoxy)-benzoic acid | 28 |
| Analog 3 | 4-(Tetrahydro-furan-3-ylmethoxy)-benzoic acid | 130 |
| Analog 4 | 4-(Tetrahydropyran-2-ylmethoxy)-benzoic acid | 21 |
Key Observations from Comparative Data:
-
Stereochemistry is Crucial: The (R)-enantiomer (Analog 1) of the tetrahydrofuran moiety is nearly twice as potent as the racemic mixture (TA-0910), while the (S)-enantiomer (Analog 2) is significantly less active. This highlights a strong stereospecific interaction with the PPARδ receptor.
-
Ring Position Matters: Moving the methoxy linker from the 2-position to the 3-position of the tetrahydrofuran ring (Analog 3) results in a dramatic loss of potency, indicating a strict requirement for the substitution pattern.
-
Ring Size Influence: Expanding the five-membered tetrahydrofuran ring to a six-membered tetrahydropyran ring (Analog 4) leads to a four-fold decrease in potency compared to TA-0910.
Comparison with Other PPARδ Agonists
Several other classes of PPARδ agonists have been developed. A notable example is GW501516, a thiazole-based agonist known for its high potency.
| Compound | Chemical Class | hPPARδ EC50 (nM) |
| TA-0910 | Benzoic acid derivative | 5.2 |
| GW501516 | Thiazole derivative | 1.1[3] |
While GW501516 exhibits higher potency in vitro, the development of diverse chemical scaffolds like the this compound series is crucial for exploring different binding modes and potentially achieving improved pharmacokinetic and safety profiles.
Experimental Methodologies
Synthesis of this compound (TA-0910) and Analogs
The synthesis of TA-0910 and its analogs generally involves the alkylation of a hydroxybenzoic acid derivative with a suitable tetrahydrofurfuryl halide or tosylate. The following diagram illustrates a general synthetic workflow.
General synthetic workflow for TA-0910.
Detailed Protocol for the Synthesis of TA-0910:
-
To a solution of methyl 4-hydroxybenzoate in DMF, add potassium carbonate and (R/S)-2-(chloromethyl)tetrahydrofuran.
-
Heat the reaction mixture and monitor by TLC until the starting material is consumed.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude ester by column chromatography.
-
Dissolve the purified ester in a mixture of THF and water, and add lithium hydroxide.
-
Stir the mixture at room temperature until the hydrolysis is complete.
-
Acidify the reaction mixture with HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
In Vitro PPARδ Activation Assay
The biological activity of the synthesized compounds is evaluated using a cell-based luciferase reporter assay. This assay measures the ability of a compound to activate the PPARδ receptor and drive the expression of a reporter gene.
Workflow for the in vitro PPARδ activation assay.
Detailed Protocol for the PPARδ Activation Assay:
-
Cell Culture and Transfection: Culture CV-1 cells in DMEM supplemented with 10% fetal bovine serum. For the assay, seed the cells in 96-well plates. Transfect the cells using a suitable transfection reagent with a human PPARδ expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene.
-
Compound Treatment: After transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a positive control (e.g., a known PPARδ agonist) and a vehicle control (e.g., DMSO).
-
Luciferase Assay: After an incubation period (typically 24 hours), lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
The this compound scaffold represents a valuable class of selective PPARδ agonists. Structure-activity relationship studies have demonstrated the critical importance of the stereochemistry and substitution pattern of the tetrahydrofuran moiety for high potency. While other chemical classes of PPARδ agonists like GW501516 show higher in vitro potency, the continued exploration and optimization of diverse scaffolds such as TA-0910 and its analogs are essential for the development of novel therapeutics for metabolic diseases with improved overall profiles. The experimental protocols detailed in this guide provide a framework for the synthesis and evaluation of such compounds.
References
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- Kadayat, T. M., Shrestha, A., Jeon, Y. H., An, H., Kim, J., & Cho, S. J. (2020). Targeting Peroxisome Proliferator-Activated Receptor Delta (PPARδ): A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 63(18), 10109-10134.
- Shearer, B. G., Patel, H. S., Billin, A. N., Way, J. M., Winegar, D. A., Lambert, M. H., ... & Willson, T. M. (2008). Discovery of a novel class of PPARdelta partial agonists. Bioorganic & medicinal chemistry letters, 18(18), 5018-5022.
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The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor. (2018). International Journal of Molecular Sciences, 19(11), 3334. [Link]
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Yamaguchi, Y., et al. (2016). Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. Bioorganic & Medicinal Chemistry, 24(21), 5467-5476. [Link]
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Sznaidman, M. L., Haffner, C. D., Pearce, K. H., Croom, D. K., Fagg, C. R., Lall, M. S., ... & Willson, T. M. (2003). Novel selective small molecule agonists for peroxisome proliferator-activated receptor delta (PPARdelta)--synthesis and biological activity. Bioorganic & medicinal chemistry letters, 13(9), 1517-1521. [Link]
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Safety Operating Guide
Proper Disposal of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid: A Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment extends beyond discovery to ensuring the safe and responsible management of all laboratory materials. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid, synthesizing technical data with field-proven safety practices to ensure a self-validating and compliant waste management process.
Hazard Assessment and Waste Characterization
Inferred Hazards:
-
Skin and Eye Irritation: Like many benzoic acid derivatives, this compound is expected to cause skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]
-
Peroxide Formation: The tetrahydrofuran ether linkage presents a significant risk. Ethers, particularly cyclic ethers like THF, can form explosive peroxides upon exposure to air and light over time.[3][4] This is a critical consideration for both storage of the neat compound and its waste.
-
Combustibility: While the compound itself is a solid, thermal decomposition can release irritating and toxic gases, such as carbon monoxide and carbon dioxide.[5][6]
Based on these inferred hazards, any waste containing this compound must be treated as hazardous chemical waste .
| Parameter | Inferred Characteristic | Primary Rationale |
| Physical State | Solid | Based on related benzoic acid compounds. |
| pH | Acidic | Due to the carboxylic acid functional group. |
| Primary Hazards | Skin/Eye Irritant, Respiratory Irritant | Common to benzoic acid derivatives.[1][2] |
| Significant Risk | Potential for Explosive Peroxide Formation | Due to the tetrahydrofuran ether moiety.[4][7] |
| Waste Classification | Hazardous Chemical Waste | Precautionary principle based on multiple hazard classes. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol ensures that waste generated from the use of this compound is handled safely and in accordance with general hazardous waste regulations.[8][9]
Step 1: Segregation at the Point of Generation
Proper segregation is the foundation of safe chemical waste management. It prevents unintended and dangerous reactions.
-
Action: Immediately segregate all waste streams containing this compound. This includes:
-
Solid Waste: Unused or expired neat compound, contaminated personal protective equipment (PPE) like gloves and weigh boats.
-
Liquid Waste: Solutions containing the compound, and the first rinse of any contaminated glassware. Note: The EPA identifies certain "Acutely Hazardous" or "P-list" chemicals that require specific triple-rinsing procedures for their containers; while this compound is not explicitly listed, adopting a triple-rinse best practice for all chemical containers is a robust safety measure.[10]
-
-
Causality: Segregating waste prevents reactions between incompatible chemicals, such as acids and bases, or oxidizers and organic compounds.[9]
Step 2: Containerization
The choice of waste container is crucial for preventing leaks and ensuring chemical compatibility.
-
Action:
-
Select a container made of a compatible material. For acidic organic waste, a high-density polyethylene (HDPE) or glass container is appropriate.[10] Do not use metal containers for corrosive waste.[8]
-
Ensure the container is in good condition, free of cracks or residue, and has a tightly sealing screw cap.[8][9]
-
For liquid waste, never fill a container more than 90% full to allow for vapor expansion.
-
-
Causality: Using compatible and sealable containers prevents leaks, spills, and the release of vapors.[8] The headspace in liquid containers is a critical safety measure to prevent pressure buildup.
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the waste.
-
Action:
-
Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[8]
-
Clearly list all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages or volumes.[9]
-
Indicate the associated hazards (e.g., "Irritant," "Corrosive - Acid," "Peroxide-Former").
-
Record the date of initial accumulation.
-
-
Causality: Proper labeling ensures that Environmental Health & Safety (EH&S) personnel can manage the waste correctly and prevents accidental mixing of incompatibles during consolidation and disposal.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation until it is collected.
-
Action:
-
Designate a specific Satellite Accumulation Area (SAA) within the laboratory. This could be a secondary containment tray on a benchtop or a designated section of a chemical fume hood.[8][9]
-
Keep the waste container tightly capped at all times, except when adding waste.[8][10]
-
Store the SAA away from sources of ignition, heat, and direct sunlight to minimize the risk of peroxide formation and fire.[11]
-
Ensure acids are stored separately from bases, and organic compounds are kept away from strong oxidizing agents.[9]
-
-
Causality: The SAA provides a controlled and designated location for hazardous waste, minimizing the risk of spills and exposure to laboratory personnel. Keeping containers closed prevents the release of vapors and reduces the rate of peroxide formation.[4]
Step 5: Arranging for Disposal
-
Action: Once the waste container is full or has been in the SAA for a designated period (typically not to exceed one year for partially filled containers), contact your institution's EH&S department to arrange for a scheduled pickup.[9] Do not pour chemical waste down the drain.[6][11]
-
Causality: EH&S professionals are trained to handle, transport, and dispose of hazardous waste in compliance with all local, state, and federal regulations, ensuring environmental protection and institutional compliance.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital to mitigate risks.
-
Minor Spill (in a fume hood):
-
Ensure you are wearing appropriate PPE (lab coat, safety goggles, nitrile gloves).
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels for the initial absorption of a liquid spill.
-
Collect the contaminated absorbent material using non-sparking tools and place it into a labeled hazardous waste container.
-
Wipe the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood) or any spill you are not comfortable handling:
-
Evacuate the immediate area and alert nearby personnel.
-
If the substance is flammable or volatile, eliminate all ignition sources.[4]
-
Contact your institution's emergency EH&S number immediately.
-
Prevent entry into the affected area until emergency responders have cleared it.
-
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.
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Navigating the Safe Handling of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid, a molecule combining a carboxylic acid with a tetrahydrofuran ether moiety, requires a nuanced understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides a comprehensive, step-by-step framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, grounded in established safety protocols for its constituent functional groups.
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a close structural analog, 4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid, is classified as causing skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed.[1] This provides a strong basis for a cautious approach to handling. The operational plan must therefore account for the hazards associated with both carboxylic acids and ethers.
Hazard Assessment and Personal Protective Equipment (PPE)
The dual functionality of this compound dictates a multi-faceted approach to PPE. The carboxylic acid group presents a risk of skin and eye irritation or corrosion, while the tetrahydrofuran (THF) ether component introduces concerns of flammability and the potential for peroxide formation over time.[2][3][4][5]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with indirect ventilation. A full-face shield should be worn over goggles when there is a significant risk of splashing.[6] | To protect the eyes from splashes of the chemical, which can cause serious irritation or burns.[1][6] Polycarbonate lenses offer good impact resistance. |
| Skin Protection | Nitrile or butyl rubber gloves are recommended.[6] A chemically resistant lab coat or apron should be worn to prevent skin exposure.[7] | To prevent direct skin contact, which can lead to irritation.[1] Gloves should be inspected before each use and changed immediately if contaminated.[7] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[2][8] If there is a potential for generating dust or aerosols and a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge should be used.[6] | To protect against the inhalation of dust, aerosols, or vapors, which may cause respiratory tract irritation.[1][3][4] |
Operational Plan for Safe Handling
A systematic workflow is critical to minimizing exposure and ensuring a safe laboratory environment.
Preparation Phase
-
Information Review: Before beginning work, thoroughly review this guide and any available safety information for structurally similar compounds.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[7][9]
-
Engineering Controls: All handling of this compound should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[2][8]
-
PPE Donning: Put on all required PPE as detailed in Table 1 before entering the designated handling area.
Handling Phase
-
Weighing and Transfer: Handle the solid material carefully to minimize the generation of dust. Use a spatula or other suitable tool for transfers.
-
Dissolution: When dissolving the compound, slowly add the solid to the solvent to avoid splashing.
-
During Use: Keep containers of the chemical tightly closed when not in use.[9] Avoid contact with skin, eyes, and clothing.[7] Eating, drinking, and smoking are strictly prohibited in the handling area.[1][7]
-
Peroxide Check: For older containers of materials containing a tetrahydrofuran moiety, it is prudent to check for the presence of explosive peroxides, especially if the material has been exposed to air and light.[3][5] Visually inspect for crystals around the container cap before opening.[5][10]
Disposal Phase
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Do not mix waste containing this compound with incompatible waste streams.[11]
-
Solid Waste: Collect solid waste in a designated, clearly labeled, and sealed container for hazardous chemical waste.[12]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and paper towels, must be disposed of as hazardous waste.[7][12]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste.[12][13]
Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and safety measures in the handling and disposal workflow for this compound.
Caption: A flowchart outlining the key phases and safety considerations for handling this compound.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][10] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][14] Remove contact lenses if present and easy to do.[1][14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[13][14] If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[14][15] Rinse the mouth with water and seek immediate medical attention.[13][14]
-
Spill: For a small spill, and if you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[3]
By adhering to these protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
References
- Use of Ether - Environment, Health & Safety.
- Lab Safety Guideline: Diethyl Ether. Harvard Environmental Health and Safety.
- Laboratory Safety Guideline - Diethyl Ether. Scribd.
- Ethers - Handling and control of exposure. The University of Edinburgh.
- Diethyl Ether - Environment, Health & Safety.
- Personal protective equipment for handling Tetracene-1-carboxylic acid. Benchchem.
- Personal protective equipment for handling 2-Tert-butylpyrimidine-5-carboxylic acid. BenchChem.
- What PPE Should You Wear When Handling Acid 2026? LeelineWork.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Safety D
- 4-[(5-METHOXYMETHYL-FURAN-2-CARBONYL)
- SAFETY D
- SAFETY D
- Tetrahydrofuran (THF)
- SAFETY DATA SHEET TETRAHYDROFURAN LRG. Chemical Suppliers.
- Western Carolina University Standard Operating Procedure for the use of Tetrahydrofuran.
- Tetrahydrofuran - Environment, Health & Safety.
- Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. Benchchem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
